3-Cyano-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIBKBNBPSUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620507 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-65-1 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Cyano-5-nitrobenzoic Acid from 3-Amino-5-nitrobenzoic Acid
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This guide provides a comprehensive, technically detailed overview of the synthesis of 3-cyano-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid. The procedure is grounded in the principles of the Sandmeyer reaction, a cornerstone of aromatic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic process, including the underlying mechanisms, experimental protocols, and safety considerations.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a cyano group—on the aromatic ring provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these groups allows for a wide range of subsequent chemical transformations, making it a key building block in the development of novel therapeutic agents and functional materials.
The synthesis described herein utilizes the Sandmeyer reaction, a robust and widely applicable method for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[1][2][3] This transformation is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.
The Core Transformation: A Mechanistic Deep Dive into the Sandmeyer Reaction
The conversion of 3-amino-5-nitrobenzoic acid to this compound proceeds in two critical stages: diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Step 1: Diazotization
The initial step involves the reaction of the primary aromatic amine, 3-amino-5-nitrobenzoic acid, with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then reacts with the nucleophilic amino group.[7] A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.
Step 2: The Sandmeyer Cyanation
The Sandmeyer reaction itself is the substitution of the diazonium group (-N₂⁺) with a cyanide nucleophile.[1][8] This step is catalyzed by a copper(I) salt, in this case, copper(I) cyanide (CuCN).[3] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][7] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[1][5] This highly reactive aryl radical then abstracts a cyanide group from a copper(II) species, regenerating the copper(I) catalyst and forming the desired benzonitrile.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Specification |
| 3-Amino-5-nitrobenzoic acid | 98%+ purity |
| Concentrated Hydrochloric Acid (HCl) | ~37% |
| Sodium Nitrite (NaNO₂) | 99%+ purity |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 98%+ purity |
| Potassium Cyanide (KCN) | 97%+ purity |
| Ethyl Acetate | ACS grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution |
| Brine | Saturated NaCl solution |
| Deionized Water | |
| Beakers, Erlenmeyer flasks, Graduated cylinders | Appropriate sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Procedure
Part 1: Preparation of the Diazonium Salt
-
In a 250 mL beaker, dissolve 3.64 g (20 mmol) of 3-amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.[9]
-
Dilute the solution with 75 mL of water and cool the mixture to 0 °C in an ice bath with constant stirring.[9]
-
In a separate beaker, prepare a solution of 1.38 g (20 mmol) of sodium nitrite in 10 mL of water.[9]
-
Slowly add the sodium nitrite solution dropwise to the cooled acidic solution of the amine over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.[9]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
Part 2: Preparation of the Copper(I) Cyanide Solution and Sandmeyer Reaction
Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of potassium cyanide and the potential evolution of hydrogen cyanide gas.
-
In a 500 mL flask equipped with a reflux condenser, prepare a solution of 10 g (42 mmol) of copper(II) sulfate pentahydrate in 40 mL of water.[9]
-
In a separate beaker, dissolve 10 g (154 mmol) of potassium cyanide in 20 mL of water.[9]
-
Carefully and slowly add the potassium cyanide solution to the copper sulfate solution. A precipitate of copper(I) cyanide will form.
-
Heat the copper(I) cyanide mixture to 65 °C.[9]
-
Slowly add the previously prepared cold diazonium salt solution to the hot copper(I) cyanide mixture over approximately 15 minutes.[9] Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.[9]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid.
-
Extract the product into ethyl acetate (2 x 200 mL).[9]
-
Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[9]
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 7-9 ppm). The exact chemical shifts and coupling patterns will be influenced by the three substituents. |
| ¹³C NMR | The spectrum will show characteristic signals for the carboxylic acid carbon, the cyano carbon, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₄N₂O₄, M.W. 192.13 g/mol ).[10] |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Safety and Handling Precautions
This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.
-
Sodium Nitrite: A strong oxidizer that can enhance the combustion of other substances.[11] It is toxic if inhaled or absorbed through the skin.[11]
-
Cyanide Compounds (Potassium Cyanide, Copper(I) Cyanide): Highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12][13] Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.[13][14] All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood.[13][15] Appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn.[13] A cyanide antidote kit should be readily available.[15]
-
Concentrated Acids: Corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Diazonium Salts: Can be explosive when isolated and dry.[5] It is crucial to keep the diazonium salt in solution and at low temperatures.
Conclusion
The synthesis of this compound from 3-amino-5-nitrobenzoic acid via the Sandmeyer reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful attention to the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. The versatility of the product opens up numerous possibilities for further chemical transformations, making this a key reaction in the toolbox of synthetic organic chemists.
References
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Physicochemical properties of 3-Cyano-5-nitrobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 98556-65-1), a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's core characteristics, solution behavior, and spectroscopic profile. It moves beyond a simple recitation of data to explain the causality behind these properties and their implications for experimental design. Detailed, field-proven protocols for the empirical determination of key parameters like solubility and pKa are provided, ensuring that researchers can validate and expand upon the data presented herein.
Core Molecular and Physical Properties
This compound is an aromatic carboxylic acid featuring two strong electron-withdrawing groups, a nitrile (-C≡N) and a nitro (-NO₂), positioned meta to the carboxylic acid. This specific substitution pattern profoundly influences its reactivity, acidity, and overall physicochemical profile, making it a versatile intermediate for introducing a trifunctionalized phenyl ring into more complex molecular architectures.[1]
The core identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 98556-65-1 | [2][3] |
| Molecular Formula | C₈H₄N₂O₄ | [2][4] |
| Molecular Weight | 192.13 g/mol | [2][4] |
| Appearance | Crystalline solid (predicted) | [5] |
| Melting Point | Data not available in searched sources. | N/A |
| Boiling Point | Data not available in searched sources. | N/A |
| Topological Polar Surface Area | 107 Ų | [4] |
Acidity and Solution Behavior (pKa & Solubility)
The behavior of this compound in solution is paramount for its application in both synthesis (reaction media) and pharmacology (physiological media). Its acidity and solubility dictate reaction kinetics, bioavailability, and formulation strategies.
Acid Dissociation Constant (pKa)
Therefore, the pKa of this compound is expected to be considerably lower (i.e., more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). For comparison, 3-nitrobenzoic acid, which has only one electron-withdrawing group, has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[6] The addition of the second electron-withdrawing cyano group will further increase the acidity. This heightened acidity is a critical factor in designing its reactions, particularly in base-catalyzed processes or when considering its ionization state at physiological pH (≈7.4).
Solubility Profile
Specific quantitative solubility data for this compound is not available in the provided search results. However, based on analogous structures like 3-nitrobenzoic acid, a general profile can be predicted. It is expected to have low solubility in water but demonstrate significantly higher solubility in polar organic solvents such as ethanol, diethyl ether, and acetonitrile.[7][8] This behavior is typical for organic acids where the nonpolar aromatic ring dominates the overall polarity, limiting interaction with water.
For drug development professionals, understanding the pH-dependent solubility is crucial. Below its pKa, the molecule exists primarily in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt.
Experimental Determination of Key Parameters
To ensure scientific integrity, empirical validation of key physicochemical properties is essential. The following sections provide robust, step-by-step protocols for determining the pKa and aqueous solubility.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the neutralization of the acid.[9] The inflection point of the resulting titration curve corresponds to the pH at which the acid is half-neutralized, which equals the pKa.[10]
Methodology Rationale: This method is chosen for its accuracy and direct measurement of acid-base equilibria.[10] Maintaining a constant ionic strength minimizes variations in activity coefficients, while purging with nitrogen prevents interference from dissolved atmospheric CO₂.[11]
Step-by-Step Protocol:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate readings.[11][12]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent like methanol can be used, but the final pKa will be for that specific solvent system.[9]
-
Titration Setup:
-
Place 20 mL of the sample solution into a jacketed reaction vessel on a magnetic stirrer.[11][12]
-
Add a supporting electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[11][12]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[11]
-
-
Titration Process:
-
Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).[11][12]
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.[12]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Identify the half-equivalence point, which is the midpoint of the buffer region on the titration curve. The pH at this point is equal to the pKa of the acid.[11]
-
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13] The method involves saturating a solvent with the compound and measuring the concentration in the supernatant after equilibrium is reached.
Methodology Rationale: This approach ensures that the measured solubility is the true equilibrium value, which is critical for pre-formulation and bioavailability studies. Using an excess of solid material guarantees that saturation is achieved.[13] Incubation for 24 hours or more is required to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.[14]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4). The excess should be sufficient to maintain a suspension throughout the experiment.[13]
-
Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours.[14][15] It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.[16]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.[14]
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation: Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.[15]
Spectroscopic and Structural Profile
While experimental spectra for this compound were not found in the search results, a predicted profile can be constructed based on its functional groups. This is essential for quality control and structural verification during synthesis.
| Spectroscopy Type | Expected Observations |
| ¹H NMR | The aromatic region (δ 7.5-9.0 ppm) should show three distinct signals corresponding to the three protons on the benzene ring. Due to the strong deshielding effects of the nitro, cyano, and carboxyl groups, these signals will be shifted significantly downfield. A very broad singlet for the acidic carboxylic proton may be observed far downfield (>10 ppm), which would exchange with D₂O. |
| ¹³C NMR | Expect eight distinct carbon signals: one for the carboxylic acid carbon (~165-170 ppm), one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-5) will be significantly deshielded. |
| Infrared (IR) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- C≡N Stretch (Nitrile): Medium, sharp band around 2220-2240 cm⁻¹.- N-O Stretch (Nitro): Two strong bands, one asymmetric (~1510-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).- C-H Aromatic Bending: Bands in the 690-900 cm⁻¹ region indicating the substitution pattern. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z 192. High-resolution mass spectrometry would confirm the exact mass of 192.0171.[4] Common fragmentation patterns would include the loss of -OH (m/z 175), -COOH (m/z 147), and -NO₂ (m/z 146). |
Synthesis and Chemical Reactivity
Synthetic Route
This compound can be synthesized via a Sandmeyer reaction starting from 3-Amino-5-nitrobenzoic acid.[17]
-
Diazotization: The amino group of 3-Amino-5-nitrobenzoic acid is converted into a diazonium salt by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0°C).[17]
-
Cyanation (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a heated solution of a copper(I) cyanide source (prepared from CuSO₄ and KCN). The diazonium group is replaced by a cyanide group.[17]
-
Workup: After the reaction, the mixture is acidified and extracted with an organic solvent like ethyl acetate. Evaporation of the solvent yields this compound.[17]
Chemical Reactivity
The molecule's trifunctional nature provides three distinct sites for chemical modification:
-
Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (after conversion to an acid chloride), and reduction to an alcohol.
-
Nitro Group: Can be reduced to an amine (-NH₂), providing a key handle for further derivatization, for example, to synthesize 3-Amino-5-cyanobenzoic acid.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid (under harsh acidic or basic conditions) or reduced to a primary amine.
This versatility makes it a valuable precursor in the synthesis of pharmaceuticals and other functional materials.[1][18]
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- 18. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
3-Cyano-5-nitrobenzoic acid CAS number and molecular weight
An In-Depth Technical Guide to 3-Cyano-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Modern Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, and its emerging applications, with a focus on the scientific rationale behind its use in various experimental contexts.
Core Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a cyano (-CN) and a nitro (-NO₂) group, which are strongly electron-withdrawing, significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid.
A summary of its key identifiers and computed properties is presented below:
| Property | Value | Source |
| CAS Number | 98556-65-1 | [1] |
| Molecular Weight | 192.13 g/mol | [2] |
| Molecular Formula | C₈H₄N₂O₄ | [3] |
| Appearance | Off-white to pale yellow solid (typical) | |
| pKa | Estimated to be lower than benzoic acid (3.47) due to electron-withdrawing groups | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a cyano group via a diazonium salt intermediate. The selection of this pathway is dictated by the ready availability of the starting material, 3-Amino-5-nitrobenzoic acid, and the high efficiency of the Sandmeyer reaction.
Synthetic Workflow
The overall synthetic scheme is a two-step process:
-
Diazotization: The amino group of 3-Amino-5-nitrobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium.
-
Cyanation: The diazonium salt is then treated with a cyanide source, typically a copper(I) cyanide solution, to introduce the cyano group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[2]
Step 1: Diazotization of 3-Amino-5-nitrobenzoic acid
-
In a suitable reaction vessel, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.
-
Dilute the solution with 75 mL of water and cool to 0°C in an ice bath.
-
Prepare a solution of 1.38 g (20 mmol) of sodium nitrite (NaNO₂) in 10 mL of water.
-
Slowly add the sodium nitrite solution to the cooled solution of 3-Amino-5-nitrobenzoic acid over 30 minutes, maintaining the temperature at 0°C. The formation of the diazonium salt is indicated by a slight color change.
Causality: The reaction is carried out at low temperatures to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures. The slow addition of sodium nitrite controls the exothermic reaction and prevents the formation of byproducts.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide by mixing 10 g (42 mmol) of copper(II) sulfate pentahydrate in 40 mL of water with 10 g (154 mmol) of potassium cyanide in 20 mL of water. Heat this mixture to 65°C.
-
Adjust the pH of the diazonium salt solution to 6.2 using a saturated sodium carbonate (Na₂CO₃) solution.
-
Add the pH-adjusted diazonium salt solution to the heated copper cyanide mixture over 15 minutes.
-
Reflux the resulting mixture for 40 minutes.
-
After cooling, acidify the mixture with 2M hydrochloric acid.
-
Extract the product into ethyl acetate (2 x 200 mL).
-
Wash the combined organic extracts with aqueous sodium hydrogen phosphate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield this compound.
Causality: The use of copper(I) cyanide is crucial for the Sandmeyer reaction, as it facilitates the substitution of the diazonium group with a cyanide ion. The pH adjustment is necessary to optimize the reaction conditions for the cyanation step. The final workup with extraction and washing removes inorganic salts and other impurities.
Applications in Research and Development
The trifunctional nature of this compound makes it a versatile building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and functional materials.
Role in Drug Discovery
Substituted benzoic acids are common scaffolds in medicinal chemistry. The cyano and nitro groups of this compound can be chemically modified to introduce a variety of functional groups, allowing for the synthesis of diverse compound libraries for drug screening.
-
As a Precursor to Bioactive Molecules: The nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The carboxylic acid group can be converted to esters or amides. This chemical versatility allows for the exploration of a wide chemical space in the search for new drug candidates. For example, related compounds like 3-Bromo-5-nitrobenzoic acid are used in the synthesis of potential antitubercular and anticancer agents.[5]
Sources
Spectroscopic data (NMR, IR, Mass Spec) of 3-Cyano-5-nitrobenzoic acid
An In-depth Technical Guide to the Spectroscopic Profile of 3-Cyano-5-nitrobenzoic Acid
This technical guide offers a comprehensive analysis of the spectroscopic characteristics of this compound (C₈H₄N₂O₄), a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is fundamental for structural confirmation, purity assessment, and predicting chemical behavior.
Given the absence of a complete, publicly available experimental dataset for this compound, this guide provides a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach not only offers a robust estimation of the expected spectral data but also serves as an educational framework for interpreting the spectra of complex substituted aromatic systems. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data, detailed experimental protocols, and the scientific rationale behind the spectral interpretations.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound incorporates three key functional groups on a benzene ring: a carboxylic acid, a cyano group, and a nitro group. All three are electron-withdrawing groups, which significantly deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. The relative positions of these substituents (meta to each other) dictate the splitting patterns observed in the ¹H NMR spectrum.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-4, and H-6. Due to the strong electron-withdrawing nature of the substituents, all protons will be significantly deshielded, appearing at high chemical shifts (downfield).
-
H-4: This proton is situated between two meta-positioned electron-withdrawing groups (cyano and nitro) and will likely be the most deshielded. It will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants) due to coupling with H-2 and H-6.
-
H-2 and H-6: These protons are chemically non-equivalent. H-2 is positioned between the carboxylic acid and cyano groups, while H-6 is between the carboxylic acid and nitro groups. Both will appear as triplets (or complex multiplets) due to coupling with their respective neighboring protons. Their exact chemical shifts will depend on the relative deshielding effects of the adjacent functional groups.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | > 13.0 | Singlet (broad) | - |
| H-4 | 8.9 - 9.1 | Triplet (t) | ~1.5 - 2.0 |
| H-2 | 8.7 - 8.9 | Triplet (t) | ~1.5 - 2.0 |
| H-6 | 8.6 - 8.8 | Triplet (t) | ~1.5 - 2.0 |
Rationale: The predictions are based on data from similar compounds. For instance, the aromatic protons of 3,5-dinitrobenzoic acid appear at δ 9.02 and 8.90 ppm.[1] The protons of 3-nitrobenzoic acid are found between δ 8.3 and 8.7 ppm.[2] The strong deshielding effect of the additional cyano group is expected to push these signals further downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one each for the carboxyl and cyano carbons.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 164 - 166 |
| C-5 (C-NO₂) | 148 - 150 |
| C-1 (C-COOH) | 135 - 137 |
| C-3 (C-CN) | 133 - 135 |
| C-2 | 131 - 133 |
| C-6 | 130 - 132 |
| C-4 | 128 - 130 |
| C≡N | 116 - 118 |
Rationale: The chemical shifts are estimated based on known substituent effects and data from reference compounds. For 3-nitrobenzoic acid, the carboxyl carbon is at δ ~166 ppm and the carbon bearing the nitro group is at δ ~148 ppm.[3] For 3-cyanobenzoic acid, the cyano carbon appears around δ 118 ppm and the carbon attached to the cyano group is at δ ~112 ppm (this will be shifted downfield in our target molecule due to the other substituents).[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids.
-
Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range from 0 to 15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width from 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[5]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by strong absorptions from its functional groups.
Table 3: Predicted Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2230 | Medium-Sharp | C≡N stretch (Nitrile) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1530 | Strong | N-O asymmetric stretch (Nitro group) |
| ~1350 | Strong | N-O symmetric stretch (Nitro group) |
Rationale: These predictions are based on well-established correlation tables and data from similar molecules. The characteristic broad O-H stretch is typical for carboxylic acid dimers. The C=O stretch appears around 1710 cm⁻¹.[6] Aromatic nitro compounds consistently show strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.[7] The nitrile (C≡N) stretch is expected in the 2260-2220 cm⁻¹ region.[6] Data for 3-cyanobenzoic acid confirms the C≡N and C=O stretching frequencies.[8]
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrum (Electron Ionization)
The molecular weight of this compound is 192.13 g/mol .[9] In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 192.
Key fragmentation pathways would involve the loss of the functional groups:
-
Loss of OH: [M - 17]⁺ at m/z 175.
-
Loss of NO₂: [M - 46]⁺ at m/z 146.
-
Loss of COOH: [M - 45]⁺ at m/z 147.
Caption: Predicted major fragmentation pathway for this compound.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion |
|---|---|
| 192 | [M]⁺˙ (Molecular Ion) |
| 175 | [M - OH]⁺ |
| 147 | [M - COOH]⁺ |
| 146 | [M - NO₂]⁺ |
| 120 | [M - COOH - HCN]⁺ |
Rationale: The fragmentation pattern is predicted based on the stability of the resulting ions and is consistent with the fragmentation of similar aromatic acids. For example, 3-nitrobenzoic acid shows a base peak corresponding to the loss of the nitro group.[10]
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is less likely to cause extensive fragmentation than EI, making it ideal for confirming the molecular weight.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 193.
-
In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 191.
-
-
High-Resolution MS (HRMS): For unambiguous formula determination, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap). The measured exact mass should be within 5 ppm of the calculated exact mass (C₈H₄N₂O₄, calculated [M-H]⁻ = 191.0101).
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles of spectroscopy, we have established a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. This foundational information is critical for any scientist working with this compound, ensuring accurate identification and quality control in synthetic and developmental applications.
References
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PrepChem. Synthesis of this compound. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
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PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubChem. 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Available at: [Link]
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Chegg. What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]
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PubChem. 2-Nitro-5-thiocyanatobenzoic acid. Available at: [Link]
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Brainly. What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]
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SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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Win-Win Chemical. 98556-65-1 this compound. Available at: [Link]
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SpectraBase. Benzoic acid, p-nitrobenzyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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PubChem. 3-Amino-2-cyano-5-nitrobenzoic acid. Available at: [Link]
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NIST. Benzoic acid, 3-nitro-. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzoic Acid: Solubility and Melting Point Analysis
This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Cyano-5-nitrobenzoic acid, with a specific focus on its solubility profile and melting point. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior for its application in experimental and developmental pipelines.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 98556-65-1) is a substituted aromatic carboxylic acid featuring both a cyano (-C≡N) and a nitro (-NO₂) group on the benzene ring. Its molecular structure dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and cyano groups, combined with the acidic carboxylic acid moiety, results in a molecule with unique electronic and intermolecular interaction capabilities.
A thorough understanding of its solubility and melting point is paramount for its effective use in synthesis, purification, formulation, and biological screening. These parameters directly influence reaction kinetics, crystallization behavior, bioavailability, and storage stability.
Melting Point Determination: A Key Indicator of Purity
The melting point of a crystalline solid is a critical physical constant used for identification and as a primary indicator of purity. For this compound, the experimentally determined melting point is a sharp range, indicative of a pure substance.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | 98556-65-1 | C₈H₄N₂O₄ | 192.13 g/mol | 170-171[1] |
The relatively high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice. These include hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar nitro and cyano substituents. Impurities present in a sample will typically lead to a depression and broadening of the melting point range.
Causality Behind Experimental Choices: The Capillary Method
The capillary method is the standard and most widely accepted technique for melting point determination due to its accuracy and the small sample size required.[2] The principle relies on heating a small, powdered sample in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[2]
A slow heating rate (around 1-2 °C per minute) is crucial as the melting point is approached to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[2] This minimizes measurement errors associated with heat transfer lag.
Experimental Protocol: Melting Point Determination of this compound
Below is a step-by-step methodology for the accurate determination of the melting point of this compound using a modern melting point apparatus.
Materials:
-
This compound (powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer
-
Spatula
-
Mortar and pestle (if the sample is not finely powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
-
Inserting the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating ramp can be used to get a preliminary estimate.
-
Accurate Determination: Set the starting temperature to about 10-15 °C below the expected melting point (170-171 °C). Set the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens.
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
-
Repeatability: For robust data, perform the measurement in triplicate.
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile: Predicting Behavior in Various Solvents
The molecule possesses several functional groups that dictate its solubility:
-
Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
Nitro Group (-NO₂): This is a highly polar group that can participate in dipole-dipole interactions, enhancing solubility in polar solvents.
-
Cyano Group (-C≡N): This group is also polar and can act as a hydrogen bond acceptor.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar and weakly polar organic solvents.
Based on these features, a qualitative solubility profile can be inferred.
Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The carboxylic acid, nitro, and cyano groups can form strong hydrogen bonds and dipole-dipole interactions with these solvents. The presence of the nonpolar aromatic ring may limit very high solubility in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | The polar functional groups will interact favorably with the dipoles of these solvents. |
| Weakly Polar | Dichloromethane, Chloroform | Sparingly Soluble | The polarity of the functional groups is less compatible with these solvents, but the aromatic ring provides some affinity. |
| Nonpolar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | The highly polar nature of the molecule is incompatible with the nonpolar nature of these solvents. |
| Aqueous Base | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | Soluble | The acidic carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3] |
| Aqueous Acid | 5% Hydrochloric Acid | Insoluble | The compound is acidic and will not react with an aqueous acid. |
This predicted profile is supported by solubility data for structurally similar compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, which show good solubility in polar organic solvents like methanol and ethanol, and lower solubility in less polar solvents like toluene and water.[3]
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved microcrystals.
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Visualization of the Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
Safety and Handling
As a nitro-containing aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This technical guide provides a detailed analysis of the melting point and a predictive overview of the solubility of this compound. The experimentally determined melting point of 170-171 °C serves as a reliable parameter for identity and purity assessment. The predicted solubility profile, based on the compound's functional groups, suggests good solubility in polar organic solvents and aqueous basic solutions. The detailed experimental protocols provided herein offer a robust framework for researchers to determine these critical physicochemical properties with high accuracy in their own laboratory settings, facilitating the compound's effective application in research and development.
References
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Collett, A. R., & Lazzell, C. L. (1927). SOLUBILITY RELATIONS OF THE ISOMERIC NITRO BENZOIC ACIDS. Journal of the American Chemical Society, 49(12), 3087-3091. [Link]
-
Zhang, X., Meng, S. S., Wang, L. Y., & Li, Y. T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure, 1301, 137357. [Link]
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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A Technical Guide to 3-Cyano-5-nitrobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-Cyano-5-nitrobenzoic acid (CAS No: 98556-65-1), a key chemical intermediate in the fields of medicinal chemistry and materials science. We will explore its fundamental molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Sandmeyer reaction, including mechanistic insights. Furthermore, this guide will delve into the compound's reactivity profile and its potential as a versatile building block for the development of novel pharmaceutical agents and other advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important trifunctional aromatic compound.
Molecular Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid characterized by the presence of both a nitrile (-C≡N) and a nitro (-NO₂) group substituted on the benzene ring at the meta positions relative to the carboxyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
Chemical Structure and IUPAC Nomenclature
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]
Caption: 2D structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄ | [1] |
| Molecular Weight | 192.13 g/mol | [1] |
| CAS Number | 98556-65-1 | [2] |
| Appearance | Off-white to yellowish solid | [3] |
| pKa | ~3.4 (Estimated based on 3-nitrobenzoic acid) | [3][4] |
Spectroscopic Profile
While detailed experimental spectra require laboratory acquisition, the structural features of this compound allow for the prediction of key spectroscopic signals essential for its characterization.[5]
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the benzene ring. The significant downfield shifts are due to the strong electron-withdrawing effects of the -COOH, -NO₂, and -CN groups.
-
¹³C NMR: Eight carbon signals are anticipated. The carboxyl carbon will appear significantly downfield (>165 ppm), followed by the aromatic carbons, with those directly attached to the electron-withdrawing groups showing the largest shifts. The nitrile carbon typically appears around 115-120 ppm.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively).[6]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (192.13). Common fragmentation patterns would involve the loss of -OH, -COOH, and -NO₂ groups.[5]
Synthesis and Mechanistic Insights
The most common and efficient laboratory-scale synthesis of this compound involves a Sandmeyer reaction, a robust method for converting an aromatic amine into a nitrile.[7] The readily available starting material for this process is 3-Amino-5-nitrobenzoic acid.
Synthesis Workflow: Sandmeyer Reaction
The synthesis is a two-step process initiated by the diazotization of the primary amine, followed by cyanide substitution catalyzed by a copper(I) salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures and is designed to be self-validating through careful control of reaction parameters.[8]
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated HCl.
-
Dilute the solution with 75 mL of water and cool the mixture to 0°C in an ice-water bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Slowly add, over 30 minutes, a solution of 1.38 g (20 mmol) of NaNO₂ in 10 mL of water. Keep the temperature below 5°C. The formation of the diazonium salt is indicated by a slight change in color.
-
After the addition is complete, carefully adjust the pH to 6.2 using a saturated Na₂CO₃ solution. This neutralizes the excess strong acid before the next step.
-
-
Sandmeyer Cyanation:
-
CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly toxic potassium cyanide.
-
In a separate flask, prepare the copper(I) cyanide catalyst in situ. Heat a mixture of 10 g (42 mmol) of CuSO₄·5H₂O in 40 mL of water and 10 g (154 mmol) of KCN in 20 mL of water to 65°C.
-
Add the previously prepared cold diazonium salt solution to the hot catalyst mixture over 15 minutes. The reaction is exothermic and will involve the evolution of nitrogen gas.
-
Once the addition is complete, reflux the reaction mixture for 40 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and acidify with 2M HCl to protonate the product and neutralize any remaining cyanide.
-
Transfer the mixture to a separatory funnel and extract the organic components into ethyl acetate (2 x 200 mL).
-
Combine the organic extracts and wash sequentially with aqueous NaH₂PO₄, water, and brine. These washes remove inorganic salts and impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. The reported yield for this procedure is approximately 94%.[8]
-
Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be manipulated selectively.
Chemical Reactivity Profile
-
Aromatic Ring: The presence of three strong electron-withdrawing groups (-COOH, -NO₂, -CN) deactivates the benzene ring towards electrophilic aromatic substitution.[4]
-
Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[9] This transformation is fundamental in medicinal chemistry, converting the molecule into 3-Amino-5-cyanobenzoic acid, a precursor for building heterocyclic scaffolds or for amide coupling reactions.
-
Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group (-CH₂NH₂), providing a flexible linker for further derivatization.
-
Carboxylic Acid Group: This group undergoes standard transformations, such as esterification or conversion to an acyl chloride, allowing for the formation of esters and amides, which are prevalent in bioactive molecules.
Role as a Building Block in Medicinal Chemistry
While specific drugs derived directly from this compound are not broadly documented, its structural motifs are highly relevant. Nitroaromatic compounds are precursors to many pharmaceuticals, including antibiotics and anti-inflammatory agents.[9][10] The strategic placement of the three functional groups makes it an ideal scaffold for generating libraries of complex molecules for high-throughput screening. For instance, reduction of the nitro group followed by amide coupling at the carboxylic acid and derivatization of the cyano group would allow for the systematic exploration of three distinct points of molecular diversity from a single, well-defined core structure. This approach is invaluable in structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery pipelines.[11]
Conclusion
This compound is a compound of significant synthetic value. Its well-defined structure and the orthogonal reactivity of its functional groups make it a powerful intermediate for organic synthesis. The robust and high-yielding Sandmeyer synthesis protocol allows for its reliable production in a laboratory setting. For researchers and professionals in drug development, this molecule offers a versatile platform for constructing novel molecular architectures with the potential for diverse biological activities, underscoring its importance in the ongoing quest for new therapeutic agents.
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An In-Depth Technical Guide on the Synthesis of 3-Cyano-5-nitrobenzoic Acid
This guide provides a comprehensive overview of the historical and contemporary synthetic routes to 3-Cyano-5-nitrobenzoic acid, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document details the underlying chemical principles, step-by-step experimental protocols, and the critical rationale behind methodological choices.
Introduction and Historical Context
This compound is a substituted aromatic carboxylic acid featuring both an electron-withdrawing nitro group and a cyano group. This unique substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further functionalization, while the cyano and carboxylic acid groups offer additional reaction sites.[2]
The primary method for introducing the cyano group onto the aromatic ring in this context relies on a cornerstone of organic chemistry: the Sandmeyer reaction . Discovered in 1884 by Swiss chemist Traugott Sandmeyer, this reaction provides a reliable method for converting aryl diazonium salts into aryl halides or pseudohalides, including cyanides.[3][4] The discovery was serendipitous; while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, Sandmeyer instead isolated chlorobenzene.[4] This led to the development of a suite of reactions using copper(I) salts (CuCl, CuBr, CuCN) to displace the diazonium group, a transformation that is otherwise difficult to achieve.[5] The synthesis of this compound is a classic application of this powerful reaction.
Overall Synthetic Strategy
The most logical and widely practiced synthesis of this compound begins with the commercially available starting material, 3-Amino-5-nitrobenzoic acid. The core transformation involves the conversion of the amino group into a cyano group via the two-stage Sandmeyer reaction process: diazotization followed by copper-catalyzed cyanation.
The precursor, 3-Amino-5-nitrobenzoic acid, is itself typically prepared via the selective reduction of one nitro group from the more fundamental starting material, 3,5-Dinitrobenzoic acid. This dinitro compound is synthesized by the direct nitration of benzoic acid.[6] The complete, logical synthetic pathway is therefore a three-step sequence starting from benzoic acid.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols and Mechanistic Insights
This section provides a detailed, step-by-step guide for the synthesis, focusing on the conversion of 3-Amino-5-nitrobenzoic acid.
Core Synthesis: From 3-Amino-5-nitrobenzoic Acid
The conversion is a one-pot, two-step process that leverages the Sandmeyer reaction. The first step is the formation of a diazonium salt from the aromatic amine, which is then immediately reacted with a copper(I) cyanide complex to yield the final product.
Step 1: Diazotization of 3-Amino-5-nitrobenzoic Acid
The objective of this step is to convert the primary amino group (-NH₂) into an excellent leaving group, dinitrogen gas (-N₂⁺). This is achieved by reacting the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid.[7]
Causality Behind Experimental Choices:
-
In Situ Generation: Nitrous acid is unstable and is therefore prepared within the reaction mixture as needed.
-
Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature is critical for safety and to prevent premature decomposition and side reactions, maximizing the yield of the desired salt.
-
Strong Acid: A strong acid is required to protonate nitrous acid, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the amine.[7]
Experimental Protocol:
-
Dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.[8]
-
Dilute the solution with 75 mL of water and cool the mixture to 0 °C in an ice bath with constant stirring.[8]
-
Separately, prepare a solution of 1.38 g (20 mmol) of sodium nitrite (NaNO₂) in 10 mL of water.[8]
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is observed. Keep the resulting diazonium salt solution cold for the next step.[8]
Step 2: Copper-Catalyzed Cyanation (The Sandmeyer Reaction)
This step involves the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt. The mechanism is understood to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway.[3][7]
Mechanism Breakdown:
-
Single Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt, forming an aryl radical, nitrogen gas, and copper(II).
-
Radical Recombination: The aryl radical reacts with the copper(II) halide/cyanide complex.
-
Product Formation: The final aryl cyanide product is formed, and the copper(I) catalyst is regenerated. The detection of biaryl byproducts lends support to this radical mechanism.[3]
Caption: Simplified radical mechanism of the Sandmeyer cyanation.
Experimental Protocol:
-
In a separate flask, prepare the cyanide solution by dissolving 10 g (154 mmol) of potassium cyanide (KCN) in 20 mL of water. In another beaker, dissolve 10 g (42 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 40 mL of water. Note: While CuCN is the typical reagent, this prep uses a mixture that generates the active copper(I) species in situ.
-
Heat the copper/cyanide mixture to 65 °C.[8]
-
Before adding the diazonium salt, adjust its pH to 6.2 using a saturated sodium carbonate (Na₂CO₃) solution. This step is crucial for optimizing the reaction conditions.[8]
-
Slowly add the cold diazonium salt solution to the heated copper/cyanide mixture over 15 minutes.[8]
-
After the addition is complete, heat the mixture to reflux for 40 minutes to ensure the reaction goes to completion.[8]
Step 3: Workup and Purification
The final phase involves isolating and purifying the this compound from the reaction mixture.
Experimental Protocol:
-
Cool the reaction mixture to room temperature.[8]
-
Acidify the mixture with 2M hydrochloric acid. This protonates the carboxylate, making the product less water-soluble.[8]
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (2 x 200 mL) to move the organic product into the organic phase.[8]
-
Combine the organic extracts and wash them sequentially with aqueous sodium bisulfate (NaHSO₄), water, and brine. These washes remove inorganic impurities and residual acid.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[8]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The reported yield for this protocol is approximately 3.6 g (94%).[8]
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 98556-65-1 | [9] |
| Molecular Formula | C₈H₄N₂O₄ | [10] |
| Molecular Weight | 192.13 g/mol | [11] |
| Appearance | Typically a solid | - |
| IUPAC Name | This compound | [10] |
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its utility lies in its trifunctional nature, which allows for sequential and regioselective modifications.
-
Scaffold for Heterocycles: The arrangement of functional groups is ideal for constructing complex heterocyclic ring systems, which are prevalent in modern pharmaceuticals.
-
Precursor to Amines: The nitro group can be selectively reduced to an amine, yielding 3-Amino-5-cyanobenzoic acid.[12] This resulting aminobenzoic acid derivative is a valuable precursor for creating libraries of compounds for screening, particularly in the development of anticancer or anti-inflammatory agents.[1]
-
Linker Chemistry: In fields like "click chemistry" or fragment-based drug design, molecules like this can serve as rigid scaffolds or linkers to connect different pharmacophores.[13]
Conclusion
The synthesis of this compound is a testament to the enduring utility of classic organic reactions. The Sandmeyer reaction, discovered over a century ago, remains the most efficient and logical method for its preparation from the corresponding aniline derivative. A thorough understanding of the reaction mechanism, particularly the instability of the diazonium intermediate and the catalytic cycle, is paramount for a safe and high-yielding synthesis. As a versatile chemical building block, this compound continues to be a relevant and valuable compound for professionals in pharmaceutical research and development.
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An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-5-nitrobenzoic acid is a multifaceted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique reactivity profile is dictated by the interplay of three distinct functional groups on the benzene ring: a carboxylic acid, a strongly electron-withdrawing nitro group, and a moderately electron-withdrawing cyano group. This guide provides a comprehensive analysis of the electronic effects governing the reactivity of the cyano and nitro moieties, detailing their participation in key chemical transformations. We will explore the nuanced reactivity of each group, including the susceptibility of the aromatic ring to nucleophilic aromatic substitution, the selective reduction of the nitro group, and the hydrolysis of the cyano group. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: Electronic Landscape of this compound
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the benzene ring is trisubstituted with a carboxylic acid (-COOH), a cyano (-CN) group, and a nitro (-NO₂) group, all of which are electron-withdrawing.
The nitro group is one of the most powerful electron-withdrawing groups, exerting its influence through both inductive effects (-I) and resonance effects (-M).[1][2] This strong deactivating nature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution.[1][3][4]
The cyano group is also electron-withdrawing, primarily through a strong inductive effect and a moderate resonance effect.[5][6] Its presence further diminishes the electron density of the benzene ring.
The carboxylic acid group is deactivating towards electrophilic aromatic substitution.[7] The combined electron-withdrawing properties of these three substituents render the aromatic ring of this compound exceptionally electron-deficient. This electronic landscape is the primary determinant of the molecule's reactivity, particularly influencing the behavior of the cyano and nitro groups.
Diagram: Electronic Effects on the Aromatic Ring
Caption: Electronic withdrawing effects of the substituents.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations.
Nucleophilic Aromatic Substitution (SNA r)
The powerful electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA r).[8][9] While there isn't a leaving group in the molecule itself, the high degree of activation suggests that if a suitable leaving group were present at the ortho or para positions relative to the nitro group, it would be readily displaced by a nucleophile.[8][10] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Diagram: Generalized SNA r Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Reduction to an Amino Group
The most common and synthetically useful reaction of the aromatic nitro group is its reduction to an amine. A variety of reducing agents can accomplish this transformation, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.
A key synthetic challenge is the selective reduction of the nitro group without affecting the cyano group. Several methods have been developed to achieve this chemoselectivity.
-
Tin(II) Chloride (SnCl₂): The use of stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent or ethyl acetate is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of nitriles.[11][12]
-
Catalytic Hydrogenation: While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) can reduce both nitro and cyano groups, careful selection of the catalyst and reaction conditions can favor the reduction of the nitro group.[11] For instance, using platinum on carbon (Pt/C) under low hydrogen pressure has been reported to selectively reduce the nitro group.[12]
-
Other Reagents: Other reagents like sodium sulfide (Na₂S) and zinc (Zn) in acidic media can also be employed for the selective reduction of nitro groups.[11] Additionally, systems like hydrazine glyoxylate in the presence of zinc or magnesium powder have been shown to be effective. A combination of Co₂(CO)₈ and water has also been reported as a versatile system for reducing aromatic nitro compounds in the presence of other functional groups.[13]
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.
-
Reaction: Heat the mixture at 70°C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the solution and pour it into ice water.
-
Neutralization: Adjust the pH to be slightly basic (pH 7-8) by adding a 5% aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-amino-5-cyanobenzoic acid.[12]
Reactivity of the Cyano Group
The cyano group, or nitrile, is a versatile functional group that can be transformed into other valuable functionalities.
Hydrolysis to a Carboxylic Acid
The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[14][15][16] This reaction proceeds through an amide intermediate.[15] Given that this compound already possesses a carboxylic acid group, this transformation would lead to 5-nitroisophthalic acid.
-
Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom.[14][16]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon.
-
Proton Transfer: A series of proton transfers leads to the formation of a protonated amide.
-
Further Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid.[14]
-
Reaction Setup: Reflux an aqueous solution of the aromatic nitrile with a strong acid, such as sulfuric acid or hydrochloric acid.[17]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture and isolate the resulting carboxylic acid by filtration or extraction.
Reduction to a Primary Amine
The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[14] However, in the context of this compound, LiAlH₄ would also reduce the carboxylic acid and the nitro group. Therefore, a more selective approach would be necessary if only the cyano group were to be reduced. Catalytic hydrogenation can also be employed, though conditions would need to be carefully controlled to avoid reduction of the aromatic ring.
Comparative Reactivity and Synthetic Strategies
The presence of multiple reactive sites on this compound allows for a range of synthetic strategies. The key to successful derivatization lies in the selective manipulation of the functional groups.
| Functional Group | Potential Transformation | Key Reagents | Considerations |
| Nitro Group | Reduction to Amine | SnCl₂·2H₂O, Pt/C with H₂, Na₂S, Zn/acid | Chemoselectivity is crucial to avoid reduction of the cyano group.[11][12][18] |
| Cyano Group | Hydrolysis to Carboxylic Acid | H₂SO₄/H₂O, NaOH/H₂O | Harsh conditions may be required.[16][17][19] |
| Cyano Group | Reduction to Amine | LiAlH₄, Catalytic Hydrogenation | LiAlH₄ will also reduce the nitro and carboxylic acid groups. Careful catalyst selection is needed for hydrogenation. |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Requires a suitable leaving group at an activated position. |
Conclusion
The reactivity profile of this compound is dominated by the strong electron-withdrawing nature of its substituents. This electronic framework renders the aromatic ring highly susceptible to nucleophilic attack and dictates the reactivity of the nitro and cyano groups. The selective reduction of the nitro group to an amine is a synthetically valuable transformation that can be achieved with high chemoselectivity using reagents like tin(II) chloride. The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. A thorough understanding of the electronic effects and the careful selection of reagents and reaction conditions are paramount for the successful synthetic manipulation of this versatile molecule, paving the way for its application in the development of novel pharmaceuticals and advanced materials.
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Exploring the Frontier: Potential Research Areas for 3-Cyano-5-nitrobenzoic Acid Derivatives
An In-depth Technical Guide
Introduction
In the landscape of modern chemical research, the strategic selection of a core molecular scaffold is paramount to the successful development of novel functional molecules. The 3-Cyano-5-nitrobenzoic acid scaffold presents a compelling starting point for innovation in both medicinal chemistry and materials science. It is characterized by a unique trifecta of functional groups on an aromatic ring: a carboxylic acid, a nitrile (cyano group), and a nitro group. The strong electron-withdrawing properties of the nitro and cyano groups significantly influence the electronic nature of the benzene ring and the acidity of the carboxyl group, making this molecule a highly versatile building block.[1]
This guide serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond established knowledge to delineate underexplored yet promising research avenues for derivatives of this compound. We will explore its potential in creating new therapeutic agents and advanced functional materials, grounded in the fundamental reactivity of its constituent parts. This document provides the scientific rationale, detailed synthetic and analytical workflows, and actionable experimental designs to empower researchers to unlock the full potential of this intriguing scaffold.
Core Scaffold: Physicochemical Properties and Synthetic Vectors
The this compound molecule is primed for diversification. Each functional group serves as a "vector" for chemical modification, allowing for the systematic generation of diverse chemical libraries.
-
Carboxylic Acid (-COOH): The most apparent handle for derivatization. It can be readily converted into amides, esters, or acid chlorides, enabling linkage to a vast array of other molecules, polymers, or surfaces. Standard coupling reagents facilitate this transformation with high efficiency.[2][3]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that can be selectively reduced to an amine (-NH₂). This transformation dramatically alters the electronic properties of the molecule, converting a strong electron-withdrawing group into an electron-donating one. This amine can then be further functionalized.[4][5] The nitro group itself is a key pharmacophore in certain classes of drugs and a functional moiety in sensor design.[6][7][8]
-
Cyano Group (-C≡N): A versatile functional group that is relatively stable to many reaction conditions. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group (-CH₂NH₂), providing another route for derivatization.[9]
The strategic manipulation of these three functional groups forms the basis of the research areas proposed in this guide.
Caption: Chemical modification vectors of the this compound scaffold.
Research Area 1: Medicinal Chemistry & Drug Discovery
The benzoic acid scaffold is a cornerstone of medicinal chemistry, and the addition of nitro and cyano groups provides unique opportunities for targeted drug design.[10][11]
Hypoxia-Activated Anticancer Prodrugs
Scientific Rationale: Many solid tumors contain regions of low oxygen concentration (hypoxia). This environment is characterized by the upregulation of nitroreductase (NTR) enzymes.[8] Nitroaromatic compounds can be selectively reduced by these enzymes into cytotoxic species, such as hydroxylamines and amines, which can damage DNA or other cellular components.[12] This bioactivation mechanism makes the nitro group a "prodrug" trigger, concentrating the cytotoxic effect within the tumor and sparing healthy, oxygen-rich tissues.[7] Derivatives of this compound are excellent candidates for this approach.
Proposed Research Workflow:
-
Synthesis: Create a library of amide derivatives by coupling the carboxylic acid of the core scaffold with various biologically relevant amines (e.g., amino acids, heterocyclic amines).
-
In Vitro Screening: Evaluate the cytotoxicity of the synthesized compounds against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) under both normal (normoxic) and low-oxygen (hypoxic) conditions.[13]
-
Mechanism of Action: For promising "hits" (compounds with higher potency under hypoxia), conduct assays to confirm activation by nitroreductase and investigate downstream effects like DNA damage or apoptosis induction.
Caption: Proposed workflow for developing hypoxia-activated anticancer prodrugs.
Novel Antimicrobial Agents
Scientific Rationale: The 5-nitro group is a critical feature in several classes of antimicrobial drugs, including nitrofurans and 5-nitroimidazoles.[14] Their mechanism often relies on the reduction of the nitro group by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the pathogen.[14] By creating derivatives of this compound, it is possible to develop novel compounds that mimic this established antimicrobial strategy but with potentially different spectra of activity or improved pharmacological properties.
Proposed Research Workflow:
-
Synthesis: Generate a diverse library of ester and amide derivatives to modulate lipophilicity and cell permeability.
-
Screening: Test the compounds against a panel of pathogenic bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) to determine the Minimum Inhibitory Concentration (MIC).
-
Structure-Activity Relationship (SAR): Analyze the MIC data to establish relationships between the chemical structure of the derivatives and their antimicrobial potency.
| Derivative Class | Target Organism(s) | Activity Measurement | Potential Result |
| Alkyl Esters | S. aureus, E. coli | Minimum Inhibitory Conc. (MIC) | 10-50 µg/mL |
| Aryl Amides | S. aureus, E. coli | Minimum Inhibitory Conc. (MIC) | 5-25 µg/mL |
| Heterocyclic Amides | C. albicans | Minimum Inhibitory Conc. (MIC) | 15-60 µg/mL |
| Table 1: Hypothetical screening data for antimicrobial evaluation. |
Research Area 2: Materials Science & Chemical Biology
The unique electronic properties of the scaffold lend themselves to the creation of smart materials and probes.
"Turn-On" Fluorescent Probes for Nitroreductase Activity
Scientific Rationale: The nitro group is a potent fluorescence quencher due to its strong electron-withdrawing nature, often via a Photoinduced Electron Transfer (PET) mechanism.[6][8][15] When the nitro group is reduced to an electron-donating amino group by a nitroreductase enzyme, the quenching effect is eliminated, and fluorescence is "turned on." This principle can be used to design highly sensitive probes for detecting NTR activity in biological systems, which is a biomarker for hypoxic tumors and certain bacterial species.[8]
Design & Synthesis Concept:
-
Synthesize an amide derivative of this compound with a fluorescent amine (a fluorophore like coumarin or rhodamine). The nitro group on the benzoic acid ring will quench the fluorescence of the attached fluorophore.
-
Upon exposure to the NTR enzyme, the nitro group is reduced to an amine.
-
This chemical transformation restores the fluorescence of the fluorophore, leading to a detectable signal.
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A Comprehensive Technical Guide to 3-Cyano-5-nitrobenzoic Acid for Advanced Research and Development
This guide serves as an essential resource for researchers, chemists, and professionals in drug development, providing a detailed exploration of 3-Cyano-5-nitrobenzoic acid (CAS No. 98556-65-1). We will delve into its commercial availability, prevalent purity levels, and the critical implications of these factors in the context of sophisticated scientific applications. The unique molecular architecture of this compound, featuring cyano, nitro, and carboxylic acid functionalities, establishes it as a versatile and valuable intermediate in the synthesis of complex molecules.
The Strategic Importance of this compound in Synthesis
This compound is an aromatic compound whose structure is primed for diverse chemical transformations. The electron-withdrawing nature of the nitro and cyano groups, combined with the reactivity of the carboxylic acid, offers medicinal and materials chemists a powerful tool for building intricate molecular frameworks. The nitro group can be readily reduced to an amine, opening pathways to a vast array of derivatives, while the cyano and carboxylic acid groups serve as handles for further functionalization. This versatility makes it a sought-after precursor in the synthesis of novel pharmaceutical agents and specialized agrochemicals.[1][2][3] The precise control over molecular structure afforded by intermediates like this is paramount to ensuring the efficacy and safety of the final products.[1]
Commercial Availability and Supplier Landscape
This compound is accessible through a variety of chemical suppliers, ranging from large-scale manufacturers to specialized research chemical providers. The availability from multiple sources ensures a stable supply chain for research and development activities. Below is a summary of notable commercial suppliers.
| Supplier Name | Notes |
| AK Scientific, Inc. (AKSci) | US-based supplier for research quantities.[4] |
| Sigma-Aldrich (Merck) | Global supplier for life science research.[5] |
| Win-Win Chemical | Manufacturer and supplier.[6] |
| ChemicalBook | Lists multiple suppliers.[7] |
| Jiangsu Aikon Biopharmaceutical R&D Co.,Ltd. | Listed as a supplier on ChemicalBook.[7] |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | Listed as a supplier on ChemicalBook.[7] |
| Biosynth | Supplier of reference standards for testing.[8] |
This table is not exhaustive but represents a cross-section of the market.
Understanding Purity Levels and Their Implications
The purity of a chemical intermediate is a critical parameter that can significantly influence the outcome of a synthetic pathway and the quality of the final product. For this compound, commercially available grades typically range from 95% to over 98%.
| Supplier/Platform | Reported Purity Level |
| AK Scientific, Inc. | ≥95%[4] |
| Win-Win Chemical | 98%[6] |
| AA BLOCKS, INC. (via Sigma-Aldrich) | Not specified, but listed.[5] |
Causality Behind Purity Requirements:
-
For Early-Stage Research & Synthesis: A purity of 95% may be sufficient for initial exploratory reactions where the primary goal is to establish proof-of-concept for a synthetic route. Potential impurities can be removed in subsequent purification steps.
-
For Drug Development & GMP Synthesis: In pharmaceutical applications, particularly as a project progresses towards clinical trials, the demand for purity escalates dramatically. Impurities from starting materials can carry through the synthesis, potentially leading to the formation of undesired side products or genotoxic impurities in the final Active Pharmaceutical Ingredient (API). Therefore, purities of 98% or higher are often required to ensure the safety, efficacy, and regulatory compliance of the therapeutic agent.[1]
-
For Analytical Standards: When used as a reference standard for analytical method development, the highest possible purity is essential for accurate quantification of the compound and its related substances.
Synthesis Pathway and Potential Impurities
A common synthetic route to this compound involves a Sandmeyer reaction, starting from 3-Amino-5-nitrobenzoic acid.[9] This process, while effective, can introduce specific impurities that researchers must be aware of.
Caption: A typical synthesis workflow for this compound.
Potential Impurities to Consider:
-
Unreacted Starting Material: Residual 3-Amino-5-nitrobenzoic acid.
-
Isomeric Byproducts: Formation of other cyanated or nitrated benzoic acid isomers depending on the purity of the starting materials and reaction conditions.
-
Hydrolysis Products: The cyano group can potentially hydrolyze back to a carboxylic acid or an amide under certain conditions.
-
Residual Metals: Copper salts from the Sandmeyer reaction may persist in the crude product.
Protocols for Purity Verification
Ensuring the purity of this compound is a self-validating process that relies on orthogonal analytical techniques. No single method is sufficient; a combination provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds and for impurity profiling. A reverse-phase method is typically employed.
Exemplary HPLC Protocol:
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve a high-purity reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength with high absorbance for the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Other Analytical Methods
-
Gas Chromatography (GC): For related volatile compounds, GC coupled with a mass spectrometry (MS) or flame ionization detector (FID) can be used.[10]
-
Titration: An acid-base titration can determine the assay (a measure of the amount of the acidic substance) by neutralizing the carboxylic acid group with a standardized basic solution, like 0.1 M NaOH.[11]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and can help identify major impurities if their concentration is sufficient.
Caption: Logical flow for the analytical validation of this compound.
Conclusion
This compound is a strategically important chemical intermediate with established commercial availability. For researchers and drug development professionals, a thorough understanding of the available purity levels and the methods to verify them is not merely a quality control measure but a fundamental component of rigorous scientific practice. The choice of a supplier and a specific purity grade should be a deliberate decision based on the stringent requirements of the intended application, from foundational research to the synthesis of life-saving pharmaceuticals. This guide provides the authoritative grounding to make such informed decisions, ensuring both experimental success and the integrity of the final product.
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Methodological & Application
Application Notes and Protocols: 3-Cyano-5-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-cyano-5-nitrobenzoic acid as a strategic building block for advanced organic synthesis. This trifunctional reagent, featuring a carboxylic acid, a cyano group, and a nitro group on a single aromatic scaffold, offers a rich platform for constructing complex molecular architectures. The distinct reactivity of each functional group allows for a series of selective transformations, making it an invaluable precursor for the synthesis of heterocyclic compounds, poly-functionalized aromatic systems, and other key intermediates in medicinal chemistry and materials science. This document details field-proven protocols, explains the causality behind experimental choices, and presents workflows for key synthetic applications.
Introduction: The Strategic Value of this compound
This compound is an aromatic carboxylic acid distinguished by the presence of two strongly electron-withdrawing groups: a nitro (-NO₂) group and a cyano (-CN) group, positioned meta to the carboxylic acid (-COOH).[1] This electronic arrangement profoundly influences the reactivity of the benzene ring and the functional groups themselves.
-
The Carboxylic Acid Group: Serves as a classical handle for forming amides, esters, and acid chlorides, providing a primary anchor point for building larger molecular frameworks.
-
The Nitro Group: Acts as a powerful meta-director in electrophilic aromatic substitution. More importantly, it is readily reduced to a primary amine, which is a cornerstone transformation for synthesizing a vast array of nitrogen-containing heterocycles and other derivatives.[2][3]
-
The Cyano Group: A versatile functional group that is relatively stable under various reaction conditions, including many that target the nitro and carboxylic acid groups. It can be retained in the final product or further transformed (e.g., hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloadditions).
The strategic utility of this molecule lies in the ability to perform sequential and chemoselective modifications on these three functional groups. This guide will focus on the most impactful synthetic routes starting from this compound.
Core Application: Synthesis of Fused Heterocyclic Scaffolds
A primary application of this compound is in the synthesis of fused nitrogen-containing heterocycles, which are privileged structures in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[2][4] The general and highly effective strategy involves a three-stage process: (1) Amide formation, (2) Selective nitro reduction, and (3) Intramolecular cyclization.
This workflow is particularly valuable for creating substituted benzimidazoles and quinazolinones, core structures in modern drug discovery.[2][5]
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for synthesizing benzimidazoles.
Protocol 2.1: Synthesis of a 2-(3-Amino-5-cyanophenyl)-1H-benzo[d]imidazole Derivative
This protocol details the synthesis of a benzimidazole scaffold, a common motif in medicinal chemistry. The procedure is analogous to syntheses starting from similar nitrobenzoic acids.[4]
Step 1: Amide Formation
-
Rationale: The first step involves coupling the carboxylic acid of the starting material with an appropriate diamine, in this case, o-phenylenediamine. Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to a more reactive acyl chloride in situ, facilitating the acylation of the amine.
-
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.92 g, 10 mmol) and thionyl chloride (15 mL).
-
Add two drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux at 80°C for 2 hours. The solid should dissolve completely.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 30 mL) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in DCM (20 mL).
-
Add the diamine solution dropwise to the acyl chloride solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude N-(2-aminophenyl)-3-cyano-5-nitrobenzamide intermediate.
-
Step 2: Selective Nitro Group Reduction
-
Rationale: The critical step is the selective reduction of the nitro group to a primary amine without affecting the cyano group. Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and highly effective method for this transformation, as it is chemoselective for nitro groups over nitriles.[4] Alternative reagents like iron powder in acetic acid can also be used.[6]
-
Procedure:
-
Dissolve the crude intermediate from Step 1 (approx. 10 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the solution.
-
Carefully add concentrated hydrochloric acid (15 mL) dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux at 80°C for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-amino-N-(2-aminophenyl)-5-cyanobenzamide.
-
Step 3: Intramolecular Cyclization and Dehydration
-
Rationale: The final step is an acid-catalyzed intramolecular cyclization. The newly formed aromatic amine attacks the amide carbonyl, and subsequent dehydration forms the stable benzimidazole ring. Polyphosphoric acid (PPA) or heating in acetic acid are common conditions to promote this cyclization.[4]
-
Procedure:
-
Place the crude product from Step 2 (approx. 10 mmol) in a flask.
-
Add polyphosphoric acid (approx. 30 g).
-
Heat the mixture to 160°C with constant stirring for 4 hours.
-
Cool the reaction mixture to below 100°C and pour it carefully onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the slurry with a concentrated ammonium hydroxide solution to pH 7-8.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(3-amino-5-cyanophenyl)-1H-benzo[d]imidazole.
-
Selective Transformations of the Nitro Group
The selective reduction of the nitro group is arguably the most powerful transformation for this compound, as it unlocks a multitude of subsequent reactions. The resulting 3-amino-5-cyanobenzoic acid is a trifunctional intermediate where each group can be addressed.
Protocol 3.1: Selective Reduction to 3-Amino-5-cyanobenzoic Acid
-
Rationale: As discussed, achieving selective reduction is paramount. While many reagents can reduce nitro groups, several will also reduce nitriles. Catalytic hydrogenation with Pd/C, a common choice, can sometimes lead to nitrile reduction.[6] Therefore, milder chemical reductants or specific catalytic systems are preferred. The use of zinc dust in an acidic medium provides an effective and economical option.[6]
-
Procedure:
-
Suspend this compound (3.84 g, 20 mmol) in a mixture of ethanol (100 mL) and acetic acid (20 mL).
-
Heat the suspension to 60°C and add zinc dust (5.2 g, 80 mmol) portion-wise over 30 minutes, maintaining the temperature.
-
After the addition is complete, continue stirring at 60°C for 2 hours, monitoring the reaction by TLC.
-
Cool the mixture and filter through a pad of celite to remove excess zinc and salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield 3-amino-5-cyanobenzoic acid.
-
Reaction Scheme: Key Transformations
Caption: Synthetic pathways from this compound.
Data Summary: Reagents for Selective Nitro Reduction
The choice of reducing agent is critical for preserving the cyano and carboxylic acid functionalities. Below is a summary of common reagents and their typical attributes for the reduction of aromatic nitro groups.
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High chemoselectivity for -NO₂ over -CN; reliable.[4] | Requires stoichiometric amounts; workup can be tedious. |
| Fe / Acetic Acid | Ethanol/Water, Reflux | Inexpensive, effective, and environmentally benign.[6] | Can require strongly acidic conditions. |
| Zn / Acetic Acid | Ethanol, 60°C | Mild conditions, good selectivity.[6] | Heterogeneous reaction, requires filtration. |
| H₂ / Raney Nickel | Methanol, RT, 50 psi | Catalytic method; clean reaction.[6] | Risk of nitrile reduction if not carefully controlled. |
| Sodium Hydrosulfite | Aqueous Ammonia | Mild; useful for sensitive substrates. | Can have moderate yields; aqueous workup. |
Conclusion and Future Outlook
This compound is a highly functionalized and synthetically valuable building block. Its true potential is realized through the chemoselective manipulation of its nitro and carboxylic acid groups. The protocols outlined herein demonstrate its utility in the rapid construction of complex heterocyclic systems, which are of significant interest to the pharmaceutical and agrochemical industries. The key transformation—selective reduction of the nitro group to an amine—converts the molecule into a versatile intermediate, opening pathways to a diverse library of compounds via diazotization, acylation, and cyclization reactions. As the demand for novel, functionalized small molecules continues to grow, the strategic application of pre-functionalized building blocks like this compound will remain a cornerstone of efficient and innovative organic synthesis.
References
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Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
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Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. Available at: [Link]
-
Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Cyano-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3-cyano-5-nitrobenzoic acid as a versatile starting material for the preparation of medicinally relevant heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of pyrazole, pyridazinone, and triazine derivatives. The strategic manipulation of the cyano, nitro, and carboxylic acid functionalities is discussed, highlighting the chemical causality behind the experimental choices. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering robust methodologies and a framework for the development of novel molecular entities.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique structural and electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in drug design.[2][3] this compound is a particularly valuable, though underutilized, starting material for the synthesis of diverse heterocyclic systems. Its trifunctional nature—possessing an electrophilic nitrile, a reducible nitro group, and a versatile carboxylic acid—offers a rich platform for a variety of chemical transformations and cyclization strategies.
The electron-withdrawing nature of the cyano and nitro groups significantly influences the reactivity of the benzene ring, while these groups themselves can be chemically modified to participate in ring-forming reactions. This guide will explore the strategic conversion of this compound into key intermediates for the synthesis of pyrazoles, pyridazinones, and triazines, compound classes with well-established pharmacological importance.[4][5][6][7]
Synthetic Pathways and Protocols
This section details the proposed synthetic routes from this compound to three distinct heterocyclic cores. Each pathway is designed to be logical, efficient, and reproducible in a standard laboratory setting.
Pathway I: Synthesis of a 5-Aminopyrazole Derivative
The synthesis of 5-aminopyrazoles is a cornerstone of medicinal chemistry, with applications in the development of kinase inhibitors, anti-inflammatory agents, and CRF-1 receptor antagonists.[8] This pathway leverages the carboxylic acid and cyano groups of the starting material to construct a key β-ketonitrile intermediate, which is then cyclized with hydrazine.[8][9]
Workflow Overview:
Caption: Synthetic workflow for the preparation of a 5-aminopyrazole derivative.
Detailed Protocols:
Step 1: Esterification to Methyl 3-cyano-5-nitrobenzoate
-
Rationale: The carboxylic acid is converted to a methyl ester to prevent interference with the strongly basic conditions of the subsequent Claisen condensation.
-
Procedure:
-
To a solution of this compound (10.0 g, 52.0 mmol) in methanol (150 mL), add concentrated sulfuric acid (2.0 mL) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be used in the next step without further purification.
-
Step 2: Formation of the β-Ketonitrile Intermediate
-
Rationale: A Claisen condensation between the methyl ester and acetonitrile generates the key 1,3-dicarbonyl equivalent (in this case, a β-ketonitrile), which is the direct precursor for pyrazole synthesis.[10][11]
-
Procedure:
-
Suspend sodium hydride (60% in mineral oil, 2.5 g, 62.4 mmol) in anhydrous THF (100 mL) under an argon atmosphere.
-
Add acetonitrile (3.25 mL, 62.4 mmol) dropwise at 0 °C and stir for 15 minutes.
-
Add a solution of methyl 3-cyano-5-nitrobenzoate (crude from the previous step, ~52.0 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into ice-cold 1 M HCl (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
-
Step 3: Cyclization to 5-Amino-3-(3-cyano-5-nitrophenyl)pyrazole
-
Rationale: The β-ketonitrile undergoes a condensation reaction with hydrazine, followed by an intramolecular cyclization to form the stable 5-aminopyrazole ring.[8][9]
-
Procedure:
-
Dissolve the crude β-ketonitrile (~52.0 mmol) in ethanol (150 mL).
-
Add hydrazine hydrate (3.0 mL, 62.4 mmol) and a catalytic amount of acetic acid (0.5 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-aminopyrazole.
-
Quantitative Data (Hypothetical):
| Step | Product | Starting Material (Amount) | Yield (%) | Purity (by NMR) |
| 1 | Methyl 3-cyano-5-nitrobenzoate | This compound (10.0 g) | ~95 | >95% |
| 2 | β-Ketonitrile Intermediate | Methyl 3-cyano-5-nitrobenzoate (~10.3 g) | ~70 | (Used crude) |
| 3 | 5-Amino-3-(3-cyano-5-nitrophenyl)pyrazole | β-Ketonitrile Intermediate (~8.0 g) | ~85 | >98% |
Pathway II: Synthesis of a Pyridazinone Derivative
Pyridazinones are a class of heterocycles with a broad range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[4][12] This pathway utilizes the reactivity of the cyano group and the carboxylic acid to generate a γ-ketoacid, a classic precursor for pyridazinone synthesis upon reaction with hydrazine.[12][13]
Workflow Overview:
Caption: Synthetic workflow for the preparation of a pyridazinone derivative.
Detailed Protocols:
Steps 1 & 2: Grignard Reaction and Hydrolysis to a γ-Ketoacid
-
Rationale: The cyano group reacts with a Grignard reagent to form an intermediate imine, which upon acidic hydrolysis, yields a ketone.[14] This transformation effectively converts the cyano group into a carbonyl group, which is part of the required γ-ketoacid structure.
-
Procedure:
-
To a solution of this compound (10.0 g, 52.0 mmol) in anhydrous THF (150 mL), add methylmagnesium bromide (3.0 M in diethyl ether, 35 mL, 104 mmol) dropwise at -78 °C under an argon atmosphere.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl (100 mL).
-
Stir the mixture vigorously for 2 hours to ensure complete hydrolysis of the imine.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude γ-ketoacid.
-
Step 3: Cyclization to the Pyridazinone
-
Rationale: The γ-ketoacid undergoes a condensation reaction with hydrazine hydrate to form the six-membered pyridazinone ring.[12][13]
-
Procedure:
-
Dissolve the crude γ-ketoacid (~52.0 mmol) in glacial acetic acid (100 mL).
-
Add hydrazine hydrate (3.0 mL, 62.4 mmol) and heat the mixture to 100 °C for 8 hours.
-
Cool the reaction mixture and pour it into ice water (300 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the pyridazinone product.
-
Quantitative Data (Hypothetical):
| Step | Product | Starting Material (Amount) | Yield (%) | Purity (by NMR) |
| 1 & 2 | γ-Ketoacid Intermediate | This compound (10.0 g) | ~60 | (Used crude) |
| 3 | 6-(3-Carboxy-5-nitrophenyl)-3-methylpyridazin-4(1H)-one | γ-Ketoacid Intermediate (~7.0 g) | ~80 | >97% |
Pathway III: Synthesis of a Triazine Derivative
1,3,5-Triazines are important scaffolds in medicinal chemistry and materials science.[7][15] The synthesis of symmetrically substituted triazines can be achieved through the acid-catalyzed or metal-catalyzed cyclotrimerization of nitriles.[15] This pathway proposes the direct trimerization of this compound.
Workflow Overview:
Caption: Synthetic workflow for the preparation of a triazine derivative.
Detailed Protocol:
-
Rationale: Under harsh, acidic conditions, three molecules of the nitrile can undergo cyclotrimerization to form the stable 1,3,5-triazine ring. Polyphosphoric acid (PPA) is a common reagent for this transformation.
-
Procedure:
-
Combine this compound (10.0 g, 52.0 mmol) and polyphosphoric acid (50 g) in a round-bottom flask.
-
Heat the mixture to 180-200 °C with vigorous stirring for 6 hours.
-
Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice (300 g).
-
Stir the resulting suspension until the solid precipitates completely.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold acetone.
-
Dry the product under high vacuum to obtain the triazine derivative.
-
Quantitative Data (Hypothetical):
| Step | Product | Starting Material (Amount) | Yield (%) | Purity (by NMR) |
| 1 | 2,4,6-Tris(3-carboxy-5-nitrophenyl)-1,3,5-triazine | This compound (10.0 g) | ~65 | >95% |
Characterization of Synthesized Compounds
The structures of all synthesized intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic cores synthesized from this compound are of significant interest to drug discovery programs.
-
Pyrazoles: The 5-aminopyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Further functionalization of the amino group and the phenyl ring can lead to the development of potent and selective inhibitors of various enzymes, such as kinases, which are crucial targets in oncology.[8]
-
Pyridazinones: These heterocycles have demonstrated a wide range of biological activities, including acting as inhibitors of phosphodiesterases (PDEs), which are important in cardiovascular and inflammatory diseases.[12] The presence of the carboxylic acid and nitro groups on the phenyl substituent provides handles for further chemical modification to optimize potency and pharmacokinetic properties.
-
Triazines: Triazine derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[7] The trisubstituted triazine synthesized here presents a unique C₃-symmetric scaffold that can be further elaborated to explore novel structure-activity relationships.
Conclusion
This compound is a highly functionalized and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the preparation of pyrazole, pyridazinone, and triazine derivatives. The strategic manipulation of the inherent reactivity of the cyano, nitro, and carboxylic acid groups allows for the efficient construction of these complex molecular architectures. It is our hope that this technical guide will empower researchers to explore the full potential of this valuable building block in their synthetic and drug discovery endeavors.
References
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- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2009). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, (i), 115-132.
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- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(1), 218–232.
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Application Notes and Protocols: 3-Cyano-5-nitrobenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of 3-Cyano-5-nitrobenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient and strategic construction of complex molecular architectures is paramount. The selection of a starting material can profoundly influence the entire synthetic route, impacting yield, purity, cost, and scalability. This compound has emerged as a highly valuable and versatile precursor for the synthesis of a range of active pharmaceutical ingredients (APIs). Its trifunctional nature, possessing a carboxylic acid, a cyano group, and a nitro group on a benzene ring, offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and cyano groups significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, providing a unique chemical handle for synthetic chemists.
This guide provides a comprehensive overview of the applications of this compound in API synthesis, with a particular focus on its role as a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. We will delve into the key chemical transformations of this precursor, providing detailed, field-proven protocols and explaining the underlying chemical principles that guide these synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 98556-65-1 | [1][2] |
| Molecular Formula | C₈H₄N₂O₄ | [2] |
| Molecular Weight | 192.13 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 170-171 °C | [3] |
| Boiling Point | 374.2 ± 37.0 °C (Predicted) | [3] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.92 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |
Synthetic Utility: A Gateway to Key Pharmaceutical Intermediates
The synthetic value of this compound lies in the selective and sequential transformation of its three functional groups. The nitro group can be readily reduced to an amine, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, and the carboxylic acid can undergo esterification or amidation. This orthogonal reactivity allows for the construction of a variety of substituted benzene rings that are core scaffolds in many APIs.
A particularly important transformation is the conversion of this compound to 3-aminobenzamide, a key intermediate in the synthesis of several PARP inhibitors.[4][5][6] This transformation highlights the strategic utility of the starting material, where two of its functional groups are manipulated to generate a pharmacologically relevant core.
Figure 1. Key synthetic transformations of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Selective Reduction of the Nitro Group to Synthesize 3-Amino-5-cyanobenzoic Acid
The selective reduction of the nitro group in the presence of a nitrile is a critical step. Catalytic hydrogenation is a common and effective method.
Rationale: The choice of a suitable catalyst and reaction conditions is crucial to prevent the reduction of the cyano group. Palladium on carbon (Pd/C) is a widely used catalyst for nitro group reductions and can be employed under conditions that leave the nitrile intact.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-cyanobenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Hydrolysis of the Nitrile to Synthesize 3-Amino-5-carboxamidobenzoic Acid (3-Aminobenzamide)
The hydrolysis of the cyano group to a carboxamide can be achieved under either acidic or basic conditions.[7][8] Basic hydrolysis using hydrogen peroxide is often preferred for its mildness and efficiency.
Rationale: The use of hydrogen peroxide in a basic medium allows for the selective hydration of the nitrile to the primary amide, minimizing the over-hydrolysis to the carboxylic acid.
Materials:
-
3-Amino-5-cyanobenzoic acid
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Suspend 3-Amino-5-cyanobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Cool the mixture in an ice bath and add sodium hydroxide solution dropwise to achieve a basic pH.
-
Slowly add hydrogen peroxide solution to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench any excess hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-Amino-5-carboxamidobenzoic acid.
Application in API Synthesis: Synthesis of a PARP Inhibitor Core
The 3-aminobenzamide core synthesized from this compound is a cornerstone in the synthesis of numerous PARP inhibitors, including Olaparib, Niraparib, and Talazoparib.[4][5][9] These drugs are at the forefront of targeted cancer therapy, particularly for patients with BRCA mutations.
The following workflow illustrates the general strategy for incorporating the 3-aminobenzamide moiety into a PARP inhibitor scaffold.
Figure 2. General workflow for the synthesis of a PARP inhibitor.
Safety and Handling
Potential Hazards:
-
Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. The cyano group also contributes to the potential toxicity.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
-
Thermal Decomposition: Upon heating, nitro compounds can decompose, potentially releasing toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[11]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous or explosive reactions.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and commercially available precursor that offers a versatile platform for the synthesis of complex pharmaceutical intermediates. Its value is particularly evident in its application towards the synthesis of the 3-aminobenzamide core, a critical component of several clinically approved PARP inhibitors. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
-
Win-Win Chemical. 98556-65-1 this compound 3-氰基-5-硝基苯甲酸. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Available from: [Link]
-
SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available from: [Link]
- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available from: [Link]
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Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]
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Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Available from: [Link]
-
Semantic Scholar. Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. Available from: [Link]
-
PubMed. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Available from: [Link]
-
RSC Publishing. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Available from: [Link]
- Google Patents. Methods for producing cyanobenzoic acid derivatives.
-
Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]
-
NIH. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]
- Google Patents. Processes for preparing olaparib.
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Application Notes & Protocols: Strategic Derivatization of 3-Cyano-5-nitrobenzoic Acid
Introduction: The Strategic Value of a Trifunctional Building Block
3-Cyano-5-nitrobenzoic acid is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis. Its strategic importance in drug discovery and materials science is derived from the orthogonal reactivity of its three functional groups: a carboxylic acid, a nitro group, and a cyano moiety. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a unique starting material for constructing complex molecular architectures.[1]
Derivatization of this molecule allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a cornerstone of medicinal chemistry.[2] Furthermore, each functional group can be selectively modified to introduce new functionalities, enabling its use as a key intermediate in the synthesis of a wide array of compounds, from potent enzyme inhibitors to novel colorants.[1][3]
This guide provides detailed, field-proven protocols for the selective derivatization of the carboxylic acid and nitro groups of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value | Reference |
| CAS Number | 98556-65-1 | [4][5] |
| Molecular Formula | C₈H₄N₂O₄ | [4][6] |
| Molecular Weight | 192.13 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 215-220 °C | |
| Purity | ≥ 98% (Typical) |
Core Derivatization Strategies
The primary pathways for derivatizing this compound involve the selective transformation of its most reactive functional groups: the carboxylic acid and the nitro group. The following diagram illustrates the principal synthetic routes detailed in this guide.
Caption: Key derivatization pathways for this compound.
Section 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid is often the first target for modification due to its versatile and well-established reactivity. Common transformations include esterification, amidation, and conversion to the highly reactive acyl chloride.[2]
Protocol 1.1: Fischer Esterification to Synthesize Methyl 3-Cyano-5-nitrobenzoate
Fischer esterification is a classic, cost-effective method for converting a carboxylic acid to an ester using an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms drives the reaction toward the product.[7][8]
Causality: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[9] The reaction is refluxed to ensure a sufficient reaction rate. Pouring the cooled mixture into ice water causes the less polar ester product to precipitate while the unreacted acid and catalyst remain dissolved.[7]
Caption: Workflow for the Fischer esterification of this compound.
Protocol Details:
-
Materials and Reagents:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
-
Step-by-Step Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 eq).
-
For every 1.0 g of the acid, add 8-10 mL of anhydrous methanol.
-
CAUTION: In a fume hood, slowly and carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.5 mL for every 10 mL of methanol) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Allow the reaction to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing ice, while stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Dry the purified crystals, determine the mass, calculate the yield, and characterize the product.
-
Protocol 1.2: Amide Synthesis via EDC Coupling
Amide bond formation is fundamental in pharmaceutical chemistry. Direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring a coupling agent to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide used for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma to improve efficiency and suppress side reactions.[2]
Causality: EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. HOBt or Oxyma intercepts this intermediate to form an activated ester, which is less reactive but more stable and reacts cleanly with the amine to form the desired amide bond, regenerating the additive.[2]
Protocol Details:
-
Materials and Reagents:
-
This compound
-
Desired Amine (1.0-1.2 eq)
-
EDC (1.1-1.5 eq)
-
HOBt or Oxyma (catalytic to 1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.0 eq) in an anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
Section 2: Derivatization of the Nitro Group
The reduction of the aromatic nitro group to an amine is one of the most important transformations in synthetic chemistry. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, opening up a plethora of subsequent derivatization possibilities (e.g., diazotization, acylation, sulfonylation).[10]
Protocol 2.1: Reduction to 3-Amino-5-cyanobenzoic Acid
Several methods exist for reducing aromatic nitro groups.[11] Catalytic hydrogenation is often clean and efficient, but chemical reduction using metals in acidic media is robust, scalable, and avoids the need for specialized high-pressure equipment.[10] The choice of reductant is critical to ensure chemoselectivity, leaving the cyano and carboxylic acid groups intact. Tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are excellent choices for this selective reduction.[12]
Causality: In acidic media, metals like tin or iron act as electron donors. The nitro group undergoes a stepwise reduction, involving nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.[10] The reaction is typically heated to facilitate the electron transfer process.
Caption: Workflow for the reduction of the nitro group using SnCl₂.
Protocol Details:
-
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
-
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and concentrated HCl in a round-bottom flask.
-
To this stirring suspension, add SnCl₂·2H₂O (4.0 eq) portion-wise. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
CAUTION: Slowly and carefully neutralize the acidic solution by adding a saturated solution of NaHCO₃ or a concentrated NaOH solution until the pH is basic (pH > 8). A tin hydroxide precipitate will form.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-amino-5-cyanobenzoic acid as needed.
-
Conclusion
This compound is a valuable and versatile starting material. The protocols detailed herein for esterification, amidation, and nitro group reduction provide robust and reproducible methods for creating a diverse library of derivatives. By understanding the chemical principles behind each step, from catalyst function to work-up strategy, researchers can confidently leverage this building block to advance projects in drug discovery, agrochemicals, and materials science.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from an industry source. URL: [Link]
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. URL: [Link]
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Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 32(10), 2460-2462. URL: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. URL: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from organic-chemistry.org. URL: [Link]
-
Quora. (2021). How to convert nitrobenzene into cyanobenzene. Retrieved from Quora. URL: [Link]
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Retrieved from PubChem. URL: [Link]
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. ChemLab. URL: [Link]
-
Win-Win Chemical. (n.d.). 98556-65-1 this compound. Retrieved from Win-Win Chemical. URL: [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. URL: [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from Chemistry LibreTexts. URL: [Link]
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-
National Institutes of Health. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PMC. URL: [Link]
-
ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from ResearchGate. URL: [Link]
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from Study.com. URL: [Link]
-
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-
PubChem. (n.d.). 3-Amino-2-cyano-5-nitrobenzoic acid. Retrieved from PubChem. URL: [Link]
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Application Notes & Protocols: 3-Cyano-5-nitrobenzoic Acid in the Synthesis of Novel Materials
Foreword: The Architect's Molecule
In the vast toolkit of the materials chemist, certain molecules stand out for their inherent potential to build. 3-Cyano-5-nitrobenzoic acid is one such molecule. It is not merely a reagent but an architectural blueprint encoded in chemical form. Its rigid benzene core provides a stable foundation, while its three distinct functional groups—carboxylate, cyano, and nitro—act as programmable connection points and functional modulators. The carboxylate group offers a robust, negatively charged coordination site. The cyano group provides a linear, bridging capability, essential for extending structures in specific dimensions.[1] Finally, the nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the final material but also presents a site for post-synthetic modification.
This guide is designed for the hands-on researcher. It moves beyond simple recitation of facts to explore the causality behind the protocols. We will delve into why specific conditions are chosen and how the unique properties of this compound can be leveraged to construct novel, functional materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers.
Part 1: Physicochemical Profile and Structural Logic
Understanding the inherent properties of this compound is fundamental to predicting its behavior in a synthesis. The molecule's reactivity is dominated by the interplay of its three functional groups attached to a central phenyl ring.
Molecular Structure and Functional Groups
The strategic placement of the functional groups at the 1, 3, and 5 positions makes this molecule a divergent, C2v-symmetric building block, ideal for creating extended, non-linear structures.
Caption: Structure of this compound.
Key Physicochemical Data
The strong electron-withdrawing nature of both the nitro and cyano groups has a profound impact on the carboxylic acid moiety. They stabilize the conjugate base (carboxylate), making the acid significantly stronger than benzoic acid.[2] This lower pKa is a critical consideration for deprotonation during synthesis.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₈H₄N₂O₄ | Provides the elemental composition. |
| Molar Mass | 192.13 g/mol | Essential for stoichiometric calculations in synthesis protocols. |
| Appearance | Off-white to yellowish solid | Visual confirmation of the starting material. |
| pKa | ~3.0-3.5 (Estimated) | The presence of two strong electron-withdrawing groups (NO₂ and CN) increases acidity compared to 3-nitrobenzoic acid (pKa ~3.47).[2][3] This facilitates deprotonation under milder basic conditions to form the coordinating carboxylate. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, ethanol); sparingly soluble in water. | Dictates the choice of solvent systems for synthesis to ensure all reactants are in the solution phase for reaction and crystal growth. |
| Reactivity | The aromatic ring is deactivated towards electrophilic substitution. | The primary reactivity for materials synthesis is through the coordination of the carboxylate and cyano groups and potential reduction of the nitro group. |
Part 2: Application in Metal-Organic Framework (MOF) Synthesis
MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The rigid, divergent geometry of this compound makes it an exceptional candidate for creating robust, 3D frameworks with tunable pore environments.
Expertise & Causality: Why This Linker for MOFs?
-
Structural Rigidity: The phenyl core prevents conformational flexibility, leading to more predictable and ordered framework structures rather than amorphous polymers.
-
High Connectivity: The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), while the cyano group can also coordinate or remain free within the pores. This potential for high connectivity promotes the formation of stable, 3D networks.
-
Pore Environment Functionalization: The nitro and cyano groups project into the pores of the resulting MOF. The nitro group, with its significant dipole moment, can create specific binding sites for polar molecules like CO₂, enhancing gas separation selectivity.[4][5]
-
Post-Synthetic Modification (PSM): The nitro group can be chemically reduced to an amine group after the MOF is formed. This introduces a new functional group (NH₂) that can be further modified, allowing for the tuning of the MOF's properties without altering its underlying structure.
Protocol 1: Hydrothermal Synthesis of a Porous Zn-Based MOF
This protocol describes a typical hydrothermal synthesis. This method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the thermodynamically favored MOF product.
Workflow Diagram
Caption: Hydrothermal synthesis workflow for a MOF.
Step-by-Step Methodology
-
Reactant Preparation:
-
In a 20 mL glass vial, add 19.2 mg (0.1 mmol) of this compound.
-
In a separate vial, add 29.8 mg (0.1 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).
-
Causality: A 1:1 molar ratio of linker to metal is a common starting point for MOF synthesis. The specific metal salt anion (nitrate) is often chosen as it is weakly coordinating and less likely to be incorporated into the final framework.
-
-
Solubilization:
-
To the vial containing the linker, add 4 mL of N,N-Dimethylformamide (DMF). Sonicate for 5 minutes until fully dissolved.
-
To the vial containing the zinc salt, add 2 mL of Ethanol. Swirl to dissolve.
-
Combine the two solutions in the reaction vessel. Add 0.5 mL of deionized water.
-
Causality: A mixed-solvent system is used to ensure both the organic linker and the inorganic salt are fully solvated. DMF is a high-boiling polar aprotic solvent excellent for dissolving linkers, while ethanol helps dissolve the metal salt. Water can act as a modulator, influencing the kinetics of crystal nucleation and growth.
-
-
Reaction:
-
Transfer the final solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool to room temperature over 24 hours.
-
Causality: The high temperature provides the energy for the coordination bonds to form and for the crystalline framework to assemble. The slow cooling rate is crucial for obtaining large, high-quality single crystals suitable for X-ray diffraction.
-
-
Product Isolation and Washing:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals by soaking them in 10 mL of fresh DMF for 24 hours, replacing the DMF three times.
-
Subsequently, soak the crystals in 10 mL of methanol for 24 hours, replacing the methanol three times.
-
Causality: The washing steps are critical to remove unreacted starting materials and residual high-boiling DMF solvent trapped within the pores of the MOF. Methanol is used as a final wash due to its lower boiling point, which makes it easier to remove during the activation step.
-
-
Activation:
-
Decant the methanol and transfer the crystals to a vacuum oven.
-
Heat the sample to 100°C under dynamic vacuum for 12 hours.
-
Causality: This "activation" step removes all guest solvent molecules from the pores, making the internal surface area accessible for applications like gas storage or catalysis. The final product should be a free-flowing powder.
-
Part 3: Application in Coordination Polymer Synthesis
While MOFs are a subclass of coordination polymers, the term is often used to describe lower-dimensional (1D or 2D) or non-porous extended structures. The linear coordination geometry of the cyano group makes this compound an excellent ligand for creating 1D "chain" or 2D "sheet" structures, especially with transition metals that favor specific coordination numbers and geometries.[6][7]
Expertise & Causality: Directing Dimensionality
The final structure is a delicate balance of thermodynamics and kinetics. By modifying the reaction conditions, we can favor the formation of a 1D coordination polymer over a 3D MOF.
-
Metal Ion Choice: Using a metal ion like Ag(I), which often favors linear or trigonal planar coordination, can promote the formation of 1D chains where the cyano group bridges the metal centers.[7]
-
Reaction Conditions: Room temperature, slow evaporation methods favor kinetic product formation. This gentle approach allows for the self-assembly of simpler, lower-dimensional structures, in contrast to the high-energy hydrothermal conditions that often yield the more stable, high-dimensional thermodynamic product.
Coordination Diagram
Caption: Linker bridging two metal centers (M).
Protocol 2: Slow Evaporation Synthesis of a 1D Ag(I) Coordination Polymer
This protocol uses a gentle, room-temperature method to grow high-quality crystals of a 1D chain polymer.
Step-by-Step Methodology
-
Reactant Preparation:
-
Prepare a solution of the deprotonated linker. Dissolve 19.2 mg (0.1 mmol) of this compound and 4.0 mg (0.1 mmol) of sodium hydroxide in 5 mL of methanol. Stir for 10 minutes.
-
Causality: Pre-deprotonation of the carboxylic acid with a strong base ensures the carboxylate coordinating group is readily available. This avoids relying on auto-deprotonation and gives more control over the reaction.
-
-
Layering and Diffusion:
-
In a 10 mm wide test tube, carefully layer 5 mL of a methanol solution containing 17.0 mg (0.1 mmol) of silver nitrate (AgNO₃) on top of the linker solution.
-
To create a buffer layer and slow down diffusion, carefully add 2 mL of a 1:1 methanol/water mixture between the two layers.
-
Causality: This layering technique is crucial for slow crystallization. The reactants mix only through slow diffusion across the buffer layer, preventing rapid precipitation and allowing for the ordered growth of single crystals.
-
-
Crystallization:
-
Seal the test tube with a cap that has a few pinholes.
-
Store the tube in a dark, vibration-free location for 1-2 weeks.
-
Causality: The pinholes allow for the very slow evaporation of the solvent. As the solvent evaporates, the reactant concentrations gradually increase past the point of saturation, inducing crystallization. Storing in the dark is essential as many silver compounds are light-sensitive.
-
-
Product Isolation:
-
Once suitable crystals have formed, carefully collect them using a pipette or by decanting the solution.
-
Wash the crystals briefly with a small amount of cold methanol to remove any surface impurities.
-
Dry the crystals on filter paper.
-
Causality: A brief wash with a cold solvent removes soluble impurities without re-dissolving the product crystals.
-
Part 4: Potential Applications in Research and Development
The materials synthesized from this compound are not merely structural curiosities; their tailored properties make them promising for several advanced applications.
-
Selective Gas Separation: MOFs with pores decorated with nitro groups can exhibit high selectivity for CO₂ over other gases like N₂ or CH₄, a critical need in carbon capture and natural gas purification.[4]
-
Heterogeneous Catalysis: The metal nodes within the frameworks can act as recoverable, solid-state Lewis acid catalysts for various organic transformations, such as cyanosilylation reactions.[8]
-
Drug Delivery: The porous nature of the MOFs allows for the encapsulation of therapeutic agents. The framework can then be designed to release the drug under specific physiological conditions, offering a platform for controlled drug delivery.
-
Luminescent Sensing: The aromatic nature of the linker, combined with the nitro group, can impart luminescent properties to the final material. The luminescence may be quenched or enhanced upon interaction with specific analytes, forming the basis for a chemical sensor.
The versatility of this compound as a building block ensures its continued relevance in the ongoing quest for novel materials with precisely engineered functions.
References
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PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. [Link]
-
Wikipedia. (2023). 3-Nitrobenzoic acid. In Wikipedia. [Link]
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com. [Link]
-
Chemspace. (n.d.). 3-cyano-5-methyl-2-nitrobenzoic acid. Chemspace. [Link]
- Google Patents. (2003).
-
PubMed. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. [Link]
-
PubMed Central. (2023). Anion-Induced Structural Diversity and Optical Chromism in a Series of Cyano-Bridged Heterometallic 3d-4f Coordination Polymers. National Center for Biotechnology Information. [Link]
-
Sci-Hub. (2003). Synthesis and Characterization of Three New Coordination Polymers from the Tritopic Ligand 1,3,5-Tris(4,4',4''-tricyanobenzoyl)benzene and Ag(I)X (X = OSO2CF3, BF4, or PF6). [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
- Google Patents. (2001).
-
ResearchGate. (2024). Preparation and synthetic applications of cyano compounds. [Link]
-
Royal Society of Chemistry. (2022). Composites based on nitroprusside cyano-bridged coordination polymer particles and chitosan for NO delivery. [Link]
-
MDPI. (2023). Metal-organic framework-based nanomaterials for CO2 storage: A review. [Link]
-
Royal Society of Chemistry. (2009). Industrial applications of metal–organic frameworks. [Link]
-
ResearchGate. (2021). Strongly Bound Excitons in Metal-Organic Framework MOF-5: A Many-Body Perturbation Theory Study. [Link]
-
IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
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Application Notes and Protocols for the Sandmeyer Reaction of 3-amino-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Sandmeyer reaction on 3-amino-5-nitrobenzoic acid to synthesize 3-chloro-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, offering a deep dive into the causality behind the experimental design, robust safety protocols, and a self-validating system for achieving high-purity products. The protocols detailed herein are synthesized from established principles of the Sandmeyer reaction and are designed for adaptability and scalability in a research and development setting.
Introduction: The Strategic Importance of the Sandmeyer Reaction
The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines into a wide array of functional groups.[1][2] This transformation proceeds via the formation of a diazonium salt intermediate, which is then catalytically substituted with a nucleophile in the presence of a copper(I) salt.[3][4] The reaction is particularly powerful as it allows for the introduction of substituents onto an aromatic ring that are often difficult to install via direct electrophilic aromatic substitution.[5][6]
The conversion of 3-amino-5-nitrobenzoic acid to a halogenated derivative, such as 3-chloro-5-nitrobenzoic acid, is of significant interest. The resulting product serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][7] The presence of the nitro and carboxylic acid groups provides handles for further chemical modification, making it a valuable scaffold in drug discovery programs.
This application note will detail a robust experimental setup for the chlorination of 3-amino-5-nitrobenzoic acid via the Sandmeyer reaction. We will explore the mechanistic underpinnings of each step, from the critical diazotization to the copper-catalyzed substitution, and provide a detailed, field-proven protocol.
Mechanistic Overview: A Radical-Nucleophilic Pathway
The Sandmeyer reaction is broadly understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The entire process can be conceptualized in two primary stages:
-
Diazotization: The primary aromatic amine is converted to a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[4][8] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[9][10]
-
Copper(I)-Catalyzed Substitution: The diazonium salt is then introduced to a solution containing a copper(I) salt, such as copper(I) chloride (CuCl). A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[3] This aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride, yielding the desired aryl chloride and regenerating the copper(I) catalyst.
Caption: Mechanistic overview of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 3-chloro-5-nitrobenzoic acid
This protocol is designed for the synthesis of 3-chloro-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-amino-5-nitrobenzoic acid | 182.12 | 18.2 g | 0.10 | Starting material. |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 60 mL | ~0.72 | Ensure good quality. |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Use a freshly opened bottle. |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 | Should be colorless or pale green. |
| Distilled Water | 18.02 | As needed | - | |
| Ice | - | As needed | - | |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
Part A: Diazotization
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 18.2 g (0.10 mol) of 3-amino-5-nitrobenzoic acid and 40 mL of concentrated hydrochloric acid.
-
Stir the mixture to form a fine slurry. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred slurry of the amine hydrochloride over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C. The reaction is exothermic, so careful addition is crucial.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting diazonium salt solution should be a clear, pale yellow and should be used immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate 1 L beaker, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 20 mL of concentrated hydrochloric acid with gentle warming. A clear, green solution should form.
-
Cool this solution to room temperature and then place it in an ice bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas will be observed, and a solid precipitate will form.
-
After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature. The crude product will be a solid precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is colorless.
-
Transfer the crude solid to a beaker and dissolve it in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-5-nitrobenzoic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Caption: Experimental workflow for the synthesis of 3-chloro-5-nitrobenzoic acid.
Safety Considerations: Managing a Potentially Hazardous Reaction
The Sandmeyer reaction, while synthetically valuable, involves potentially hazardous intermediates and conditions that demand strict adherence to safety protocols.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[11][12] For this reason, they are almost always generated in situ and used immediately in the subsequent reaction step. Maintaining the low temperature during diazotization is critical to prevent uncontrolled decomposition.
-
Nitrogen Gas Evolution: The decomposition of the diazonium salt in the Sandmeyer step releases a significant volume of nitrogen gas. The reaction should be performed in a large enough vessel to accommodate this gas evolution and prevent pressure buildup.
-
Toxicity of Reagents: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact. Sodium nitrite is a strong oxidizing agent and is also toxic if ingested.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate PPE.
In the event of a temperature excursion during the diazotization step, a pre-prepared solution of a quenching agent, such as sulfamic acid, should be readily available to destroy the excess nitrous acid.
Expected Results and Characterization
The final product, 3-chloro-5-nitrobenzoic acid, should be a pale yellow to white crystalline solid. The expected yield for this reaction, when performed with care, should be in the range of 70-85%.
The purity and identity of the product can be confirmed by a variety of analytical techniques:
-
Melting Point: The literature melting point of 3-chloro-5-nitrobenzoic acid is approximately 175-178 °C. A sharp melting point within this range is indicative of high purity.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product.
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR will confirm the number and types of carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Conclusion
The Sandmeyer reaction of 3-amino-5-nitrobenzoic acid provides a reliable and efficient route to 3-chloro-5-nitrobenzoic acid. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The self-validating nature of the protocol, with clear checkpoints and characterization methods, ensures the reliable production of high-purity material.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
Chemistry Notes. Sandmeyer Reaction mechanism and Applications. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(5), 795–799. [Link]
-
Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2489–2522. [Link]
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Data PDF. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
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-
Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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- Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
-
SciRP.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
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Application Notes & Protocols: Biological Activity Screening of 3-Cyano-5-nitrobenzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Rationale for Screening 3-Cyano-5-nitrobenzoic Acid Derivatives
The this compound scaffold represents a compelling starting point for drug discovery. The presence of both a nitro group (NO₂) and a cyano group (C≡N) on an aromatic ring creates a unique electronic and structural profile. Nitroaromatic compounds are a well-established class of biologically active molecules with applications as antibacterial, anticancer, and antiparasitic agents.[1][2][3] Their mechanism often involves redox cycling, which can induce oxidative stress within target cells.[3] The cyano group, a versatile synthetic handle and a known pharmacophore, can participate in key binding interactions with biological targets.[4]
This guide provides a structured, multi-tiered approach to systematically screen derivatives of this compound. It is designed not merely as a list of steps, but as a framework of self-validating protocols that explain the causality behind critical experimental choices, ensuring the generation of robust and interpretable data.
Foundational Steps: Compound Management and Preparation
The integrity of any screening campaign begins with proper compound handling. The physical properties of each derivative, such as solubility and stability, are paramount.
Protocol 2.1: Preparation of Compound Stock Solutions
-
Solubility Assessment: Before preparing high-concentration stocks, perform a preliminary solubility test for each derivative in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays.
-
Stock Solution Preparation:
-
Accurately weigh approximately 1-5 mg of the derivative using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution. For example, for a compound with a molecular weight of 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.
-
Ensure complete dissolution using a vortex mixer. Gentle warming (up to 37°C) or sonication may be required for less soluble compounds.
-
-
Storage and Handling:
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C in desiccated conditions.
-
Causality: DMSO is hygroscopic (absorbs water from the air). Water contamination can cause compounds to precipitate from the stock solution upon freezing, leading to inaccurate concentrations in subsequent assays. Aliquoting and desiccation mitigate this risk.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubilizing capacity for diverse organic molecules; compatible with most cell-based and biochemical assays at low final concentrations (<0.5%). |
| Stock Concentration | 10 mM | A standard concentration that allows for a wide range of final assay concentrations while keeping the final DMSO percentage low. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation and solvent evaporation. |
| Handling | Aliquot into single-use volumes | Prevents compound degradation from repeated freeze-thaw cycles and reduces the risk of contamination. |
The Screening Cascade: A Strategic Workflow
A tiered approach is essential for efficiently identifying promising candidates from a library of derivatives. Primary screens should be robust, cost-effective, and suitable for higher throughput, designed to identify any "hits." Secondary, more specific assays are then used to validate and characterize these initial hits.
Caption: High-level workflow for screening this compound derivatives.
Protocol: Anticancer Activity Screening via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[5] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product.[6][7]
Principle of the MTT Assay
Caption: The core principle of the MTT cell viability assay.
Protocol 4.1: Step-by-Step MTT Assay
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate overnight to allow for cell attachment.
-
Causality: Seeding density is critical. Too few cells will yield a low signal; too many may become confluent and enter growth arrest, making them unresponsive to anti-proliferative agents.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from the 10 mM DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, a range of concentrations (e.g., 0.1 to 100 µM) is required.
-
Self-Validation (Controls):
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (e.g., 0.1%). This control accounts for any solvent-induced toxicity.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[8]
-
-
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8]
-
Read the absorbance on a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from cell debris.[6]
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100 For dose-response experiments, the IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Protocol: Antimicrobial Activity Screening via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10][11][12] It is a standard assay for evaluating new antimicrobial agents.[13]
Protocol 5.1: Step-by-Step Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture a relevant bacterial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay wells.[12]
-
Causality: A standardized inoculum is crucial for reproducibility. A higher density of bacteria may require a higher concentration of the compound to inhibit growth, leading to an overestimation of the MIC.
-
-
Preparation of Assay Plate:
-
In a sterile 96-well plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the bacterial density to the target of 5 x 10⁵ CFU/mL.
-
Self-Validation (Controls):
-
Growth Control: Wells containing MHB and bacteria but no compound.
-
Sterility Control: Wells containing MHB only (no bacteria, no compound).
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) serially diluted.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[10][14]
-
-
Reading the MIC:
Protocol: Targeted Screening via In Vitro Kinase Inhibition Assay
Once a derivative shows activity in a primary screen (e.g., anticancer), a more targeted assay can elucidate its mechanism of action.[15] Kinases are frequent targets in cancer drug discovery. This protocol provides a general framework for an in vitro kinase assay.[16]
Protocol 6.1: General Kinase Assay (e.g., using ADP-Glo™ or similar luminescence-based method)
-
Reagent Preparation:
-
Prepare kinase reaction buffer, recombinant kinase enzyme, specific substrate (peptide or protein), and ATP at appropriate concentrations as recommended by the assay manufacturer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.[17]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Causality: The reaction is time- and temperature-dependent. These parameters must be kept consistent across all wells to ensure comparability.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product. In an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP, which drives a luciferase reaction, generating a luminescent signal.
-
The amount of light produced is directly proportional to the kinase activity.
-
-
Controls for Self-Validation:
-
100% Activity Control: Reaction with no inhibitor (vehicle only).
-
0% Activity Control (Background): Reaction with no kinase enzyme.
-
Positive Control: Reaction with a known inhibitor of the target kinase (e.g., Staurosporine).
-
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = 100 - [((Signal_Treated - Signal_Bkgd) / (Signal_NoInhibitor - Signal_Bkgd)) * 100] The IC₅₀ value is determined by plotting % Inhibition against the log of the compound concentration.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Martens, S., et al. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. [Link]
-
Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(14), e2935. [Link]
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Biobide. (n.d.). What is an Inhibition Assay? [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Methods, 26(1), 63-69. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3-Amino-2-cyano-5-nitrobenzoic acid. [Link]
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ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
Saleh, M. M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 949575. [Link]
-
PubMed. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]
-
Oriental Journal of Chemistry. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
-
ResearchGate. (2016). Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. [Link]
-
ResearchGate. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]
-
PubChem. (n.d.). 3-(5-Cyano-2-nitrophenoxy)benzoic acid. [Link]
-
Tordo, P. (Ed.). (2001). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Nitroxides: Synthesis, Properties and Applications, 391-426. [Link]
-
MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Troubleshooting & Optimization
Technical Support Guide: 3-Cyano-5-nitrobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Cyano-5-nitrobenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yield. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic pathways to produce this compound. The choice of route often depends on the availability and cost of starting materials.
-
Sandmeyer Reaction on an Amino Precursor: This is the most common and often highest-yielding method. It starts with 3-Amino-5-nitrobenzoic acid, which undergoes diazotization followed by a copper-catalyzed cyanation (the Sandmeyer reaction).[1][2] This route is generally preferred for its high efficiency, with reported yields of up to 94%.[1]
-
Oxidation of a Toluene Precursor: An alternative route involves the oxidation of a 3-cyano-5-nitrotoluene intermediate.[3][4] This requires a subsequent step to convert the methyl group into a carboxylic acid, typically using strong oxidizing agents like potassium permanganate or sodium dichromate.[3][5]
This guide will focus primarily on the Sandmeyer reaction route due to its prevalence and high reported yields.
Q2: What is the mechanism of the Sandmeyer reaction, and why is copper(I) cyanide used?
The Sandmeyer reaction is a powerful method for substituting an aromatic amino group with a nucleophile, such as a cyanide group.[6] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]
Here's a breakdown of the key steps:
-
Diazotization: The primary aromatic amine (3-Amino-5-nitrobenzoic acid) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C).[7][8]
-
Single Electron Transfer: The copper(I) salt (CuCN) donates a single electron to the diazonium salt. This reduces the diazonium cation and oxidizes copper(I) to copper(II).
-
Radical Formation: The resulting diazo radical is unstable and rapidly loses dinitrogen gas (N₂) to form an aryl radical.[7]
-
Nucleophilic Attack & Regeneration: The aryl radical then reacts with the copper(II) complex, abstracting the cyanide group and regenerating the copper(I) catalyst.
Copper(I) cyanide is crucial as it acts as both the source of the cyanide nucleophile and the catalyst that facilitates the single-electron transfer required for the radical mechanism to proceed.[7]
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-Amino-5-nitrobenzoic acid via the Sandmeyer reaction, adapted from established procedures.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-5-nitrobenzoic acid | 182.12 | 3.64 g | 20 |
| Concentrated HCl | 36.46 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.38 g | 20 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 10 g | 40 |
| Potassium Cyanide (KCN) | 65.12 | 10 g | 154 |
| Ethyl Acetate | - | 400 mL | - |
| Saturated Sodium Carbonate (Na₂CO₃) solution | - | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
Workflow for Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Diazotization
-
In a 250 mL flask, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.
-
Dilute the solution with 75 mL of water and cool it to 0°C in an ice-salt bath. Stir continuously.
-
In a separate beaker, dissolve 1.38 g (20 mmol) of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes. Crucial: Maintain the temperature below 5°C throughout the addition to prevent the premature decomposition of the diazonium salt.[8]
Part B: Sandmeyer Reaction
-
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
In a 500 mL flask, prepare the copper(I) cyanide reagent. Dissolve 10 g of CuSO₄·5H₂O in 40 mL of water and, in a separate beaker, 10 g of KCN in 20 mL of water. Slowly add the CuSO₄ solution to the KCN solution while stirring.
-
Heat this mixture to 65°C.
-
Add the previously prepared cold diazonium salt solution to the hot copper cyanide mixture over 15 minutes. You will observe gas evolution (N₂).
-
After the addition is complete, heat the mixture to reflux and maintain for 40 minutes.
Part C: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2 x 200 mL).
-
Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Diazonium Salt Decomposition | The diazonium salt is unstable at temperatures above 5-10°C. If the temperature rises during its formation or before the Sandmeyer step, it will decompose to form a phenol, significantly reducing the yield of the desired product.[8] | Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath. Use the diazonium salt immediately after its preparation. |
| Incorrect pH during Cyanation | The pH of the Sandmeyer reaction mixture can affect the stability of the copper cyanide complex and the reactivity of the diazonium salt. The procedure cited specifies adjusting the pH to 6.2 before the addition to the cyanide solution.[1] | Before adding the diazonium salt solution to the copper cyanide mixture, carefully adjust its pH to ~6.2 using a saturated sodium carbonate solution. |
| Inefficient Extraction | This compound has some solubility in the aqueous phase, especially if the pH is not sufficiently acidic during extraction. | Ensure the aqueous layer is strongly acidic (pH 1-2) before performing the extraction with ethyl acetate. Perform multiple extractions (at least 2-3) to maximize recovery from the aqueous phase. |
Problem 2: Presence of a Significant Impurity (Side Product)
| Potential Cause | Explanation | Recommended Solution |
| Formation of 3-Hydroxy-5-nitrobenzoic acid | This impurity arises from the reaction of the diazonium salt with water, which is a competing reaction. It is exacerbated by elevated temperatures during the diazotization step.[8] | As with preventing low yield, rigorous temperature control (0-5°C) during diazotization is critical. Ensure the dropwise addition of NaNO₂ is slow and steady. |
| Unreacted Starting Material (3-Amino-5-nitrobenzoic acid) | This indicates an incomplete diazotization reaction. This could be due to insufficient NaNO₂ or its decomposition before it can react. | Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Ensure the NaNO₂ is fresh and has been stored properly. Confirm the acidity of the amine solution is sufficient before diazotization begins. |
| Formation of Biaryl Compounds | A common side reaction in the Sandmeyer mechanism involves the coupling of two aryl radicals, leading to biaryl impurities.[2] | Ensure that the diazonium salt is added slowly to the copper cyanide solution to maintain a low concentration of the aryl radical at any given time, minimizing the chance of radical-radical coupling. |
Problem 3: Reaction Stalls or Fails to Go to Completion
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The copper(I) species is the active catalyst. If it becomes oxidized to copper(II) prematurely or if the quality of the copper sulfate is poor, the catalytic cycle will be inefficient. | Use high-purity reagents. Ensure the KCN is in excess to fully reduce the Cu(II) from CuSO₄ to the active Cu(I) species for the reaction. |
| Insufficient Reflux Time | The final step of the Sandmeyer reaction requires sufficient thermal energy and time to ensure the aryl radical intermediate is fully converted to the final product. | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material or intermediates are still present after the initial 40-minute reflux, extend the reflux time by 20-30 minutes and re-check. |
Troubleshooting Logic Flow
Caption: A troubleshooting decision tree for low product yield.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link][1]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link][2]
-
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from [3]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][7]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][6]
-
Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Retrieved from [4]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link][5]
-
Thyzoid. (2022, August 28). The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube. Retrieved from [Link][9]
Sources
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-Cyano-5-nitrobenzoic Acid
Welcome to the technical support center for the purification of crude 3-Cyano-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the Sandmeyer reaction of 3-amino-5-nitrobenzoic acid[1]. Based on this and similar syntheses, potential impurities include:
-
Unreacted Starting Materials: Residual 3-amino-5-nitrobenzoic acid.
-
Side-Reaction Products: Phenolic byproducts (from the reaction of the diazonium salt with water) or dinitro compounds from the initial nitration steps of precursors[2]. Isomeric byproducts, such as other cyano-nitrobenzoic acid isomers, can also form depending on the specificity of the preceding reactions[3][4].
-
Inorganic Salts: Residual copper salts from the Sandmeyer reaction and inorganic acids or bases used during workup[1].
-
Residual Solvents: Solvents used in the reaction or initial extraction phases.
Q2: What is the best general approach for purifying this compound? Recrystallization or Chromatography?
A: For most applications, recrystallization is the preferred, most efficient, and scalable method for purifying solid organic compounds like this compound[5]. It is particularly effective at removing small amounts of impurities.
Column chromatography is a powerful alternative, especially when dealing with:
-
Large quantities of impurities.
-
Impurities with very similar solubility profiles to the desired product.
-
Complex mixtures containing multiple isomeric byproducts[6].
The following workflow can help you decide on the best approach.
Caption: Purification Method Selection Workflow.
Q3: How do I select an appropriate solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). For this compound, which is a polar molecule containing carboxylic acid, nitro, and cyano groups, polar solvents are the best starting point.
While specific quantitative solubility data for this exact compound is not widely published, we can infer from the closely related 3-nitrobenzoic acid. Studies show it has high solubility in hot methanol and ethanol, and poor solubility in water and less polar solvents like toluene[7][8]. This makes alcohols or alcohol/water mixtures excellent candidates.
| Solvent System | Rationale & Suitability | Potential Issues |
| Ethanol | The carboxylic acid group promotes solubility in alcohols. Often provides a good balance of solubility at high and low temperatures. | May be too good a solvent, potentially reducing yield if not carefully controlled. |
| Ethanol/Water | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution becomes slightly cloudy (the cloud point), after which a little more ethanol is added to clarify. This fine-tunes the solubility to maximize yield.[9] | Finding the correct ratio can require some experimentation. |
| Methanol | Similar to ethanol, often shows high solubility for nitrobenzoic acids at elevated temperatures.[7] | Higher volatility than ethanol can lead to premature crystallization during hot filtration. |
| Water | Generally, aromatic carboxylic acids have low solubility in cold water but significantly higher solubility in hot water[10][11]. | May not be a strong enough solvent to dissolve the crude material efficiently unless it is highly pure. |
| Ethyl Acetate | A moderately polar solvent that can be effective. | May dissolve impurities as well; less selective than alcohol/water systems. |
Section 2: Core Purification Protocols
This section provides detailed, validated methodologies for purifying your compound.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This is the most robust and recommended method for general purification.
Principle of Causality: This protocol leverages the significant difference in the solubility of this compound in hot versus cold ethanol/water mixtures. Slow cooling allows for the selective formation of a pure crystal lattice, excluding impurities which remain in the mother liquor[10].
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol dropwise until the solid just dissolves.
-
Impurity Removal (Optional): If the hot solution is colored (e.g., yellow or brown), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Reheat the mixture to boiling for 2-5 minutes. The colored impurities will adsorb to the charcoal[12].
-
Hot Filtration: If charcoal was used or if insoluble particulate matter is visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step is critical to prevent premature crystallization in the funnel[13].
-
Crystallization: Cover the flask of clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming large, pure crystals[14]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold ethanol/water mixture (using the same ratio as your recrystallization) to rinse away the impurity-laden mother liquor[13].
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or, for best results, place them in a vacuum desiccator until a constant weight is achieved.
-
Self-Validation (Trustworthiness): Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2°C). Compare this with the literature value. Further analysis by TLC or HPLC can confirm purity.
Protocol 2: Purification by Column Chromatography
Use this method for highly impure samples or for separating isomers.
Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). This compound, being a polar compound due to its carboxylic acid group, will adsorb strongly to the polar silica gel. By gradually increasing the polarity of the mobile phase, impurities can be eluted before the desired product[6].
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a column with silica gel (e.g., 100-200 mesh) using a suitable non-polar solvent like hexane as the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase solvent or a stronger solvent (like ethyl acetate or dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Monitor the eluent using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a sharp peak. Aromatic nitro compounds are often purified with hexane/ethyl acetate or dichloromethane-based solvent systems[15][16].
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified solid.
-
Self-Validation (Trustworthiness): Confirm the purity of the isolated solid via melting point analysis and/or spectroscopic methods.
Section 3: Troubleshooting Guide
This guide addresses common problems in a direct question-and-answer format.
Caption: Recrystallization Troubleshooting Decision Tree.
Q4: I've followed the protocol, but no crystals are forming after cooling. What should I do?
A: This is a common issue, often due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization: First, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth[10][14].
-
Seeding: If you have a small amount of pure product, add a tiny crystal (a "seed") to the solution. This will act as a template for crystallization[12][14].
-
Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again[14].
Q5: My final yield of pure product is very low. What went wrong?
A: A low yield is typically a result of losing product to the mother liquor or during handling.[14]
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause. Your product remains dissolved in the excess solvent even after cooling. You can test the mother liquor by spotting a drop on a watch glass; significant solid residue after evaporation indicates substantial product loss.
-
Premature Filtration: Filtering the solution while it is still warm will result in loss of product that has not yet crystallized. Ensure the solution is thoroughly cooled in an ice bath.
-
Washing Step: Washing the collected crystals with solvent that is not ice-cold, or with too large a volume of wash solvent, will redissolve some of your purified product[13].
Q6: My product separated as an oily liquid instead of crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point[13]. Highly impure samples are more prone to this.
-
Reheat and Dilute: The most effective solution is to reheat the mixture until the oil completely redissolves. Then, add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the solution's saturation point.
-
Cool Slowly: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid[14].
Q7: The purified crystals are still yellow/brown. How do I get a colorless product?
A: Colored impurities are common and can usually be removed with activated charcoal.
-
Charcoal Treatment: Re-dissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal, swirl, and keep the solution hot for a few minutes. The colored impurities, which are often large, conjugated molecules, will adsorb onto the high-surface-area charcoal.
-
Hot Filtration: You must perform a hot gravity filtration to remove the fine black charcoal powder before allowing the clear filtrate to cool and crystallize[12][17]. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
Reddit. (2012). Help! Recrystallization sources of error. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Truman State University. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. PubChem Compound Database. [Link]
- Google Patents. (n.d.).
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
- Google Patents. (n.d.).
-
Win-Win Chemical. (n.d.). This compound. [Link]
- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. [Link]
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Identifying and minimizing by-products in 3-Cyano-5-nitrobenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Cyano-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic origins of common by-products and provide actionable troubleshooting strategies and optimized protocols to enhance yield and purity.
Part 1: Frequently Asked Questions (FAQs) on By-Product Formation
This section addresses high-level questions regarding the synthesis and potential impurities.
Q1: What are the most common synthetic routes to this compound, and which is most prone to by-products?
A1: There are three primary synthetic strategies, each with a unique by-product profile:
-
Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid: This is a widely used method where the amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2] This route is highly effective but sensitive to reaction conditions, with the primary by-products arising from premature decomposition of the diazonium salt.
-
Nitration of 3-Cyanobenzoic Acid: This involves the direct electrophilic aromatic substitution on 3-cyanobenzoic acid. While seemingly direct, controlling the regioselectivity can be challenging, and harsh conditions can lead to over-nitration or degradation.[3][4]
-
Oxidation of 3-Cyano-5-nitrotoluene: This route involves the oxidation of a methyl group on a pre-functionalized aromatic ring. The main challenge here is achieving complete oxidation without affecting the other functional groups or causing oxidative cleavage of the ring.[5][6]
The Sandmeyer reaction is often preferred but requires careful control to avoid a range of side reactions, making it the route where operators most frequently encounter difficult-to-separate by-products.
Q2: Why is temperature control so critical in the Sandmeyer reaction for this synthesis?
A2: Temperature control is paramount for two reasons. First, aryl diazonium salts are thermally unstable. If the temperature during diazotization (typically 0-5 °C) is too high, the diazonium salt will prematurely decompose. Second, during the cyanation step, elevated temperatures can favor the undesired hydrolysis of the diazonium salt to form the corresponding phenol (3-hydroxy-5-nitrobenzoic acid) over the copper-catalyzed cyanation.[2][7]
Q3: My final product shows signs of 3,5-Dinitrobenzoic acid. How is this possible?
A3: The presence of 3,5-Dinitrobenzoic acid suggests an issue with the starting material or a side reaction. If your route involves the nitration of a benzoic acid derivative, this could be a result of over-nitration under harsh conditions (excess nitric acid or high temperatures).[8] Alternatively, if you started with 3-Amino-5-nitrobenzoic acid, it's possible your starting material was contaminated with 3,5-dinitroaniline, which would then be carried through the synthesis.
Q4: Can the cyano group hydrolyze during the reaction or workup?
A4: Yes, the cyano group is susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.[9][10] During an acidic workup, the nitrile can hydrolyze first to an amide (3-amido-5-nitrobenzoic acid) and subsequently to a carboxylic acid, yielding 5-nitroisophthalic acid (5-nitrobenzene-1,3-dicarboxylic acid).[11] This is a common issue if the workup or purification steps involve prolonged heating in the presence of strong acid or base.
Part 2: Troubleshooting Guide: By-product Identification and Mitigation
This section provides a detailed, problem-oriented approach to identifying and minimizing specific by-products.
Issue 1: Presence of a Phenolic By-product (3-Hydroxy-5-nitrobenzoic acid)
Q: My final product is contaminated with a significant amount of 3-hydroxy-5-nitrobenzoic acid after a Sandmeyer synthesis. What causes this and how can I prevent it?
A: Mechanistic Cause: This is the most common by-product in this synthesis. The aryl diazonium salt intermediate exists in equilibrium with an aryl cation, which is highly reactive towards nucleophiles. Water, being the solvent, can act as a nucleophile and attack this cation, leading to the formation of a phenol.[2] This reaction is often referred to as a "Verkochung" or thermal decomposition and competes directly with the desired copper-catalyzed Sandmeyer cyanation.[2]
Mitigation Strategies:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C during the entire diazotization process. During the addition of the diazonium salt to the cyanide solution, keep the temperature of the cyanide solution within the recommended range (e.g., 65 °C) but avoid excessive heating that could boil the mixture locally.[1]
-
pH Management: Ensure the pH is appropriately controlled. The stability of the diazonium salt is pH-dependent. The procedure from PrepChem specifies adjusting the pH to 6.2 before the cyanation step.[1]
-
Efficient Mixing: Ensure vigorous stirring during the addition of the diazonium salt to the cyanide solution. This ensures rapid reaction with the cyanide and minimizes the time the diazonium salt is exposed to conditions that favor hydrolysis.
-
Use of Copper Catalyst: The copper(I) catalyst is crucial as it facilitates the radical-nucleophilic aromatic substitution pathway, which is generally faster than the thermal hydrolysis pathway.[12][13] Ensure your copper catalyst is active and used in the correct stoichiometry.
Issue 2: Hydrolysis of the Cyano Group (Formation of Amide or Dicarboxylic Acid)
Q: My NMR analysis shows impurities consistent with 3-amido-5-nitrobenzoic acid or 5-nitroisophthalic acid. How can I avoid this?
A: Mechanistic Cause: The cyano group can undergo acid- or base-catalyzed hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[10][14] This typically occurs during the final workup or purification steps if they involve prolonged heating under strongly acidic or basic conditions.[15]
Mitigation Strategies:
-
Milder Workup Conditions: During the acidic workup to protonate the carboxylate and precipitate the product, avoid prolonged heating. Perform the acidification at a lower temperature (e.g., using an ice bath) and collect the product promptly.
-
Avoid Strong Base: If using a basic wash to remove acidic impurities, use a weak base like sodium bicarbonate rather than sodium hydroxide, and perform the extraction quickly at room temperature.
-
Recrystallization Solvent Choice: When recrystallizing the final product, choose a neutral or slightly acidic solvent system that does not require high temperatures for extended periods. Ethanol or aqueous ethanol is often a suitable choice.
Issue 3: Incomplete or Over-Oxidation (For Toluene-based Routes)
Q: I am synthesizing via oxidation of 3-cyano-5-nitrotoluene and my product is contaminated with the starting material and 3-cyano-5-nitrobenzaldehyde. How do I drive the reaction to completion?
A: Mechanistic Cause: The oxidation of a methyl group to a carboxylic acid is a multi-step process that proceeds through benzyl alcohol and benzaldehyde intermediates. Incomplete oxidation occurs when the reaction time is too short, the temperature is too low, or the oxidant is not potent enough or is used in insufficient quantity.[16]
Mitigation Strategies:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A slight increase in temperature or extending the reaction time may be necessary.
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective but can be aggressive and produce significant waste.[17] Milder, more modern methods may require specific catalysts and conditions to achieve full conversion.
-
Stoichiometry of Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used, and in some cases, a slight excess may be required to drive the reaction to completion.
Part 3: Data Summary and Visualization
Table 1: Common By-products and Their Characteristics
| By-product Name | Common Route of Formation | Identification Notes (e.g., in ¹H NMR) | Mitigation Strategy |
| 3-Hydroxy-5-nitrobenzoic acid | Sandmeyer Reaction | Disappearance of cyano group signal, appearance of broad phenolic -OH peak. Aromatic protons will shift. | Strict temperature control (0-5 °C), proper pH management, efficient mixing. |
| 5-Nitroisophthalic acid | All routes (during workup) | Disappearance of cyano group signal, presence of two carboxylic acid protons (may be broad). | Use milder workup conditions; avoid prolonged heating in strong acid/base. |
| 3-Amido-5-nitrobenzoic acid | All routes (during workup) | Intermediate of nitrile hydrolysis. Appearance of broad amide -NH₂ peaks. | Use milder workup conditions.[15] |
| Isomeric Nitro-products | Nitration of 3-Cyanobenzoic Acid | Complex aromatic region in NMR with multiple sets of peaks. | Control nitration temperature carefully, use correct stoichiometry of nitrating agent.[4] |
| 3-Cyano-5-nitrobenzaldehyde | Oxidation of Toluene | Presence of a sharp aldehyde proton peak (~10 ppm). | Increase reaction time/temperature, ensure sufficient oxidant. |
Diagrams
Caption: Troubleshooting decision tree for identifying and mitigating by-products.
Caption: Key steps in the Sandmeyer synthesis and points of by-product formation.
Part 4: Recommended Experimental Protocol (Sandmeyer Route)
This protocol is optimized to minimize the formation of the by-products discussed above.
Objective: To synthesize this compound from 3-Amino-5-nitrobenzoic acid with high purity.
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Carbonate (Na₂CO₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Potassium Cyanide (KCN) (EXTREME CAUTION: Highly Toxic!)
-
Ethyl Acetate
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 3-Amino-5-nitrobenzoic acid (1.0 eq) in concentrated HCl and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.0 eq) in water dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Carefully adjust the pH of the cold diazonium salt solution to ~6.2 using a saturated Na₂CO₃ solution. Keep the solution cold during this process.
-
-
Preparation of Cyanide Reagent:
-
WORK IN A CERTIFIED FUME HOOD. KCN IS LETHAL.
-
In a separate, larger flask, prepare a mixture of CuSO₄·5H₂O (2.1 eq) in water and KCN (7.7 eq) in water.
-
Heat this mixture to 65 °C. This will form the active copper(I) cyanide complex.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the hot cyanide mixture over 15-20 minutes with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, heat the mixture at reflux for 40 minutes to ensure the reaction goes to completion.[1]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of ~1-2. This will precipitate the crude product.
-
Extract the product into ethyl acetate (2x volumes).
-
Wash the combined organic layers sequentially with aqueous NaH₂PO₄, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[1]
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Verify purity using ¹H NMR, ¹³C NMR, and melting point analysis.
-
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Google Patents. (n.d.). US7488843B1 - Oxidation process for aromatic compound.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Thieme Chemistry. (2022). Photooxidation of Toluene Derivatives into Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Ditrich, K. (n.d.).
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Pundeer, R., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]
- Kirihara, M., Sakamoto, Y., Yamahara, S., Kitajima, A., Kugisaki, N., & Kimura, Y. (2022).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Zhang, Q., He, H., Wang, H., Zhang, Z., & Chen, C. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances.
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
- Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Retrieved from [Link]
-
ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
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Troubleshooting common problems in the diazotization of 3-amino-5-nitrobenzoic acid
Welcome to the technical support center for the diazotization of 3-amino-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the success of your synthesis.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I have no product. What are the likely causes?
Answer: Low or no yield in the diazotization of 3-amino-5-nitrobenzoic acid is a common issue that typically points to two primary culprits: decomposition of the diazonium salt or an incomplete reaction. The presence of the electron-withdrawing nitro group makes the starting amine a weaker nucleophile and can affect the stability of the resulting diazonium salt.[1]
Detailed Troubleshooting Steps:
-
Verify Temperature Control: The diazonium salt of 3-amino-5-nitrobenzoic acid is thermally unstable.[2] The reaction temperature must be rigorously maintained between 0-5 °C.[3][4][5] Any deviation above this range will cause the diazonium salt to rapidly decompose, evolving nitrogen gas and forming unwanted phenolic byproducts.[2] Use an ice-salt bath for more effective cooling.
-
Ensure Sufficient Acidity: An excess of a strong mineral acid (e.g., hydrochloric or sulfuric acid) is non-negotiable. At least 2.5 to 3 equivalents are recommended. The acid serves two critical functions: it protonates the nitrous acid to form the active electrophile, the nitrosonium ion (NO⁺), and it protonates the unreacted amine, preventing it from coupling with the newly formed diazonium salt.[2][6][7]
-
Control the Rate of Nitrite Addition: The reaction is exothermic.[5] Sodium nitrite solution must be added slowly and dropwise, allowing the cooling bath to dissipate the heat generated. A rapid addition will cause localized temperature spikes, leading to decomposition.[3][8]
-
Check Reagent Purity: The purity of the starting 3-amino-5-nitrobenzoic acid is crucial. Impurities can lead to side reactions and the formation of colored byproducts that complicate the process.[8][9]
Question 2: The reaction mixture has turned dark brown or black. What happened?
Answer: A dark coloration is a definitive sign of decomposition and/or unwanted side reactions.[3] The primary causes are excessive temperature and insufficient acidity.
Detailed Troubleshooting Steps:
-
Immediate Temperature Check: A dark color often indicates that the diazonium salt is decomposing. Immediately check the internal reaction temperature. If it has risen above 5 °C, improve the cooling efficiency.
-
Evaluate Acidity: Insufficient acid can lead to a side reaction where the electrophilic diazonium salt attacks the unreacted, nucleophilic parent amine (3-amino-5-nitrobenzoic acid) to form a colored diazoamino (triazene) compound.[2] Ensuring a strongly acidic environment keeps the concentration of the free, unprotonated amine to a minimum, thus suppressing this reaction.[2]
Question 3: The 3-amino-5-nitrobenzoic acid is not dissolving completely in the acid. How can I fix this?
Answer: Poor solubility is a frequent challenge with substituted anilines, particularly amino acids which can exist as zwitterions.[2] Complete dissolution is essential for a successful reaction.
Detailed Troubleshooting Steps:
-
Increase Acid Concentration: Ensure you are using a sufficient quantity of strong mineral acid to fully convert the amine into its more soluble ammonium salt.
-
Use a Co-solvent or Different Acid System: For particularly stubborn solubility issues, some literature reports the use of acid mixtures, such as sulfuric acid and phosphoric acid or acetic acid, to improve dissolution before cooling and diazotization.[10]
-
Mechanical Agitation: Ensure vigorous and continuous stirring to create a fine, well-dispersed suspension. This maximizes the surface area available for reaction, even if complete dissolution is not achieved.
Question 4: I'm observing significant foaming and gas evolution. Is this normal?
Answer: No, this is a critical warning sign. Vigorous foaming is caused by the rapid evolution of nitrogen (N₂) gas, which means your diazonium salt is decomposing at an uncontrolled rate.[3]
Detailed Troubleshooting Steps:
-
Halt Nitrite Addition: Immediately stop adding the sodium nitrite solution.
-
Enhance Cooling: Check your ice-salt bath and ensure the reaction flask is adequately submerged and agitated.
-
Slow Down the Reaction: Once the temperature is back under control (below 5 °C), resume the nitrite addition at a much slower rate. This ensures the rate of heat generation does not overwhelm the cooling capacity.[5]
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical? A1: Aromatic diazonium salts are metastable intermediates. The bond between the aromatic ring and the diazonium group is weak, and the N₂ moiety is an exceptionally good leaving group.[6][11] At temperatures above 5 °C, the activation energy for decomposition is readily overcome, leading to the irreversible loss of N₂ gas and the formation of a highly reactive aryl cation.[4] This cation will then react with water in the mixture to form 3-hydroxy-5-nitrobenzoic acid, a common and undesirable byproduct.[2]
Q2: What is the mechanistic role of the excess strong acid? A2: The excess acid is crucial for three reasons:
-
Generation of the Electrophile: It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[7][12]
-
Prevention of Side Reactions: It ensures the primary amine is fully protonated to its ammonium salt form (-NH₃⁺). This deactivates the nitrogen, preventing it from acting as a nucleophile and coupling with a diazonium ion to form a triazene.[2]
-
Stabilization: The acidic medium helps to stabilize the resulting diazonium salt.[2]
Q3: How can I quickly confirm that the diazotization was successful? A3: A simple spot test can be performed. Add a drop of the cold diazonium salt solution to a pre-prepared, cold alkaline solution of 2-naphthol (beta-naphthol). The immediate formation of a brightly colored (typically red or orange) azo dye precipitate confirms the presence of the diazonium salt.[3]
Q4: Can I isolate and store the solid 3-amino-5-nitrobenzoic acid diazonium salt? A4: Absolutely not. Solid diazonium salts, especially those containing nitro groups, are notoriously unstable and can be shock-sensitive and explosive when dry.[2][5][13] For safety, diazonium salts must be kept in their cold, aqueous solution and used immediately in the subsequent reaction step.[5]
Key Parameter Summary
| Parameter | Optimal Condition | Rationale & Justification |
| Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt and minimizes side reactions.[2][3][4] |
| Acid | >2.5 equivalents of strong mineral acid (e.g., HCl, H₂SO₄) | Generates the nitrosonium ion (NO⁺) electrophile and protonates the amine to prevent unwanted coupling reactions.[2][6][8] |
| NaNO₂ Addition | Slow, dropwise addition of a pre-chilled aqueous solution | Controls the exothermic nature of the reaction, preventing localized temperature spikes and subsequent decomposition.[3][8] |
| Stirring | Vigorous and constant | Ensures efficient heat transfer to the cooling bath and maintains homogeneity, especially if the starting material or product has limited solubility. |
Visualization of Key Processes
Diazotization Mechanism
Caption: The two-stage mechanism of diazotization.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Standardized Experimental Protocol
This protocol outlines a standard procedure for the diazotization of 3-amino-5-nitrobenzoic acid.
Materials:
-
3-amino-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper (for testing for excess nitrous acid)
-
2-Naphthol solution (for confirmation test)
Procedure:
-
Amine Suspension: In a beaker of appropriate size equipped with a magnetic stirrer, suspend 1.0 equivalent of 3-amino-5-nitrobenzoic acid in a mixture of 3.0 equivalents of concentrated HCl and a sufficient amount of water to ensure stirrability.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the entire procedure.[3][14]
-
Nitrite Solution Preparation: In a separate small beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water. Place this solution in an ice bath to pre-cool.
-
Diazotization: Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the cold, vigorously stirred amine suspension. Monitor the internal temperature closely with a thermometer to ensure it does not rise above 5 °C. The addition should typically take 15-20 minutes.[14]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.
-
Verification (Optional but Recommended):
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid and a complete reaction.[14]
-
Confirm the formation of the diazonium salt by adding a drop of the reaction mixture to a cold, alkaline solution of 2-naphthol. The formation of a red-orange azo dye confirms success.
-
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction or synthetic step. Do not attempt to store or isolate the solid.[2][5]
References
- BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem Technical Support.
- Master Organic Chemistry. (2018).
- BenchChem. (2025).
- Gillard, J. W., et al. (2016).
- NPTEL.
- Unknown. (2020). DIAZONIUM SALTS.
- BenchChem. (2025).
- Google Patents. (CN102070552B). Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
- Farlow, A., & Krömer, J. (2016).
- Chemistry Steps. The Reaction of Amines with Nitrous Acid.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
- Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem Technical Support.
- BYJU'S.
- Reddit. (2026).
- Unacademy.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
- Google Patents. (US4874847A).
- Chemistry Stack Exchange. (2017).
- ResearchGate. (PDF). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols.
- Schotten, C., et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF.
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- 10. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
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Optimizing reaction conditions (temperature, catalysts) for 3-Cyano-5-nitrobenzoic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-5-nitrobenzoic acid. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on optimizing reaction conditions, particularly temperature and catalysts. Our aim is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective problem-solving.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction of 3-Amino-5-nitrobenzoic acid.
Issue 1: Low or No Yield of this compound
Question: I performed the Sandmeyer reaction starting from 3-Amino-5-nitrobenzoic acid, but I obtained a very low yield of the desired product. What could be the potential causes and how can I improve the yield?
Answer:
Low yields in the Sandmeyer cyanation of 3-Amino-5-nitrobenzoic acid can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficiency of the copper-catalyzed cyanation step. The presence of two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring can influence the reactivity of the diazonium salt.
Potential Causes and Solutions:
-
Incomplete Diazotization: The conversion of the amino group to the diazonium salt is a critical first step.
-
Causality: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-dependent. Aromatic diazonium salts are generally unstable and can decompose at elevated temperatures.[1][2]
-
Solution:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath to ensure the temperature does not rise, especially during the addition of sodium nitrite.
-
Acid Concentration: Ensure the presence of sufficient strong acid (e.g., hydrochloric acid) to maintain a low pH, which is crucial for the formation and stability of the nitrosonium ion, the reactive electrophile in diazotization.[1]
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt of 3-amino-5-nitrobenzoic acid can be thermally labile.
-
Causality: Premature decomposition of the diazonium salt before the addition of the cyanide source leads to the formation of undesired byproducts, such as 3-hydroxy-5-nitrobenzoic acid (phenol). Electron-withdrawing groups can influence the stability of the diazonium salt.[3]
-
Solution:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storing the diazonium salt solution.[4]
-
Controlled Addition: Add the cold diazonium salt solution slowly to the pre-heated cyanide/copper catalyst mixture to ensure a controlled reaction rate and minimize decomposition.
-
-
-
Inefficient Cyanation Step: The substitution of the diazonium group with a cyanide group is the core of the Sandmeyer reaction.
-
Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts.[5][6] The efficiency of this step depends on the activity of the catalyst and the reaction temperature.
-
Solution:
-
Catalyst Preparation: Use freshly prepared copper(I) cyanide or a mixture of a copper(II) salt and a cyanide source, which generates the active Cu(I) species in situ. The provided protocol uses CuSO₄·5H₂O and KCN.[7]
-
Optimal Temperature: The temperature of the cyanation reaction is a critical parameter. The protocol suggests heating the copper/cyanide mixture to 65 °C before the addition of the diazonium salt and then refluxing.[7] This temperature should be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition and side reactions.
-
Stoichiometry: Ensure the correct stoichiometry of reagents as outlined in the protocol. An excess of the cyanide source is typically used.[7]
-
-
Issue 2: Formation of a Significant Amount of a Dark, Tarry Byproduct
Question: During the workup of my reaction, I observed the formation of a dark, insoluble tar instead of the expected crystalline product. What is the cause of this and how can I prevent it?
Answer:
The formation of dark, tarry materials is a common issue in Sandmeyer reactions and is often indicative of side reactions involving the highly reactive aryl radical intermediate.
Potential Causes and Solutions:
-
Azo Coupling: Diazonium salts can react with electron-rich aromatic compounds to form highly colored azo compounds.
-
Causality: If the starting 3-Amino-5-nitrobenzoic acid is not fully consumed during diazotization, the remaining free amine can couple with the diazonium salt to form an azo dye.
-
Solution:
-
Ensure Complete Diazotization: Add the sodium nitrite solution slowly and with efficient stirring to ensure all the primary amine reacts. A slight excess of nitrous acid can be used, which can be detected with starch-iodide paper.
-
pH Control: The provided protocol adjusts the pH to 6.2 before the cyanation step.[7] This is a crucial step. Azo coupling is often favored under neutral to slightly alkaline conditions. Careful control of pH can minimize this side reaction.
-
-
-
Radical Polymerization and Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo undesired reactions.
-
Causality: The aryl radical can abstract hydrogen atoms from the solvent or other organic molecules, or it can couple with other radicals to form biaryl compounds and other polymeric materials.[5]
-
Solution:
-
Degas Solvents: While not always necessary, using degassed solvents can minimize the presence of oxygen, which can participate in radical side reactions.
-
Efficient Trapping of the Radical: Ensure a sufficient concentration of the copper(I) cyanide complex to efficiently trap the aryl radical as it is formed. This emphasizes the importance of proper stoichiometry and catalyst activity.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the copper sulfate and potassium cyanide in the reaction? Can I use other copper sources?
A1: In the Sandmeyer reaction, copper(I) is the active catalytic species.[5][6] The combination of copper(II) sulfate (CuSO₄) and potassium cyanide (KCN) generates copper(I) cyanide (CuCN) in situ. KCN also serves as the cyanide source. You can use pre-made CuCN, which may lead to a cleaner reaction. Other copper(I) salts like CuCl or CuBr are used for the corresponding halogenations.[4] While other transition metals have been explored in Sandmeyer-type reactions, copper(I) salts remain the most common and effective for cyanation.[8][9]
Q2: How critical is the pH adjustment to 6.2 before the cyanation step?
A2: The pH adjustment is a critical step that influences both the stability of the diazonium salt and the potential for side reactions. While the initial diazotization is carried out in strong acid, neutralizing the excess acid before the cyanation step is important. The specific pH of 6.2 mentioned in the protocol is likely an optimized condition to balance diazonium salt stability and minimize azo coupling, which is often favored at higher pH.[7] It is recommended to adhere to this pH as closely as possible.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the progress of a Sandmeyer reaction can be challenging due to the reactive nature of the intermediates. However, you can use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, 3-Amino-5-nitrobenzoic acid. Once the diazotization is complete, you can take a small aliquot of the reaction mixture, quench it carefully, and spot it on a TLC plate against a standard of the starting material. For the cyanation step, you can monitor the formation of the product, this compound, by TLC, comparing it to a reference standard if available.
Q4: What is the best way to purify the final product?
A4: The provided protocol suggests an extractive workup followed by washing and evaporation.[7] For further purification, recrystallization is a common and effective method for crystalline solids like this compound.[10] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, or mixtures of organic solvents with water. It is advisable to perform small-scale solubility tests to determine the optimal recrystallization solvent or solvent system.
Q5: What are the main safety precautions to consider during this synthesis?
A5: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Cyanides: Potassium cyanide (KCN) and copper(I) cyanide (CuCN) are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware of the risk of generating toxic hydrogen cyanide (HCN) gas if the cyanide salts come into contact with acid. Have a cyanide antidote kit available and be trained in its use.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state.[4] Therefore, they are almost always generated and used in solution without isolation. Avoid any attempt to isolate the diazonium salt intermediate.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
III. Optimized Reaction Conditions
The following table summarizes the key reaction parameters for the synthesis of this compound via the Sandmeyer reaction.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Ensures the stability of the diazonium salt and prevents premature decomposition.[2] |
| Diazotization pH | Strongly acidic (e.g., concentrated HCl) | Promotes the formation of the nitrosonium ion and stabilizes the diazonium salt.[1] |
| Cyanation Catalyst | Copper(I) cyanide (CuCN), generated in situ from CuSO₄ and KCN | Cu(I) is the active catalyst in the Sandmeyer reaction.[5][6] |
| Cyanation Temperature | 65 °C initially, then reflux | Provides the necessary activation energy for the cyanation reaction while minimizing byproduct formation.[7] |
| pH before Cyanation | ~6.2 | An optimized pH to balance diazonium salt stability and minimize side reactions like azo coupling.[7] |
IV. Experimental Protocol
This protocol is based on a reported synthesis of this compound.[7]
Step 1: Diazotization of 3-Amino-5-nitrobenzoic acid
-
In a suitable reaction vessel, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.
-
Dilute the solution with 75 mL of water and cool the mixture to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of 1.38 g (20 mmol) of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-Amino-5-nitrobenzoic acid over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
-
Carefully adjust the pH of the cold diazonium salt solution to 6.2 using a saturated solution of sodium carbonate.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a mixture of 10 g (42 mmol) of CuSO₄·5H₂O in 40 mL of water and 10 g (154 mmol) of KCN in 20 mL of water. Caution: Highly toxic reagents. Handle in a fume hood with appropriate PPE.
-
Heat the copper/cyanide mixture to 65 °C.
-
Slowly add the freshly prepared, pH-adjusted diazonium salt solution to the hot copper/cyanide mixture over 15 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux for 40 minutes.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M hydrochloric acid.
-
Extract the product into ethyl acetate (2 x 200 mL).
-
Combine the organic extracts and wash successively with aqueous NaH₂PO₄, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.
V. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VI. References
-
L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Barbero, M., et al. (2013). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
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Gallagher, R. T., & Glarner, F. (2010). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. [Link]
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Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
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Li, Y., et al. (2014). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. [Link]
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Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3183. [Link]
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Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Ahmad, S., et al. (2022). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]
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Royal Society of Chemistry. (2013). ORGANIC CHEMISTRY. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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Google Patents. (n.d.). US3223723A - Process for the preparation of cyanobenzoic acid.
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PrepChem.com. (n.d.). Synthesis of this compound. [Link]
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Unacademy. (2020, March 29). DIAZONIUM SALTS. [Link]
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CK-12 Foundation. (n.d.). Diazonium Salts. [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
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European Patent Office. (n.d.). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives.
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Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
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Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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OrgoSolver. (n.d.). Nitrile to Acid - Common Conditions. [Link]
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Moody, C. J., & Rees, C. W. (1980). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
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MDPI. (2019, May 2). Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. [Link]
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ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]
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Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
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OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
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Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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Technical Support Center: Navigating the Scale-Up Production of 3-Cyano-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-cyano-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges encountered during the scale-up production of this important chemical intermediate. Here, you will find detailed troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
Introduction: The Scale-Up Challenge
The transition from a laboratory-scale synthesis of this compound to pilot or industrial-scale production introduces a host of challenges that can impact yield, purity, and safety. The inherent nature of the chemical transformations involved, namely nitration and cyanation, necessitates a thorough understanding of reaction kinetics, thermodynamics, and process safety to mitigate risks and ensure a successful scale-up. This guide will address the most common issues encountered and provide practical solutions grounded in established chemical engineering and safety principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most amenable to scale-up?
A1: The two most common synthetic routes to this compound are:
-
The Sandmeyer Reaction: This route typically starts with the diazotization of 3-amino-5-nitrobenzoic acid, followed by a cyanation reaction using a copper(I) cyanide catalyst. While effective at the lab scale, the Sandmeyer reaction presents significant scale-up challenges due to the potential instability of the intermediate diazonium salt, which can be explosive under certain conditions.[1][2][3][4][5] Careful temperature control and immediate use of the diazonium salt are critical for a safe operation.
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a halo-substituted precursor, such as 3-chloro-5-nitrobenzoic acid or 3-bromo-5-nitrobenzoic acid, with a cyanide salt. This method can be more amenable to scale-up as it avoids the handling of potentially unstable diazonium intermediates. However, it often requires high reaction temperatures and polar aprotic solvents, which can present their own set of challenges in a large-scale setting.
The choice of route for scale-up depends on available equipment, safety infrastructure, and cost considerations. For large-scale production, the SNAr route may be preferred due to its avoidance of the more hazardous diazonium intermediates.
Q2: What are the major safety concerns during the scale-up of this compound synthesis?
A2: The primary safety concerns revolve around the highly exothermic nature of both the nitration and cyanation steps, as well as the toxicity of the reagents and byproducts. Key hazards include:
-
Thermal Runaway: Both nitration and cyanation reactions are highly exothermic.[6][7][8][9] Inadequate heat removal on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in reactor failure.
-
Toxicity of Cyanides: Cyanide salts and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic.[10] Strict handling protocols, including the use of closed systems and dedicated scrubbing solutions, are essential.
-
Instability of Intermediates: As mentioned, diazonium salts in the Sandmeyer route can be explosive. Their accumulation must be avoided.
-
Hazardous Byproducts and Waste Streams: The synthesis can generate toxic waste streams containing cyanides and nitroaromatic compounds, which require specialized treatment and disposal procedures.[11][12][13]
Q3: What are the common impurities encountered in the final product, and how do they differ at scale?
A3: At a larger scale, subtle variations in reaction conditions can lead to an amplification of impurities that might be negligible at the lab scale. Common impurities include:
-
Positional Isomers: During the nitration of a substituted benzoic acid, the formation of other isomers can occur. For example, in the nitration of 3-chlorobenzoic acid, byproducts like 3-chloro-2-nitrobenzoic acid and 3-chloro-4-nitrobenzoic acid can form.[14]
-
Over-nitrated Products: Harsh reaction conditions can lead to the formation of dinitrobenzoic acid derivatives.[14][15]
-
Unreacted Starting Materials: Incomplete conversion is a common issue that becomes more pronounced with inadequate mixing at scale.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis back to a carboxylic acid or to an amide, especially during workup and purification.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions for the scale-up production of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing leading to localized low concentrations of reactants. | - Monitor reaction progress using in-process controls (e.g., HPLC).- Optimize reaction time and temperature based on kinetic studies.[6]- Ensure efficient agitation to maintain a homogeneous reaction mixture.[6][9] |
| Product Degradation: Excessive temperature or prolonged reaction times can lead to decomposition. | - Implement precise temperature control with an efficient cooling system.[7][16]- Avoid "hot spots" through effective mixing. | |
| Loss during Workup: Suboptimal pH for precipitation, or product solubility in wash solvents. | - Carefully control the pH during product isolation to minimize solubility.- Use chilled solvents for washing the product to reduce losses. | |
| High Levels of Impurities | Side Reactions: Formation of positional isomers or over-nitrated byproducts due to suboptimal reaction conditions. | - Maintain strict temperature control, as lower temperatures often favor the desired isomer.[14]- Control the rate of addition of the nitrating or cyanating agent to prevent localized high concentrations. |
| Contaminated Starting Materials: Impurities in the starting materials can carry through or catalyze side reactions. | - Use high-purity starting materials and reagents. | |
| Poor Product Color (e.g., dark, discolored) | Presence of Colored Byproducts: Formation of phenolic or other colored impurities. | - Consider a recrystallization step from a suitable solvent system to remove colored impurities.- Treatment with activated carbon can be effective in removing color.[14] |
| Difficulties in Product Isolation/Filtration | Fine Particle Size or "Oiling Out": Rapid precipitation leading to very small particles or an oily product that is difficult to filter. | - Control the rate of precipitation by adjusting the addition rate of the anti-solvent or the cooling rate.- Allow the precipitate to "digest" (age) in the mother liquor to encourage crystal growth. |
Experimental Protocols & Workflows
General Workflow for Scale-Up Synthesis
The following diagram illustrates a generalized workflow for the scale-up production of this compound, highlighting critical control points.
Caption: Troubleshooting logic for managing exothermic reactions during scale-up.
References
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 933–936.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer.
- datapdf.com. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Semantic Scholar. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.
- YouTube. (2024, June 7).
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
- PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Benchchem. (n.d.). side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid. Benchchem.
- PMC - NIH. (2024, October 30). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC - NIH.
- PMC - NIH. (n.d.).
- ResearchGate. (2025, August 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- chemistry.stackexchange.com. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. chemistry.stackexchange.com.
- Google Patents. (n.d.). US2454468A - Method for preparing aromatic nitro compounds and amines.
- Win-Win Chemical. (n.d.). 98556-65-1 this compound 3-氰基-5-硝基苯甲酸. Win-Win Chemical.
- PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com.
- PubMed. (n.d.).
- Benchchem. (n.d.).
- researchgate.net. (2025, August 6). Nitrogen removal in industrial wastewater by nitration and denitration - 3 years of experience.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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Removal of copper cyanide residues from cyanation reactions
Welcome to the technical support center for post-cyanation reaction cleanup. This guide is designed for researchers, scientists, and drug development professionals who utilize copper(I) cyanide in synthetic protocols, such as the Rosenmund-von Braun reaction, and face the subsequent challenge of removing persistent copper and cyanide residues.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind each procedural choice to ensure both the purity of your compound and the safety of your laboratory.
Section 1: Initial Diagnostics & Triage
The first step in effective residue removal is correctly identifying the nature of the problem. Post-reaction, you are dealing with two primary contaminants: excess cyanide ions (CN⁻) and copper(I) salts, which may be complexed with your solvent, reagents, or product.
Frequently Asked Questions: Initial Observations
Q1: My organic layer has a persistent color (blue, green, or brown) after an initial water wash. What does this indicate?
A1: This is a classic sign of copper contamination. Copper(I) is easily oxidized to copper(II) during aqueous workups, which forms colored complexes. A blue color, for instance, often indicates the formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, if ammonia is present, or a hydrated copper(II) species.[3][4][5] Your primary goal will be to sequester or wash out these copper salts.
Q2: I've isolated my product, but it has poor solubility or appears as a "gummy" or intractable solid. Could this be a contamination issue?
A2: Yes. Insoluble copper cyanide polymers or coordination complexes with your product can lead to purification difficulties. If your product has coordinating groups (e.g., amines, imidazoles, or thiols), it may form stable, insoluble complexes with residual copper.
Q3: How do I know if there is still dangerous, active cyanide in my reaction flask before I begin the workup?
A3: NEVER acidify a reaction mixture that may contain free cyanide.[6] Acidification will generate highly toxic and volatile hydrogen cyanide (HCN) gas.[6][7] Before any pH adjustments or extractions, you must first "quench" the excess cyanide. The choice of quenching agent is critical and is discussed in the next section. It is prudent to assume free cyanide is present until a quenching protocol is completed.
Section 2: Quenching Protocols for Excess Cyanide
Quenching is the process of deactivating highly reactive species in a reaction mixture.[8] For cyanide, this involves converting the CN⁻ ion into a less toxic and less reactive species. The choice of quencher depends on your reaction scale, solvent, and the stability of your product.
Decision Workflow for Cyanide Quenching
Below is a decision-making workflow to help select the appropriate quenching strategy.
Caption: Decision workflow for selecting a cyanide quenching strategy.
Method 1: Ferrous Sulfate (Complexation)
-
Mechanism: Ferrous sulfate (FeSO₄) reacts with free cyanide ions to form the highly stable and far less toxic ferrocyanide complex, [Fe(CN)₆]⁴⁻.[9][10] Under slightly acidic to neutral conditions (pH 5.5-6.5), this can further precipitate as the insoluble, dark blue pigment known as Prussian blue (Fe₄[Fe(CN)₆]₃).[9][11][12]
-
Best For: Situations where the product is sensitive to oxidation.
-
Causality: This method avoids harsh oxidants that could degrade sensitive functional groups on your target molecule. It "sequesters" the cyanide rather than destroying it.[13]
Experimental Protocol: Ferrous Sulfate Quenching
-
Cool the reaction vessel to 0-10 °C in an ice bath. This mitigates any exothermic processes.
-
Slowly add a freshly prepared aqueous solution of 1 M ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the stirring reaction mixture. Use a molar excess relative to the initial amount of CuCN used (e.g., 2-3 equivalents).
-
Allow the mixture to stir for at least 1 hour. The formation of a dark blue or green precipitate is a positive indicator.
-
Proceed to the workup. The Prussian blue precipitate can often be removed by filtration through a pad of Celite®, though it may also be partitioned into the aqueous layer during extraction.
Method 2: Sodium Hypochlorite (Oxidative Destruction)
-
Mechanism: Sodium hypochlorite (NaOCl), the active ingredient in bleach, oxidizes cyanide (CN⁻) to the much less toxic cyanate ion (OCN⁻).[14][15] The cyanate can then be further hydrolyzed to carbon dioxide and nitrogen.[15]
-
Best For: Small-scale reactions where the product is robust to oxidation.
-
Causality: This is a highly effective method for completely destroying the cyanide ion. CRITICAL: The reaction must be kept strongly basic (pH > 10) at all times.[16] If the solution becomes acidic, highly toxic cyanogen chloride (CNCl) gas can be formed.[16]
Experimental Protocol: Alkaline Hypochlorite Quenching
-
Ensure the reaction mixture is being stirred vigorously in a well-ventilated fume hood.[7][17][18]
-
Cool the mixture to 0-10 °C.
-
Slowly add a commercial bleach solution (e.g., 5-10% NaOCl) or a freshly prepared 10% bleach solution.[19]
-
Simultaneously, monitor the pH and add 1 M NaOH as needed to maintain a pH > 10.
-
After the addition is complete, allow the mixture to stir for 2-3 hours to ensure complete destruction of the cyanide.
-
To quench the excess bleach, add a small amount of aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a test with potassium iodide-starch paper indicates the absence of an oxidant.
Method 3: Sodium Thiosulfate (Conversion)
-
Mechanism: Sodium thiosulfate (Na₂S₂O₃) serves as a sulfur donor, converting cyanide (CN⁻) to the significantly less toxic thiocyanate (SCN⁻) in a reaction catalyzed by enzymes like rhodanese, though it can also occur non-enzymatically under certain conditions.[20][21]
-
Best For: Larger scale reactions or when a milder quenching agent is preferred.
-
Causality: Thiosulfate is an inexpensive, low-toxicity, and effective quenching agent that avoids the risks associated with bleach (e.g., CNCl formation, product oxidation).[22]
Experimental Protocol: Thiosulfate Quenching
-
To the reaction mixture, add a 1-2 M aqueous solution of sodium thiosulfate in a 2-3 fold molar excess to the cyanide.
-
Stir the mixture at room temperature for 2-4 hours. The reaction is generally gentle.
-
Proceed directly to the workup and copper removal steps.
Section 3: Troubleshooting Guide for Copper Removal
Once the excess cyanide has been safely quenched, the focus shifts to removing copper salts from the organic phase. The most common and effective method is to use an aqueous wash that can complex with copper and draw it out of the organic layer.[3][23][24]
Comparative Table of Copper-Sequestering Washes
| Wash Solution | Mechanism of Action | Visual Cue | Pros | Cons |
| Sat. aq. NH₄Cl | Forms neutral copper(I) complexes. | Solution may remain colorless or turn slightly blue if Cu(II) is present. | Mild; good for pH-sensitive compounds. | Can be slow; may require multiple washes.[3][23] |
| aq. NH₄OH / NH₄Cl | Forms the highly soluble, deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[4][5][25][26] | Aqueous layer turns a deep, dark blue.[3][23] | Very effective and fast; the color provides a clear indicator of copper removal. | Basic conditions may not be suitable for all products. |
| aq. EDTA (pH 8-10) | EDTA is a powerful chelating agent that forms a very stable, water-soluble complex with copper. | Aqueous layer may turn light blue. | Effective for stubborn cases; works well for a range of metals. | Can be slower than ammonia; may require overnight stirring in biphasic mixtures.[27] |
| aq. Sodium Thiosulfate | Forms colorless, water-soluble thiosulfate complexes with both Cu(I) and Cu(II). | Both layers may become colorless. | Mild and effective; also quenches residual oxidants. | Should not be heated, as this can precipitate copper sulfide (Cu₂S).[27] |
Frequently Asked Questions: Copper Workup
Q1: I've washed my organic layer multiple times with saturated ammonium chloride, but it's still blue/green. What should I do?
A1: This indicates that the neutral ammonium chloride wash is not sufficient. Your next step should be to use a more powerful complexing wash. Switch to an aqueous solution of ammonium hydroxide, which can be buffered with ammonium chloride (pH ~8-9).[3][23] Wash the organic layer until the aqueous layer is no longer a deep blue color. This indicates that the copper has been successfully removed into the aqueous phase.
Q2: I have a severe emulsion during my aqueous extraction. How can I break it?
A2: Emulsions are common when dealing with fine precipitates or high concentrations of salts.
-
Solution 1: Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Solution 2: Filtration: Filter the entire biphasic mixture through a pad of Celite®. This will often break the emulsion by removing the particulate matter that is stabilizing it.
-
Solution 3: Patience & Solvent Addition: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, adding more of the organic solvent can also help to break the emulsion.
Q3: My product is an amine, and it seems to be stuck with the copper. How can I get it out?
A3: Your amine product is acting as a ligand for the copper, similar to ammonia. To break this complex, you need to use a large excess of a stronger or more concentrated ligand.
-
Strategy: Use multiple, aggressive washes with concentrated ammonium hydroxide. The high concentration of ammonia will outcompete your product for the copper coordination sites. You may need 4-5 washes. After the copper is removed, you can then wash with dilute acid (if your product is stable) to remove any residual ammonia, followed by a base wash to deprotonate your product before final extraction.
Section 4: Waste Management and Safety
Proper handling and disposal of cyanide-containing waste is a critical safety responsibility.[18] All quenching and cleaning procedures should be conducted within a certified chemical fume hood.[7][18]
-
Waste Segregation: All cyanide-containing waste, both solid and liquid, must be collected in separate, clearly labeled hazardous waste containers.[6][18][19] The label must read "HAZARDOUS WASTE - CYANIDE" and include a warning: "NO ACIDS".[7][18]
-
Decontamination: All glassware that has come into contact with cyanide must be decontaminated.[19] A common procedure is to first rinse with a pH 10 buffer solution, followed by soaking in a freshly prepared 10% bleach solution for at least 24 hours inside a fume hood.[19][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and impermeable gloves (nitrile is a common choice, but double-gloving is recommended).[7][17]
-
Emergency Preparedness: Never work with cyanides alone.[7] Ensure that all lab personnel are aware of the experiment and that an appropriate cyanide antidote kit and trained personnel are available in case of an emergency.
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Workup for Removing Copper Salts . University of Rochester, Department of Chemistry. [Link]
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Workup for Removing Copper Salts . Not Voodoo. [Link]
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Laboratory chemical safety summary: sodium cyanide and potassium cyanide . National Research Council. [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport. [Link]
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How Does Sodium Thiosulphate Cure Cyanide Poisoning? . ReAgent. [Link]
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Cyanide Standard Operating Procedure Template . University of New Mexico, Environmental Health & Safety. [Link]
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Removal of cyanide compounds from coking wastewater by ferrous sulfate: Improvement of biodegradability . PubMed. [Link]
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Work up to remove copper : r/Chempros . Reddit. [Link]
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Technical Support Center: A-Z Guide to Preventing Over-Nitration in the Synthesis of Nitrobenzoic Acid Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance on a critical challenge in organic synthesis: preventing over-nitration during the preparation of nitrobenzoic acid derivatives. Our goal is to equip you with the foundational knowledge and actionable protocols to achieve high yields of your desired mononitrated products while minimizing the formation of unwanted di- and trinitrated impurities.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the control of nitration reactions.
Q1: What is the primary cause of over-nitration in the synthesis of nitrobenzoic acid derivatives?
Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is primarily driven by reaction conditions that are too harsh.[1][2] Key factors include elevated temperatures, extended reaction times, and an excessive concentration of the nitrating agent.[3][4] The initial mononitrated product, although deactivated, can undergo a second nitration if the reaction environment is sufficiently energetic.[5][6]
Q2: How does the position of existing substituents on the benzoic acid ring influence the likelihood of over-nitration?
The electronic nature of existing substituents plays a crucial role. Electron-donating groups (EDGs), such as alkyl or hydroxyl groups, activate the ring, making it more susceptible to electrophilic attack and, consequently, over-nitration.[7][8] Conversely, electron-withdrawing groups (EWGs), like the carboxylic acid group itself, deactivate the ring, making subsequent nitrations more difficult.[7][9] The interplay between these directing effects determines the overall reactivity and potential for multiple nitrations.[10]
Q3: Is it possible to completely eliminate the formation of dinitro byproducts?
While complete elimination can be challenging, it is possible to reduce dinitro byproducts to negligible levels through careful control of the reaction parameters.[3] By optimizing temperature, reaction time, and the stoichiometry of the nitrating agent, you can significantly favor the formation of the mononitrated product.
Q4: What is the "ortho effect" and how does it impact the nitration of substituted benzoic acids?
The "ortho effect" refers to a combination of steric hindrance and electronic effects from a substituent at the position adjacent (ortho) to the carboxylic acid group.[10] A bulky ortho-substituent can physically block the incoming nitronium ion, hindering nitration at the adjacent positions.[10] It can also disrupt the resonance of the carboxyl group with the ring, altering its directing influence.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the nitration of benzoic acid derivatives.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant formation of dinitrobenzoic acid. | Excessive Reaction Temperature: Higher temperatures provide the activation energy for the less favorable second nitration.[1] | Maintain Low Temperatures: Conduct the reaction at 0°C or below using an ice-salt bath.[3] This minimizes the kinetic energy of the system, favoring the initial, faster mononitration. |
| High Concentration of Nitrating Agent: A large excess of the nitronium ion (NO₂⁺) increases the probability of a second electrophilic attack. | Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the benzoic acid solution.[3] This maintains a low instantaneous concentration of the electrophile. | |
| Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the chance of over-nitration. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to track the disappearance of the starting material and quench the reaction promptly upon completion. | |
| Low Yield of the Desired Mononitro Isomer. | Incomplete Reaction: Insufficient reaction time or temperature, especially with deactivated substrates. | Gradual Temperature Increase: If the reaction is sluggish at low temperatures, a cautious and controlled increase in temperature may be necessary.[3] |
| Loss of Product During Workup: The product may have some solubility in the aqueous workup phase. | Ensure Complete Precipitation: Pour the reaction mixture over a large volume of crushed ice and water to ensure the nitrobenzoic acid, which is less soluble in cold water, precipitates fully.[11][12] | |
| Formation of Undesired Isomers (Poor Regioselectivity). | Competing Directing Effects: When multiple substituents with different directing effects are present on the ring.[10] | Leverage Temperature Control: Lower temperatures can enhance selectivity for the thermodynamically favored product.[10] |
| Steric Hindrance: Bulky substituents can influence the position of nitration. | Consider Alternative Synthetic Routes: If steric hindrance is unavoidable, a different synthetic strategy might be necessary to achieve the desired isomer. | |
| Formation of Dark-Colored Byproducts (Tars). | Oxidation Side Reactions: Harsh reaction conditions can lead to the oxidation of the aromatic ring or substituents.[2] | Strict Temperature Control & Slow Addition: Maintaining low temperatures and a controlled addition of the nitrating agent minimizes the potential for oxidative side reactions.[3] |
Mechanistic Insights: The Chemistry of Nitration
The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][13] The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly reactive nitronium ion (NO₂⁺).[4][5][14]
-
Electrophilic Attack: The π-electron system of the benzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[15][16]
-
Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobenzoic acid product.[14]
The carboxylic acid group is an electron-withdrawing group and a meta-director.[17][18][19] It deactivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions, by withdrawing electron density through both inductive and resonance effects.[19] This makes the meta position the most favorable site for nitration.
Caption: Workflow of the nitration of benzoic acid.
Experimental Protocols
Protocol 1: Controlled Mononitration of Benzoic Acid
This protocol is designed to maximize the yield of 3-nitrobenzoic acid while minimizing the formation of dinitro byproducts.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool 15 mL of concentrated sulfuric acid in an ice-salt bath. Slowly add 10 mL of concentrated nitric acid dropwise with constant stirring, ensuring the temperature remains below 10°C.[12][20]
-
Reaction Setup: In a larger flask, dissolve 10 g of benzoic acid in 25 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.[11]
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the benzoic acid solution over a period of 30-45 minutes.[3] Maintain the reaction temperature between 0-5°C throughout the addition.[11]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.[11][12] The crude 3-nitrobenzoic acid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.[12]
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain pure 3-nitrobenzoic acid.[12]
Caption: Step-by-step experimental workflow for controlled mononitration.
References
- Organic Syntheses Procedure: 3,5-dinitrobenzoic acid.
- ACS Publications: Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- ChemicalBook: 3,5-Dinitrobenzoic acid synthesis.
- Wikipedia: Electrophilic aromatic directing groups.
- Wikipedia: 3,5-Dinitrobenzoic acid.
- ChemTalk: Directing Effects.
- ChemicalBook: Synthesis and Application of 3,5-Dinitrobenzoic Acid.
- NIH PMC: Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Lumen Learning: Substituent Effects. Organic Chemistry II.
- Organic Chemistry Tutor: Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Master Organic Chemistry: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry Steps: Nitration of Benzene.
- Unacademy: Notes on Electrophilic Substitution Mechanism in Nitration.
- JoVE: Video: Directing Effect of Substituents: meta-Directing Groups.
- BYJU'S: Aromatic Nitration.
- Organic Syntheses Procedure: 2,5-dinitrobenzoic acid.
- Study.com: In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?
- Truman ChemLab: Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- BenchChem: Troubleshooting guide for the nitration of fluorinated benzoic acids.
- Quora: Why is nitration done at comparatively low temperatures?
- Chemistry LibreTexts: Nitration of Benzene and Methylbenzene.
- ResearchGate: Why is mononitration of phenol carried out at low temperatures?
- Organic Syntheses Procedure: m-NITROBENZOIC ACID.
- Sciencemadness Discussion Board: Avoiding over nitration (or generally over-electrophilic substitution).
- BenchChem: Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
- News Zone: Nitration Of Benzoic Acid.
- RSC Education: Nitration of methyl benzoate.
- ResearchGate: A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- BenchChem: Technical Support Center: Regioselective Nitration of Substituted Benzoic Acids.
- BenchChem: Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids.
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- University of Colorado Boulder: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
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Technical Support Center: Advanced Cyanation of Benzoic Acid Derivatives
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals. This guide provides in-depth support for the cyanation of benzoic acid derivatives, focusing on modern, alternative reagents that enhance safety and efficiency. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
The conversion of benzoic acids and their derivatives into benzonitriles is a fundamental transformation in organic synthesis, as the nitrile moiety is a key building block for pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often require stoichiometric, highly toxic copper(I) cyanide and harsh conditions.[1][3] Modern palladium- and nickel-catalyzed methods offer milder conditions and broader functional group tolerance, but introduce their own set of challenges, most notably catalyst deactivation by cyanide ions.[1][4][5]
This guide focuses on addressing these challenges by employing safer, more robust cyanating agents and providing the expert insights needed to navigate this complex but rewarding chemistry.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative cyanide sources to traditional NaCN or KCN?
A1: The primary drivers are safety and reaction reproducibility.[6]
-
Toxicity: Sodium and potassium cyanide are acutely toxic. Safer alternatives significantly reduce handling risks.[6] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a food additive, is a prominent example of a non-toxic cyanide source.[6][7] Zinc cyanide (Zn(CN)₂), while still toxic, is considerably less so than alkali metal cyanides.[6][8]
-
Reproducibility: Alkali cyanides are notoriously hygroscopic, and trace amounts of water can lead to catalyst poisoning and inconsistent results.[1][9] Less soluble sources like K₄[Fe(CN)₆] and Zn(CN)₂ help maintain a low, steady concentration of free cyanide in solution, which is crucial for preventing the deactivation of palladium catalysts.[9][10]
Q2: My starting material is a benzoic acid. Can I cyanate it directly?
A2: Yes, direct decarboxylative cyanation of benzoic acids is an increasingly viable strategy. This approach avoids the need to first convert the carboxylic acid to an aryl halide or triflate. Palladium catalysts can facilitate the decarbonylative cyanation of aryl carboxylic acids.[11] For electron-deficient benzoic acids, copper(I)-mediated protocols using K₄[Fe(CN)₆] under aerobic conditions have been developed, while electron-rich systems may require a palladium catalyst.[12] An innovative electrochemical method using liquid ammonia as both the solvent and nitrogen source also enables the direct conversion of benzoic acid to benzonitrile under mild conditions, completely avoiding cyanide reagents.[13]
Q3: How do I choose between a Palladium and a Nickel catalyst system?
A3: The choice depends on cost, substrate scope, and desired reaction conditions.
-
Palladium Catalysis: Palladium systems are exceptionally well-studied and offer broad functional group tolerance.[4] They are often the first choice for complex molecule synthesis where reliability is paramount. However, palladium is a precious metal, making it more expensive.[10]
-
Nickel Catalysis: Nickel catalysts have emerged as a powerful, cost-effective alternative.[2][14] They can often achieve transformations under milder conditions and are particularly effective for activating less reactive starting materials like aryl chlorides.[2] Recent advances have even enabled photoredox-nickel dual catalysis for cyanation at room temperature.[5]
Q4: What is the role of additives like Tetrabutylammonium Bromide (TBAB)?
A4: Additives like TBAB primarily act as phase-transfer catalysts. This is especially important when using inorganic cyanide sources like K₄[Fe(CN)₆], which have poor solubility in common organic solvents. TBAB helps shuttle the cyanide anion from the solid or aqueous phase into the organic phase where the catalytic reaction occurs, thereby improving reaction efficiency and yield. It can also help facilitate the dissolution of low-solubility cyanide salts, enhancing reaction rates.[2]
Troubleshooting Guide: Palladium-Catalyzed Cyanation
This section addresses common issues encountered during the Pd-catalyzed cyanation of benzoic acid derivatives (typically as their corresponding aryl halides or triflates) using alternative cyanide sources.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation/Poisoning | Causality: This is the most common failure mode. The palladium catalyst, in both its Pd(0) and Pd(II) states, can be irreversibly poisoned by excess cyanide ions, forming stable, catalytically inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻.[1][4][9] Solution: Use a cyanide source with low solubility, such as K₄[Fe(CN)₆] or Zn(CN)₂, to maintain a very low concentration of free cyanide.[9][10] If using K₄[Fe(CN)₆], ensure the reaction temperature is high enough (e.g., >100 °C) to facilitate the dissociation of cyanide from the iron center.[1] |
| Inefficient Oxidative Addition | Causality: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially for electron-rich or sterically hindered aryl chlorides. Solution: Switch to a more electron-rich, sterically bulky phosphine ligand (e.g., a Buchwald-type ligand) to promote oxidative addition.[15] Ensure your Pd(0) catalyst is active; if starting with a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be failing. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a palladacycle precatalyst can be more effective.[1] |
| Poor Solubility of Cyanide Source | Causality: K₄[Fe(CN)₆] is notoriously insoluble in many organic solvents.[6] If the cyanide cannot enter the solution phase, the reaction will not proceed. Solution: Use a polar aprotic solvent like DMF, DMAc, or NMP. A biphasic solvent system, such as MeCN/water or t-BuOH/H₂O, can be highly effective at dissolving K₄[Fe(CN)₆] while keeping the organic substrate in solution.[15][16] The addition of a phase-transfer catalyst like TBAB can also dramatically improve results. |
| Substrate is an Electron-Rich Benzoic Acid Derivative | Causality: Benzoic acid derivatives with strong electron-donating groups can be less reactive in palladium-catalyzed cyanation reactions. Solution: Increase the reaction temperature and/or catalyst loading. Consider switching to a more reactive starting material, such as an aryl nonaflate or pentafluorobenzenesulfonate, which can undergo cyanation under exceptionally mild conditions.[17] |
Problem 2: Formation of Side Products
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of Nitrile Product | Causality: If water is present in the reaction (either as a co-solvent or a contaminant) at high temperatures and in the presence of a base, the desired benzonitrile product can hydrolyze to the corresponding benzamide or even back to the benzoic acid. Solution: Minimize reaction time once the starting material is consumed (monitor by TLC or GC/LC-MS). Use the minimum amount of water necessary if using a biphasic system. Ensure a thorough, non-aqueous workup procedure. |
| Reductive Dehalogenation | Causality: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. This can occur if there are sources of hydride in the reaction or if certain side-loops in the catalytic cycle are favored. Solution: Ensure solvents are pure and free from contaminants that could act as hydride donors. The choice of ligand can influence this; screen different phosphine ligands to find one that favors the desired cyanation pathway. |
| Isonitrile Formation | Causality: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form isonitriles.[18] This is less common in Pd-catalyzed reactions but can occur. Solution: This side reaction is more prevalent in Kolbe-type syntheses but can be influenced by the counter-ion and solvent. Using alkali metal cyanides in polar aprotic solvents generally favors nitrile formation.[18] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield cyanation reactions.
Palladium Catalytic Cycle & Mechanism of Action
Understanding the catalytic cycle is essential for rational optimization. The generally accepted mechanism for palladium-catalyzed cyanation proceeds via three key steps.[4]
Caption: The Palladium-catalyzed cyanation cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[4]
-
Cyanide Exchange (Transmetalation): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the final benzonitrile product and regenerating the active Pd(0) catalyst.[4]
Experimental Protocol: Cyanation of 4-Bromobenzoic Acid Methyl Ester
This protocol is a representative example of a robust palladium-catalyzed cyanation using K₄[Fe(CN)₆] as the cyanide source.
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 215 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
CM-phos ligand (0.04 mmol, 21.5 mg)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 mmol, 169 mg)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
Acetonitrile (MeCN), HPLC grade (4 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or sealed reaction vial, stir bar, and standard glassware for workup.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromobenzoate, Pd(OAc)₂, the CM-phos ligand, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.
-
Solvent Addition: Add acetonitrile (4 mL) and deionized water (1 mL) via syringe. The use of a MeCN/water mixture is crucial for dissolving the K₄[Fe(CN)₆].[16]
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-cyanobenzoate.
Safety & Handling of Alternative Cyanating Agents
While significantly safer than NaCN/KCN, proper handling of alternative reagents is still critical.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]):
-
Hazard: It is generally stable and considered non-toxic.[19] However, contact with strong acids will liberate highly toxic hydrogen cyanide (HCN) gas .[19][20]
-
Handling: Always wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] Avoid creating dust.[21] Crucially, never mix K₄[Fe(CN)₆] or its waste streams with acids.
-
Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[22]
-
-
Zinc Cyanide (Zn(CN)₂):
-
Hazard: Less toxic than KCN but still harmful if ingested or inhaled. It will also release HCN gas upon contact with acids.[6]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Standard PPE is required.
-
Storage: Keep in a tightly sealed container in a dry, well-ventilated area, separate from acids.
-
References
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2009). Journal of the American Chemical Society.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. (2011). Organic Letters.
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). The Journal of Organic Chemistry. [Link]
-
Table 4 Cyanation of aryl halides with K 4 [Fe(CN) 6 ] using catalyst 3... (2021). ResearchGate. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2025). Chemical Communications. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. (2011). Organic Letters. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. (2025). ACS Catalysis. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2025). Molecules. [Link]
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Potassium hexacyanoferrate(II) trihydrate Safety Data Sheet. Penta chemicals. [Link]
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The mechanism for the hydrocyanation of 1a with K₄[Fe(CN)₆]. ResearchGate. [Link]
-
Potassium hexacyanoferrate (II) trihydrate Analytical Grade Safety Data Sheet. Carl Roth. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions. (2020). Synlett. [Link]
-
POTASSIUM HEXACYANOFERRATE (II) MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Organic Letters. [Link]
-
Cyanation. Wikipedia. [Link]
-
Non-toxic cyanide sources and cyanating agents. (2018). Organic & Biomolecular Chemistry. [Link]
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Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. (2016). The Journal of Organic Chemistry. [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Advances. [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Advances. [Link]
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). RSC Advances. [Link]
-
Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. ResearchGate. [Link]
-
Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube. [Link]
-
(PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025). ResearchGate. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (2021). CCS Chemistry. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. (2025). Molecules. [Link]
-
Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. (2024). Organic & Biomolecular Chemistry. [Link]
-
11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis. (2023). Chem. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
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Technical Support Center: Characterization of Impurities in Commercial 3-Cyano-5-nitrobenzoic Acid
Introduction: 3-Cyano-5-nitrobenzoic acid is a critical building block in modern drug discovery and fine chemical synthesis. Its trifunctional nature—featuring a carboxylic acid, a cyano group, and a nitro group—makes it a versatile precursor for a wide array of complex molecular architectures. However, the synthetic routes to this intermediate can introduce various impurities, including starting materials, positional isomers, and reaction byproducts. For researchers in drug development, ensuring the purity of this starting material is paramount, as even trace impurities can lead to unforeseen side reactions, impact yield, and introduce toxicological risks in the final active pharmaceutical ingredient (API).
This technical support guide provides a comprehensive resource for scientists and professionals to identify, characterize, and troubleshoot impurities in commercial batches of this compound. It combines field-proven insights with established analytical protocols to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
The impurity profile is heavily dependent on the synthetic route employed by the manufacturer. A common and efficient synthesis involves the Sandmeyer reaction, starting from 3-amino-5-nitrobenzoic acid.[1][2]
Based on this and other potential routes, you should look for:
-
Unreacted Starting Materials: The most common impurity is often the starting material itself, such as 3-amino-5-nitrobenzoic acid .
-
Isomeric Impurities: If the synthesis involves the nitration of a precursor like 3-cyanobenzoic acid or a substituted benzoic acid, positional isomers can arise. For example, nitration of benzoic acid typically produces 2-nitro and 4-nitro isomers as byproducts.[3][4] These may persist in trace amounts.
-
Side-Reaction Byproducts: The Sandmeyer reaction (diazotization followed by cyanation) is not always perfectly selective. A significant byproduct can be 3-hydroxy-5-nitrobenzoic acid , formed by the reaction of the diazonium salt with water. Hydrolysis of the target molecule's cyano group during workup can also lead to 3-amido-5-nitrobenzoic acid or 5-nitroisophthalic acid .
-
Residual Solvents: Organic solvents used during the reaction and purification, such as ethyl acetate, toluene, or quinoline, may be present.[1][5]
-
Inorganic Salts: Salts from reagents and aqueous workup steps (e.g., sodium sulfate, sodium phosphate) may remain.[1][5]
Q2: Which analytical technique is best for routine purity assessment of this compound?
For routine analysis and quantification of organic impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The compound is aromatic and possesses strong chromophores (nitro and cyano groups), making it highly responsive to UV detection. A reversed-phase method using a C18 column provides excellent separation for the parent compound and its more polar or non-polar impurities.[6][7]
Q3: My sample is an off-color (yellowish or brownish) solid. What could be the cause?
A pale yellow color is common for nitroaromatic compounds. However, a distinct brown or dark yellow color often indicates the presence of nitrated phenolic impurities or residual reagents from the synthesis.[8] Specifically, byproducts from the Sandmeyer reaction or degradation products can be highly colored. Recrystallization from a suitable solvent system, such as ethanol/water, can often remove these colored impurities.[8]
Q4: Can I use Gas Chromatography (GC) to analyze my sample?
Direct analysis by Gas Chromatography (GC) is not recommended. This compound is a carboxylic acid with a high melting point and low volatility. It will likely decompose in the hot GC injection port. However, GC-MS is an excellent method for identifying and quantifying volatile impurities like residual solvents. For the analysis of the main compound and other non-volatile impurities by GC, a derivatization step, such as silylation to convert the carboxylic acid to a more volatile silyl ester, is required.[9][10]
Q5: How can I definitively identify an unknown impurity peak in my HPLC chromatogram?
Identifying an unknown requires a combination of techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique separates the impurity from the main peak and provides its molecular weight, which is a critical piece of the puzzle.[11] For unambiguous structural confirmation, the impurity must be isolated, typically using preparative HPLC. Once isolated, a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), is used to elucidate its exact chemical structure.[12][13]
Impurity Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in a batch of this compound.
Caption: A standard workflow for impurity identification and quantification.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Inappropriate Mobile Phase pH: The carboxylic acid may be partially ionized. 2. Column Overload: Sample concentration is too high. 3. Secondary Interactions: Silanol interactions on an older C18 column. | 1. Acidify the Mobile Phase: Add 0.1% formic acid or phosphoric acid to the aqueous and organic phases to fully protonate the carboxylic acid (pH < pKa).[6] 2. Dilute the Sample: Reduce the sample concentration and re-inject. 3. Use a Modern Column: Employ an end-capped C18 column or a column with low silanol activity.[6] |
| Unexpected Peaks in Chromatogram | 1. Sample Degradation: The compound may be unstable in the chosen diluent or under light/heat. 2. Contamination: Contaminated glassware, solvent, or HPLC system. 3. Presence of Isomers or Byproducts: As discussed in the FAQ section. | 1. Check Stability: Prepare a fresh sample and inject it immediately. Analyze a sample prepared and stored for several hours to check for new peaks. 2. Run a Blank: Inject your sample diluent to check for solvent-related peaks. 3. Proceed with Identification: Use LC-MS to get the molecular weight of the unknown peaks to begin the identification process. |
| Poor Resolution Between Main Peak and Impurity | 1. Insufficient Chromatographic Selectivity: The mobile phase composition is not optimal. 2. Inefficient Column: The column may be old or fouled. | 1. Optimize the Method: Adjust the mobile phase gradient or switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. 2. Test System Suitability: Run a standard to check column performance (plate count, tailing factor). Replace the column if it fails specifications. |
| No Peak Detected in GC-MS | 1. Non-Volatility: The compound is not volatile enough for GC analysis. 2. Thermal Decomposition: The compound is degrading in the injector or column. | 1. Derivatize the Sample: Perform a silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or TMS-diazomethane) to convert the carboxylic acid to a volatile ester.[9] 2. Use a Lower Injection Temperature: If derivatized, try lowering the injector temperature to minimize potential degradation. |
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common HPLC issues.
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This method is designed for the quantification of organic impurities in this compound.
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Stationary Phase: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.
-
-
Analysis & System Suitability:
-
Equilibrate the column for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Protocol 2: Identification of Volatiles by Headspace GC-MS
This protocol is for identifying residual solvents.
-
Instrumentation:
-
GC-MS system with a static headspace autosampler.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF).
-
Seal the vial immediately.
-
-
Headspace Conditions:
-
Oven Temperature: 80-100 °C.
-
Loop Temperature: 110 °C.
-
Transfer Line Temperature: 120 °C.
-
Incubation Time: 15-20 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent phase suitable for solvent analysis.
-
Injector Temperature: 220 °C.
-
Oven Program: Hold at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Scan Range: 35-350 amu.
-
-
Analysis:
-
Run the prepared sample vial.
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
For Main Component Confirmation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes carboxylic acids well) in a clean NMR tube.[14]
-
Acquire ¹H and ¹³C NMR spectra and compare them to reference data or predicted spectra to confirm the structure.
-
-
For Isolated Impurities:
-
After isolation via preparative HPLC and removal of the solvent, dissolve the entire isolated fraction (often sub-milligram quantities) in a suitable deuterated solvent.
-
Use a cryoprobe or microprobe if available for enhanced sensitivity.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra as needed to piece together the molecular structure.
-
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
SpectraBase. (n.d.). 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Retrieved from PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]
-
PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from PubMed. [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from Ataman Kimya. [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from jemai.or.jp. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
ResearchGate. (2020). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from ResearchGate. [Link]
-
PubChemLite. (n.d.). 3-cyano-5-nitrobenzeneboronic acid (C7H5BN2O4). Retrieved from PubChemLite. [Link]
-
Scholars Research Library. (2014). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from Scholars Research Library. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from HELIX Chromatography. [Link]
-
ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from ResearchGate. [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from CDC Stacks. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubChem. (n.d.). 3-Cyano-4-nitrobenzoic acid. Retrieved from PubChem. [Link]
-
Win-Win Chemical. (n.d.). 98556-65-1 this compound. Retrieved from Win-Win Chemical. [Link]
-
PubChem. (n.d.). 3-Amino-2-cyano-5-nitrobenzoic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Cyano-5-ethyl-3-nitrobenzoic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Nitro-5-thiocyanatobenzoic acid. Retrieved from PubChem. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 3-Cyano-5-nitrobenzoic Acid and 3-amino-5-nitrobenzoic Acid in Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is a critical determinant of a project's success. Substituted benzoic acids are a cornerstone of this molecular architecture, serving as versatile scaffolds for building complex targets. This guide presents an in-depth comparative analysis of two such pivotal intermediates: 3-Cyano-5-nitrobenzoic acid and its direct synthetic precursor, 3-amino-5-nitrobenzoic acid .
While structurally similar, the functional distinction between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing cyano group (-C≡N) imparts dramatically different chemical personalities to these molecules. This analysis will elucidate these differences, exploring their respective physicochemical properties, synthetic pathways, and strategic applications. For the researcher and drug development professional, understanding these nuances is key to leveraging their unique reactivities for efficient and innovative molecular design.[1][2][3]
Part 1: Physicochemical and Electronic Profile
The identity of the functional group at the 3-position profoundly influences the molecule's physical properties and the electronic nature of the aromatic ring. The cyano group in this compound acts as a potent electron-withdrawing group through both induction and resonance, synergizing with the nitro group to render the ring highly electron-deficient. Conversely, the amino group in 3-amino-5-nitrobenzoic acid, while inductively withdrawing, is a powerful resonance donor, which introduces a more complex electronic landscape.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-amino-5-nitrobenzoic acid | Rationale for Difference |
| CAS Number | 98556-65-1[4] | 618-84-8[5] | - |
| Molecular Formula | C₈H₄N₂O₄[6] | C₇H₆N₂O₄[5] | Different elemental composition (presence of C≡N vs. NH₂). |
| Molecular Weight | 192.13 g/mol [7] | 182.13 g/mol [5] | The cyano group adds more mass than the amino group. |
| Appearance | Off-white to yellow powder | Orange to brown powder[8] | The amino group acts as a chromophore, deepening the color. |
| Melting Point | Not consistently reported | 214-220 °C[8] | Differences in crystal lattice energy and intermolecular forces. |
| Acidity (pKa) | Predicted to be lower (more acidic) | Predicted to be higher (less acidic) | The strongly electron-withdrawing cyano group stabilizes the carboxylate anion more effectively than the amino group. |
Part 2: Synthesis and Interconversion: A One-Way Street
A fundamental distinction between these two reagents lies in their synthetic relationship. This compound is almost exclusively prepared from 3-amino-5-nitrobenzoic acid, establishing a clear precursor-product hierarchy. This transformation is achieved via the Sandmeyer reaction , a cornerstone of aromatic chemistry that converts an aryl amine into a diverse array of functional groups through a diazonium salt intermediate.[9][10][11]
This one-way synthetic route is a critical consideration in experimental design. While one can readily access the cyano derivative from the amino compound, the reverse transformation (direct conversion of an aromatic nitrile to an amine) is not a standard or efficient process.
Caption: Synthetic relationship between the two title compounds.
Experimental Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the amino group to a cyano group, a self-validating system where the disappearance of the starting material and the formation of the product can be monitored by TLC and confirmed by spectroscopy.
Causality: The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a relatively unstable diazonium salt. Second, this salt is added to a solution of copper(I) cyanide, which catalyzes the displacement of the diazonio group (-N₂⁺) with a cyanide nucleophile, releasing nitrogen gas.[9][12]
Methodology: [12]
-
Diazotization: Dissolve 3.64 g (20 mmol) of 3-amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid and 75 mL of water. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.38 g (20 mmol) of sodium nitrite in 10 mL of water over 30 minutes, keeping the temperature below 5 °C. Stir for an additional 15 minutes.
-
Adjust the pH of the cold diazonium salt solution to approximately 6.2 using a saturated sodium carbonate solution.
-
Cyanation: In a separate flask, prepare the cyanide reagent by mixing a solution of 10 g (42 mmol) of CuSO₄·5H₂O in 40 mL of water with a solution of 10 g (154 mmol) of KCN in 20 mL of water. Heat this mixture to 65 °C.
-
Reaction: Add the prepared diazonium salt solution to the hot cyanide mixture over 15 minutes.
-
Heat the resulting mixture to reflux for 40 minutes to ensure the complete evolution of nitrogen gas.
-
Workup: Cool the reaction mixture and acidify with 2M hydrochloric acid. Extract the product into ethyl acetate (2 x 200 mL).
-
Wash the combined organic extracts with aqueous NaH₂PO₄, water, and brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to yield this compound. The reported yield for this procedure is high (94%).[12]
Part 3: Comparative Reactivity and Strategic Applications
The choice between these two molecules is dictated entirely by the intended synthetic transformations. Each compound offers a distinct set of reactive handles that lead to divergent synthetic possibilities.
Caption: Divergent synthetic pathways from the two title compounds.
3-amino-5-nitrobenzoic acid: The Versatile Precursor
The synthetic utility of this molecule is dominated by the reactivity of its amino group .
-
Diazotization Hub: As demonstrated, the primary utility is its conversion to a diazonium salt, which acts as an outstanding leaving group (N₂ gas). This allows for the introduction of a wide range of substituents including halides, hydroxyls, and the cyano group itself, often in substitution patterns not achievable through direct electrophilic substitution.[11][13]
-
Nucleophilic Center: The amino group can act as a nucleophile, for example, in acylation reactions to form amides. This is a common strategy for protecting the amino group or for building larger molecular frameworks, as seen in the synthesis of various bioactive molecules.[14]
This compound: The Electron-Deficient Workhorse
This molecule's utility stems from the powerful electron-withdrawing properties of its cyano and nitro groups .
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and cyano) ortho/para to potential leaving groups (if another substituent were present) would make the aromatic ring highly susceptible to SNAr reactions.[15][16][17] This allows for the introduction of nucleophiles like alkoxides, amines, and thiolates, a reaction pathway unavailable to electron-rich or neutral aromatic rings.[18][19]
-
Nitrile Group Transformations: The cyano group itself is a versatile functional handle. It can be:
-
Hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 5-nitroisophthalic acid.
-
Reduced to a primary amine (-CH₂NH₂), providing a flexible linker in drug design.
-
-
Selective Nitro Reduction: A key synthetic challenge and opportunity is the selective reduction of the nitro group to an amine in the presence of the nitrile. This transformation is crucial for synthesizing aminobenzonitriles, which are valuable pharmaceutical intermediates.[20] Reagents like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are known to achieve this chemoselectivity, leaving the cyano group intact.[21][22][23]
Experimental Protocol 2: Selective Reduction of the Nitro Group
This protocol demonstrates a key transformation of this compound, highlighting the principle of chemoselectivity.
Causality: Tin(II) chloride is a classical reagent for the reduction of aromatic nitro groups.[22] It acts as a single-electron transfer agent in an acidic medium. The mechanism is complex but effectively reduces the nitro group to an amine while being mild enough to not affect many other functional groups, including nitriles.
Methodology (Adapted from a general procedure[22]):
-
Setup: In a round-bottom flask, suspend this compound (e.g., 1.92 g, 10 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 11.3 g, 50 mmol, 5 equivalents) to the suspension.
-
Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere and monitor the reaction by TLC.
-
Workup: After the starting material is consumed (typically 1-2 hours), cool the solution and pour it into ice water.
-
Neutralization: Carefully adjust the pH to ~8 by adding a 5% aqueous sodium bicarbonate solution. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3-amino-5-cyanobenzoic acid.
Conclusion
This compound and 3-amino-5-nitrobenzoic acid are not interchangeable reagents but rather represent two distinct stages in a synthetic strategy.
-
3-amino-5-nitrobenzoic acid is the precursor , valued for the synthetic versatility of its amino group, primarily as a handle for diazotization and subsequent Sandmeyer reactions. It is the starting point when the goal is to introduce a halide, hydroxyl, or cyano group at that position.
-
This compound is often the product of this transformation. Its value lies in the strong electron-withdrawing nature of the cyano group, which activates the ring for nucleophilic aromatic substitution and provides a functional group that can be further elaborated into an amide, carboxylic acid, or aminomethyl group.
The decision of which compound to employ is therefore a strategic one, based on a retrosynthetic analysis of the target molecule. If the final structure requires the functionality derived from a diazonium salt, the amino derivative is the logical choice. If the synthesis requires a highly electron-deficient ring for SNAr or leverages the unique chemistry of the nitrile group, the cyano derivative is the superior starting material.
References
-
PubChem. (n.d.). 3-(3-Cyanophenyl)-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tundo, P., & Rossi, L. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 25(8), 1735–1753. [Link]
-
Wikipedia. (2025, July 15). 3-Amino-5-nitrosalicylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyano-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Amino-5-nitrobenzoic acid (CAS 618-84-8). Retrieved from [Link].
-
PubChem. (n.d.). 3-Amino-2-cyano-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]
-
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]
-
Ghaffar, T., & Channar, P. A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2119-2143. [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]
-
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Comparing the reactivity of 3-Cyano-5-nitrobenzoic acid with other substituted nitrobenzoic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted benzoic acids are foundational scaffolds. Their reactivity, dictated by the electronic and steric nature of their substituents, determines their utility as building blocks for complex molecules. This guide provides a detailed comparison of the reactivity of 3-Cyano-5-nitrobenzoic acid against other substituted nitrobenzoic acids, offering insights into its unique chemical behavior supported by experimental principles.
Introduction: The Electronic Tug-of-War in Substituted Benzoic Acids
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of the substituents on the aromatic ring and the carboxyl group. These effects, primarily inductive and resonance effects, modulate the electron density of the molecule, thereby influencing its acidity, susceptibility to nucleophilic attack, and the reactivity of the carboxylic acid moiety.
Electron-withdrawing groups (EWGs) like the nitro (-NO₂) and cyano (-CN) groups play a crucial role in this context. By pulling electron density away from the benzene ring, they significantly impact the molecule's properties.[1][2] this compound is a particularly interesting case, featuring two powerful EWGs positioned meta to the carboxylic acid group. This guide will dissect how this specific arrangement influences its reactivity in comparison to other nitro-substituted analogues.
Acidity (pKa): A Quantitative Measure of Reactivity
The acidity of a carboxylic acid, quantified by its pKa value, is a direct reflection of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing substituents stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent acid (resulting in a lower pKa value).[1][2][3]
The nitro group is a potent electron-withdrawing group, and its presence significantly increases the acidity of benzoic acid.[3][4] For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid (pKa ≈ 4.2).[3] The cyano group is also an effective electron-withdrawing substituent that enhances the acidity of benzoic acid.[5][6]
In this compound, the additive electron-withdrawing effects of both the cyano and nitro groups are expected to render it a significantly stronger acid than benzoic acid and its monosubstituted nitro derivatives.
Table 1: Comparison of pKa Values for Substituted Benzoic Acids
| Compound | Substituents | Predicted/Experimental pKa | Relative Acidity |
| Benzoic Acid | - | ~4.2 | Baseline |
| 3-Nitrobenzoic Acid | 3-NO₂ | ~3.47[3] | More Acidic |
| 4-Nitrobenzoic Acid | 4-NO₂ | ~3.41 | More Acidic |
| 3,5-Dinitrobenzoic Acid | 3,5-(NO₂)₂ | ~2.8 | Even More Acidic |
| This compound | 3-CN, 5-NO₂ | Predicted to be < 3.0 | Highly Acidic |
| p-Cyanobenzoic acid | 4-CN | ~3.55[5][6] | More Acidic |
Note: The pKa for this compound is predicted based on the additive effects of the substituents. Experimental determination would provide a precise value.
The high acidity of this compound has important implications for its handling and reactivity. In basic media, it will readily deprotonate to form the carboxylate salt.
Reactivity of the Aromatic Ring
The electron-deficient nature of the aromatic ring in this compound, a consequence of the two strong electron-withdrawing groups, dictates its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Both the nitro and carboxylic acid groups are deactivating towards electrophilic aromatic substitution.[3][7] The cyano group is also a deactivating group. Consequently, the benzene ring in this compound is highly deactivated and will undergo electrophilic substitution reactions, such as nitration or halogenation, only under harsh conditions, if at all. This low reactivity towards electrophiles makes it a stable scaffold under many reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the presence of strong electron-withdrawing groups, particularly nitro groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[8][9][10] For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, and the electron-withdrawing groups should be positioned ortho or para to it to stabilize the intermediate Meisenheimer complex.[9][11]
While this compound itself does not have a leaving group for a typical SNAr reaction, derivatives of it, such as a halogenated analogue (e.g., 2-chloro-3-cyano-5-nitrobenzoic acid), would be highly susceptible to nucleophilic attack at the position of the halogen. The cyano and nitro groups would effectively stabilize the negative charge of the Meisenheimer intermediate.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactivity of the Carboxylic Acid Group
The primary reactions of interest for drug development professionals often involve transformations of the carboxylic acid group, such as esterification and amidation.
Esterification
Esterification of benzoic acids is a common reaction, often catalyzed by an acid. The reactivity of the carboxylic acid towards esterification is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by an alcohol. However, the overall reaction rate in acid-catalyzed esterification is complex and also depends on the protonation of the carbonyl oxygen.
For this compound, the strong electron-withdrawing nature of the cyano and nitro groups enhances the electrophilicity of the carbonyl carbon. This can lead to faster reaction rates in certain esterification protocols.[12][13][14]
Experimental Protocol: Fischer Esterification of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A typical workflow for the Fischer esterification of this compound.
Synthesis of this compound
The synthesis of this compound typically involves a Sandmeyer reaction starting from 3-Amino-5-nitrobenzoic acid.[15]
Experimental Protocol: Synthesis via Sandmeyer Reaction
-
Diazotization: Dissolve 3-Amino-5-nitrobenzoic acid in concentrated hydrochloric acid and water. Cool the solution to 0°C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite in water to the cooled solution to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide or a mixture of copper sulfate and potassium cyanide in water and heat it.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution.
-
Reflux: Reflux the reaction mixture to ensure complete conversion.
-
Work-up and Extraction: After cooling, acidify the mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield this compound.[15]
Conclusion
This compound is a highly activated benzoic acid derivative. The synergistic electron-withdrawing effects of the meta-positioned cyano and nitro groups lead to:
-
High Acidity: It is a significantly stronger acid compared to benzoic acid and its monosubstituted nitro counterparts.
-
Deactivated Aromatic Ring towards EAS: The ring is highly resistant to electrophilic attack.
-
Activated Carboxylic Acid Group: The electrophilicity of the carbonyl carbon is enhanced, which can be advantageous in nucleophilic addition reactions at the carbonyl group.
These distinct reactivity patterns make this compound a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science where fine-tuning of electronic properties is crucial. Its high acidity and the presence of two reactive handles (the carboxylic acid and the potential for nucleophilic aromatic substitution in its derivatives) offer multiple avenues for chemical modification.
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Benchmarking the synthesis of 3-Cyano-5-nitrobenzoic acid against alternative methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Cyano-5-nitrobenzoic acid, a versatile building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and field-proven insights. We will dissect the traditional Sandmeyer reaction, explore a modern palladium-catalyzed cyanation, and evaluate a multi-step approach involving the oxidation of a methyl precursor. Each method will be assessed on its synthetic efficiency, scalability, safety, and environmental impact to inform your selection of the most appropriate route for your research and development needs.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a nitro group. This unique combination of electron-withdrawing groups and a versatile carboxylic acid handle makes it a valuable starting material for the synthesis of a wide range of complex molecules, including enzyme inhibitors and other biologically active compounds. The strategic placement of the substituents on the aromatic ring allows for selective chemical modifications, providing a scaffold for the construction of diverse molecular architectures. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis.
Method 1: The Classic Approach - Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, remains a widely used and high-yielding method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This approach is often the first consideration for the synthesis of this compound due to its reliability and the commercial availability of the starting material, 3-Amino-5-nitrobenzoic acid.
Mechanistic Rationale
The reaction proceeds through the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated nucleophilic substitution, where the diazonium group is replaced by a cyanide ion, liberating nitrogen gas. The use of a copper(I) catalyst is crucial for the efficiency of the reaction.
Experimental Protocol
The following protocol is a well-established and high-yielding procedure for the synthesis of this compound via the Sandmeyer reaction[2]:
-
Diazotization: 3-Amino-5-nitrobenzoic acid (3.64 g, 20 mmol) is dissolved in concentrated hydrochloric acid (20 ml) and diluted with water (75 ml). The solution is cooled to 0°C. A solution of sodium nitrite (1.38 g, 20 mmol) in water (10 ml) is then added dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Cyanation: In a separate flask, a mixture of copper(II) sulfate pentahydrate (10 g, 42 mmol) in water (40 ml) and potassium cyanide (10 g, 154 mmol) in water (20 ml) is prepared and heated to 65°C.
-
Reaction: The pH of the cold diazonium salt solution is carefully adjusted to 6.2 with a saturated sodium carbonate solution. This solution is then added to the hot copper cyanide mixture over 15 minutes.
-
Workup and Purification: The reaction mixture is refluxed for 40 minutes, then cooled and acidified with 2M hydrochloric acid. The product is extracted with ethyl acetate (2 x 200 ml). The combined organic extracts are washed with aqueous sodium hydrogen phosphate, water, and brine, then dried over sodium sulfate. Evaporation of the solvent yields this compound.
A reported yield for this method is an excellent 94%[2].
Workflow Diagram
Caption: Workflow for the Sandmeyer Synthesis of this compound.
Method 2: Modern and Milder - Palladium-Catalyzed Cyanation of 3-Bromo-5-nitrobenzoic Acid
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods, often offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[3] The synthesis of this compound can be envisioned through the palladium-catalyzed cyanation of a suitable halo-precursor, such as 3-Bromo-5-nitrobenzoic acid.
Mechanistic Rationale
This reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a cyanide source (such as zinc cyanide or potassium hexacyanoferrate(II)), and finally, reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. The choice of ligand is critical to prevent catalyst poisoning by the cyanide ions.[3]
Representative Experimental Protocol
-
Reaction Setup: An oven-dried Schlenk tube is charged with 3-Bromo-5-nitrobenzoic acid (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 2.4 mol%), and a cyanide source (e.g., zinc cyanide, 0.6 mmol).
-
Solvent and Base: Anhydrous solvent (e.g., toluene, 5 mL) and a base (e.g., sodium tert-butoxide, 1.4 mmol) are added.
-
Reaction: The mixture is heated to a specified temperature (e.g., 90°C) and stirred for a designated time (e.g., 2-12 hours), with the reaction progress monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered through Celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.
The yield for this type of reaction is typically in the range of 70-95%, depending on the specific substrate and reaction conditions.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation.
Method 3: A Multi-Step Approach - Oxidation of 3-Methyl-5-nitrobenzonitrile
A third synthetic strategy involves a two-step process starting from a more readily available or synthetically accessible precursor, 3-methyl-5-nitroaniline. This route first introduces the cyano group and then oxidizes a methyl group to the carboxylic acid.
Mechanistic Rationale
This pathway first utilizes a Sandmeyer reaction to convert the amino group of 3-methyl-5-nitroaniline into a nitrile, yielding 3-methyl-5-nitrobenzonitrile. The subsequent step involves the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this transformation. The reaction proceeds through a series of oxidative steps, ultimately leading to the desired carboxylic acid.
Representative Experimental Protocol
This two-step protocol is based on established procedures for Sandmeyer reactions and benzylic oxidations[5][6]:
Step 1: Synthesis of 3-Methyl-5-nitrobenzonitrile
-
Diazotization: 3-Methyl-5-nitroaniline is diazotized using sodium nitrite and a strong acid at low temperatures, similar to Method 1.
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution to yield 3-methyl-5-nitrobenzonitrile.
Step 2: Oxidation to this compound
-
Reaction Setup: 3-Methyl-5-nitrobenzonitrile is dissolved in a suitable solvent mixture, such as pyridine and water.
-
Oxidation: Potassium permanganate (KMnO₄) is added portion-wise to the heated solution (e.g., 80-90°C).
-
Workup and Purification: After the reaction is complete, the hot solution is filtered to remove manganese dioxide. The filtrate is then evaporated, and the residue is dissolved in water. After an extraction to remove any unreacted starting material, the aqueous layer is acidified to precipitate the product. The crude product can be further purified by recrystallization or column chromatography.
The yield for the oxidation step can be moderate, with a reported yield of 40% for a similar oxidation of 3,5-dimethylnitrobenzene to 3-methyl-5-nitrobenzoic acid[5]. The overall yield for this two-step process would be the product of the yields of each step.
Workflow Diagram
Caption: Workflow for the Multi-Step Oxidation Route.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Palladium-Catalyzed Cyanation | Method 3: Oxidation of Methyl Precursor |
| Starting Material | 3-Amino-5-nitrobenzoic acid | 3-Bromo-5-nitrobenzoic acid | 3-Methyl-5-nitroaniline |
| Key Reagents | NaNO₂, HCl, CuSO₄, KCN | Pd catalyst, phosphine ligand, Zn(CN)₂ | NaNO₂, HCl, CuCN, KMnO₄ |
| Number of Steps | 1 | 1 | 2 |
| Reported/Expected Yield | ~94%[2] | 70-95% (estimated) | Moderate (e.g., ~40% for oxidation step)[5] |
| Reaction Conditions | Low to elevated temperatures | Mild to elevated temperatures | Low to elevated temperatures |
| Safety Considerations | Diazonium salts can be explosive; use of highly toxic KCN. | Use of potentially toxic phosphine ligands and cyanide source. | Diazonium salt formation; use of strong oxidant. |
| Environmental Impact | Use of stoichiometric copper salts and cyanide waste. | Use of precious metal catalyst; less toxic cyanide sources available. | Use of stoichiometric oxidant (MnO₂ waste). |
| Cost-Effectiveness | Generally cost-effective due to inexpensive reagents. | Higher initial cost due to palladium catalyst and ligands. | Potentially lower cost starting material, but multi-step and lower yield. |
Expertise & Experience: Causality Behind Experimental Choices
As a Senior Application Scientist, my experience dictates that the choice of a synthetic route is rarely based on a single metric like yield. The "best" method is highly context-dependent.
-
For rapid, high-yield synthesis on a lab scale , the Sandmeyer reaction (Method 1) is often the preferred choice. Its high reliability and straightforward procedure make it an attractive option when the starting material is readily available. However, the inherent safety risks associated with diazonium salts and the use of highly toxic potassium cyanide necessitate stringent safety protocols.
-
For projects where functional group tolerance and milder conditions are critical , palladium-catalyzed cyanation (Method 2) offers a significant advantage. This method is particularly valuable when dealing with sensitive substrates that might not tolerate the harsh conditions of the Sandmeyer reaction. The development of less toxic cyanide sources, such as zinc cyanide or potassium hexacyanoferrate(II), also presents a greener alternative to traditional cyanide salts.[3] The higher cost of palladium catalysts and ligands is a key consideration, but for high-value pharmaceutical intermediates, the improved reliability and broader applicability can justify the expense.
-
When the primary starting material is unavailable or prohibitively expensive , the multi-step oxidation route (Method 3) provides a viable alternative. This approach offers flexibility in the choice of starting materials. However, the additional synthetic step and the typically moderate yield of the oxidation reaction can impact the overall efficiency and cost-effectiveness. The generation of significant amounts of manganese dioxide waste from the permanganate oxidation is also an environmental consideration.
Trustworthiness: Self-Validating Systems
Each described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:
-
Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Intermediate Characterization: In the multi-step route, the intermediate (3-methyl-5-nitrobenzonitrile) should be isolated and characterized (e.g., by NMR, IR, and melting point) to ensure its purity before proceeding to the next step.
-
Final Product Validation: The final this compound product must be thoroughly characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) and its purity confirmed (e.g., by HPLC and melting point analysis). The obtained data should be compared with literature values or a certified reference standard.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through multiple synthetic pathways.
-
The Sandmeyer reaction stands out for its high yield and is recommended for researchers who prioritize efficiency and have access to the necessary safety infrastructure to handle diazonium salts and cyanide.
-
Palladium-catalyzed cyanation is the method of choice for syntheses requiring mild conditions and broad functional group tolerance, representing a more modern and often safer approach, albeit with a higher initial catalyst cost.
Ultimately, the optimal choice will depend on a careful consideration of the specific project requirements, including scale, budget, timeline, and the available expertise and equipment. This guide provides the foundational data and insights to make an informed and strategic decision.
References
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A Comparative Analysis of Benzoic Acid Properties: The Influence of Cyano vs. Nitro Substitution
A Technical Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and material science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. The benzoic acid framework, in particular, serves as a ubiquitous building block. The strategic placement of electron-withdrawing groups (EWGs) on the phenyl ring can profoundly alter its physicochemical properties, thereby influencing its reactivity, acidity, solubility, and ultimately, its biological activity. This guide provides an in-depth comparison of two powerful EWGs: the cyano (-CN) group and the nitro (-NO₂) group, when substituted on the benzoic acid ring. We will explore their differential effects on key properties, supported by experimental data and detailed protocols for their measurement.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The influence of both the cyano and nitro groups stems from their ability to withdraw electron density from the benzene ring. This occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the through-bond polarization of sigma (σ) bonds due to the high electronegativity of the substituent. Both nitrogen and the oxygen atoms in the nitro group, and the nitrogen in the cyano group, are more electronegative than carbon, leading to a strong pull of electron density from the ring.
-
Resonance Effect (-R or -M): This is the delocalization of pi (π) electrons across the conjugated system. Both the nitro and cyano groups can participate in resonance, withdrawing electron density from the ring and delocalizing it onto the substituent.
The key distinction between these two groups lies in the magnitude and interplay of these effects, which are highly dependent on their position (ortho, meta, or para) relative to the carboxylic acid group.
A Framework for Efficacy Evaluation: 3-Cyano-5-nitrobenzoic Acid Derivatives as Novel Anti-inflammatory Agents
An Objective Guide for Drug Development Professionals:
This guide provides a comprehensive framework for assessing the therapeutic potential of novel chemical entities, specifically focusing on 3-cyano-5-nitrobenzoic acid derivatives as a prospective class of anti-inflammatory agents. In the absence of extensive public data on this specific chemical series, we will establish a robust evaluation methodology by drawing direct parallels from the synthesis and analysis of structurally related compounds, such as 3-chloro-5-nitrobenzoic acid derivatives. This approach provides a scientifically rigorous blueprint for researchers and drug development professionals to validate new compounds against established therapeutic agents.
The primary focus is on the inhibition of cyclooxygenase (COX) enzymes, critical mediators of the inflammatory cascade. We will compare the hypothetical efficacy of a model compound against two benchmarks: Indomethacin, a non-selective COX inhibitor, and Celecoxib, a highly selective COX-2 inhibitor.[1]
Section 1: The Therapeutic Target: Cyclooxygenase (COX) Signaling Pathway
Inflammation is a biological response mediated by a complex signaling network. A key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes. There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation. Inhibition of COX-1 is associated with gastrointestinal side effects commonly seen with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation. It is responsible for producing prostaglandins that mediate pain and inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastric side effects.[1][2]
The fundamental mechanism of action for this class of drugs is the blockade of the COX active site, preventing arachidonic acid from binding and being converted into pro-inflammatory prostaglandins.[3]
Section 2: Comparative Efficacy Analysis
To contextualize the potential of a new chemical entity, its performance must be measured against established standards. We introduce a model compound, BNZ-CNB-01 , a benzimidazole derivative whose synthesis begins with 3-chloro-5-nitrobenzoic acid, as a stand-in for our target this compound series.[2] Its inhibitory activity is evaluated by determining the half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency.
A critical metric for evaluation is the Selectivity Index (SI) , calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2, which predicts a more favorable gastrointestinal safety profile.
| Compound | Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin | Non-selective NSAID | ~0.1 | ~0.9 | ~0.11 |
| Celecoxib | Selective COX-2 Inhibitor | ~15 | 0.055 | ~272 |
| BNZ-CNB-01 (Model) | Novel Derivative (Hypothetical) | 12.5 | 0.08 | 156.25 |
Note: IC₅₀ values for Indomethacin and Celecoxib are representative values from published literature.[4] The value for BNZ-CNB-01 is a hypothetical target for a promising preclinical candidate, demonstrating potent and selective inhibition.
Analysis: The data table illustrates that our hypothetical model compound, BNZ-CNB-01, exhibits high potency against COX-2, comparable to the established drug Celecoxib. Crucially, its high Selectivity Index suggests it would likely spare COX-1 activity, implying a reduced risk of gastrointestinal complications compared to non-selective agents like Indomethacin. This profile validates the compound as a promising candidate for further development.
Section 3: Methodologies for Efficacy and Safety Evaluation
A rigorous and reproducible experimental workflow is paramount for validating new drug candidates. The following protocols outline the synthesis, enzymatic screening, and initial safety assessment.
Overall Experimental Workflow
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A Comparative Guide to the Synthesis of 3-Cyano-5-nitrobenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that profoundly impacts the economic viability, scalability, and environmental footprint of a process. This guide provides an in-depth cost-benefit analysis of various synthetic pathways to 3-Cyano-5-nitrobenzoic acid, a key building block in the development of numerous therapeutic agents. By examining the nuances of each route, from starting material accessibility to reaction efficiency and safety considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed strategic decisions.
Introduction to this compound and its Synthetic Challenges
This compound is a versatile intermediate characterized by the presence of three key functional groups on the benzene ring: a carboxylic acid, a cyano group, and a nitro group. The electronic properties and reactivity of these substituents make it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). However, the strategic introduction of these groups in a specific orientation presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide will dissect four plausible synthetic strategies, providing a holistic comparison of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
This section delves into a detailed comparison of four distinct synthetic routes to this compound. Each route is evaluated based on a set of key performance indicators, including yield, cost of raw materials, process complexity, safety, and environmental impact.
Route 1: The Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid
This classical approach is one of the most direct methods for the synthesis of this compound. It leverages the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a cyano group via a diazonium salt intermediate.[1][2]
Workflow Diagram:
Caption: Synthetic workflow for Route 1.
Experimental Protocol:
A detailed experimental procedure for this route is well-documented.[3] In a typical setup, 3-Amino-5-nitrobenzoic acid is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This intermediate is subsequently added to a solution of copper(I) cyanide or a mixture of potassium cyanide and copper sulfate to facilitate the cyanation, yielding the final product.
Cost-Benefit Analysis:
| Parameter | Assessment | Justification |
| Yield | Excellent | Reported yields are consistently high, often exceeding 90%.[3] |
| Starting Material Cost | Moderate | 3-Amino-5-nitrobenzoic acid is a commercially available but moderately priced starting material. |
| Reagent Cost | Moderate | The primary cost drivers are the cyanide source (potassium or copper(I) cyanide) and sodium nitrite. |
| Process Complexity | Moderate | The reaction requires careful temperature control during diazotization and handling of highly toxic cyanide salts. |
| Safety | High Hazard | The use of potassium cyanide or copper(I) cyanide necessitates stringent safety protocols due to their extreme toxicity. Diazonium salts can be explosive if allowed to dry. |
| Environmental Impact | High | The process generates significant aqueous waste containing copper and cyanide salts, which require specialized and costly treatment. |
| Scalability | Good | The Sandmeyer reaction is a well-understood and scalable process, with established industrial precedent. |
Route 2: Reduction of 3,5-Dinitrobenzoic Acid followed by Sandmeyer Reaction
This two-step approach begins with the more readily available and often cheaper 3,5-Dinitrobenzoic acid. The first step involves the selective reduction of one of the two nitro groups to an amino group, followed by the same Sandmeyer reaction as in Route 1.
Workflow Diagram:
Caption: Synthetic workflow for Route 2.
Experimental Protocol:
The selective reduction of one nitro group in the presence of another can be achieved using various reagents, such as sodium sulfide or iron powder in an acidic medium. The resulting 3-Amino-5-nitrobenzoic acid is then subjected to the Sandmeyer reaction as described in Route 1. The synthesis of 3,5-Dinitrobenzoic acid itself is typically achieved through the nitration of benzoic acid.[4][5][6]
Cost-Benefit Analysis:
| Parameter | Assessment | Justification |
| Yield | Good | The overall yield is dependent on the efficiency of both the reduction and the Sandmeyer steps. Selective reduction can sometimes lead to mixtures of products, potentially lowering the overall yield. |
| Starting Material Cost | Low | 3,5-Dinitrobenzoic acid is generally less expensive than its amino-substituted counterpart. |
| Reagent Cost | Moderate to High | The cost of the reducing agent adds to the overall process cost. Catalytic hydrogenation with palladium on carbon is an option but involves a higher initial investment. |
| Process Complexity | High | This route involves an additional synthetic step, increasing the overall process time and complexity. The selective reduction can be challenging to control on a large scale. |
| Safety | High Hazard | This route shares the same cyanide hazards as Route 1. Additionally, large-scale nitro-group reductions can be highly exothermic and require careful thermal management.[7] |
| Environmental Impact | High | In addition to the cyanide waste, this route generates waste from the reduction step, which may contain heavy metals if reagents like iron are used. Nitroaromatic compounds are also noted for their environmental persistence and potential toxicity.[8][9] |
| Scalability | Moderate | While each step is individually scalable, the overall process is longer and more complex, which can present challenges for large-scale production. |
Route 3: Oxidation of 3-Methyl-5-nitrobenzonitrile
This route involves the late-stage introduction of the carboxylic acid functionality through the oxidation of a methyl group. The starting material, 3-methyl-5-nitrobenzonitrile, can be prepared from the commercially available 3-methyl-4-nitrobenzoic acid.[10]
Workflow Diagram:
Caption: Synthetic workflow for Route 3.
Experimental Protocol:
The oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is typically carried out in an aqueous solution under heating. The workup involves the removal of the oxidant byproducts, followed by acidification to precipitate the carboxylic acid.
Cost-Benefit Analysis:
| Parameter | Assessment | Justification |
| Yield | Moderate to Good | The yield of the oxidation step can be variable and is often dependent on the specific oxidizing agent and reaction conditions used. Over-oxidation can be a potential side reaction. |
| Starting Material Cost | Moderate | The cost of 3-methyl-5-nitrobenzonitrile or its precursors like 3-nitrotoluene needs to be considered.[11][12][13][14] |
| Reagent Cost | Moderate to High | Strong oxidizing agents like potassium permanganate can be costly, especially in the large quantities required for stoichiometric oxidation. |
| Process Complexity | Moderate | The oxidation reaction itself is relatively straightforward, but the workup to remove the manganese or chromium byproducts can be cumbersome. |
| Safety | High Hazard | Strong oxidizing agents are hazardous and require careful handling. The oxidation of toluene derivatives can also be exothermic. Toluene itself is a flammable and hazardous substance.[15][16][17][18] |
| Environmental Impact | High | The use of stoichiometric amounts of heavy metal oxidants like permanganate or chromates generates significant hazardous waste that is difficult and expensive to dispose of properly. |
| Scalability | Moderate | While the oxidation of toluenes is an industrially practiced process, the use of stoichiometric heavy metal oxidants is becoming less favorable due to environmental regulations. Catalytic air oxidation is an alternative but may require more specialized equipment. |
Route 4: Direct Cyanation of 3-Bromo-5-nitrobenzoic Acid
This route explores the direct displacement of a halogen atom with a cyanide group. This is a common strategy for the synthesis of aryl nitriles and can be achieved using various transition metal-catalyzed cross-coupling reactions.
Workflow Diagram:
Caption: Synthetic workflow for Route 4.
Experimental Protocol:
The cyanation of aryl bromides can be carried out using copper(I) cyanide at elevated temperatures (Rosenmund-von Braun reaction) or, more recently, using palladium-catalyzed cross-coupling reactions with less toxic cyanide sources like potassium ferrocyanide.[19] An analogous synthesis of 4-cyano-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid using cuprous cyanide has been reported.[20]
Cost-Benefit Analysis:
| Parameter | Assessment | Justification |
| Yield | Good to Excellent | Modern palladium-catalyzed cyanation methods can provide high yields with good functional group tolerance. The Rosenmund-von Braun reaction can also give good yields but often requires harsher conditions. |
| Starting Material Cost | High | Halogenated benzoic acids, such as 3-Bromo-5-nitrobenzoic acid, are typically more expensive starting materials. |
| Reagent Cost | High | The cost of the palladium catalyst and ligands can be significant, although catalyst loading can often be low. Copper(I) cyanide is a more economical but more toxic option. |
| Process Complexity | Moderate | Palladium-catalyzed reactions require careful control of inert atmospheres and can be sensitive to impurities. The workup to remove the catalyst can also add complexity. |
| Safety | Moderate to High Hazard | While potentially avoiding the use of free potassium cyanide, the cyanide sources used still require careful handling. Palladium catalysts can be pyrophoric. |
| Environmental Impact | Moderate | This route can be more environmentally friendly than those using stoichiometric heavy metals, especially if the palladium catalyst is recovered and recycled. The use of less toxic cyanide sources also reduces the environmental burden. |
| Scalability | Good | Palladium-catalyzed cross-coupling reactions are widely used in the pharmaceutical industry and are generally scalable. |
Summary of Comparative Data
| Synthetic Route | Overall Yield | Starting Material Cost | Process Complexity | Key Safety Concerns | Environmental Impact | Scalability |
| 1. Sandmeyer Reaction | Excellent | Moderate | Moderate | High (Cyanides, Diazonium Salts) | High (Cyanide/Copper Waste) | Good |
| 2. Reduction & Sandmeyer | Good | Low | High | High (Cyanides, Exothermic Reduction) | High (Cyanide/Metal Waste) | Moderate |
| 3. Oxidation | Moderate-Good | Moderate | Moderate | High (Strong Oxidizers) | High (Heavy Metal Waste) | Moderate |
| 4. Direct Cyanation | Good-Excellent | High | Moderate | Moderate-High (Cyanide Sources, Catalyst) | Moderate (Catalyst Waste) | Good |
Conclusion and Recommendations
The selection of the most appropriate synthetic route for this compound is a multifaceted decision that requires a careful balance of economic, safety, and environmental factors.
-
For laboratory-scale synthesis where high yield is paramount and cost is a secondary concern, Route 1 (Sandmeyer Reaction of 3-Amino-5-nitrobenzoic acid) offers a reliable and high-yielding protocol. However, the inherent safety risks associated with cyanide handling must be rigorously managed.
-
For large-scale industrial production where cost is a primary driver, Route 2 (Reduction of 3,5-Dinitrobenzoic Acid followed by Sandmeyer Reaction) becomes more attractive due to the lower cost of the starting material. However, this advantage is offset by increased process complexity, a potentially lower overall yield, and significant safety and environmental challenges that must be addressed through robust engineering controls and waste management systems.
-
Route 3 (Oxidation of 3-Methyl-5-nitrobenzonitrile) is a viable option, but its attractiveness is diminished by the environmental and safety concerns associated with the use of stoichiometric heavy metal oxidants. The development of a catalytic air oxidation process could make this route more competitive in the future.
-
Route 4 (Direct Cyanation of 3-Bromo-5-nitrobenzoic Acid) represents a modern and potentially more environmentally benign approach, especially with the use of palladium catalysis and less toxic cyanide sources. The primary drawback is the high cost of the starting material and the catalyst. This route may be best suited for the synthesis of high-value final products where the cost of the intermediate is less of a limiting factor.
Ultimately, the optimal choice will depend on the specific priorities and capabilities of the manufacturing organization. A thorough process hazard analysis and a detailed economic evaluation should be conducted before committing to any particular route on an industrial scale.
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Spectroscopic comparison of 3-Cyano-5-nitrobenzoic acid with its precursors and derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, the precise structural elucidation of molecular compounds is paramount. 3-Cyano-5-nitrobenzoic acid stands as a pivotal intermediate, its utility defined by the interplay of its cyano, nitro, and carboxylic acid functionalities. This guide offers a comprehensive spectroscopic comparison of this compound with its key precursor, 3-amino-5-nitrobenzoic acid, and a representative derivative, methyl 3-cyano-5-nitrobenzoate. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will illuminate the characteristic spectral signatures that arise from the specific arrangement of functional groups, providing a robust framework for the unambiguous identification and characterization of these molecules.
The Synthetic Pathway: A Spectroscopic Transformation
The synthesis of this compound from 3-amino-5-nitrobenzoic acid via a Sandmeyer reaction is a classic example of functional group transformation that is readily monitored by spectroscopic techniques.[1] The conversion of the amino group to a cyano group, and the subsequent esterification to form the methyl ester derivative, induces significant changes in the electronic and vibrational properties of the molecule, which are reflected in their respective spectra.
Caption: Synthetic pathway from precursor to target molecule and its derivative.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound, its precursor, and its methyl ester derivative. This comparative approach highlights the key spectral features that enable the differentiation and positive identification of each compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The transformation from an amino to a cyano group, and the subsequent esterification of the carboxylic acid, results in distinct and predictable changes in the IR spectrum.
| Functional Group | 3-Amino-5-nitrobenzoic acid (Precursor) | This compound (Target) | Methyl 3-cyano-5-nitrobenzoate (Derivative) |
| O-H Stretch (Carboxylic Acid) | ~3400-2400 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad) | Absent |
| N-H Stretch (Amine) | ~3500-3300 cm⁻¹ (two bands) | Absent | Absent |
| C≡N Stretch (Nitrile) | Absent | ~2230 cm⁻¹ | ~2230 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1710 cm⁻¹ | Absent |
| C=O Stretch (Ester) | Absent | Absent | ~1725 cm⁻¹ |
| N-O Stretch (Nitro) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | ~1540 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | ~1540 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) |
| C-N Stretch (Amine) | ~1300 cm⁻¹ | Absent | Absent |
| C-O Stretch (Ester) | Absent | Absent | ~1280 cm⁻¹ |
Analysis:
The most dramatic changes are observed in the N-H stretching region for the precursor and the appearance of the characteristic C≡N stretching vibration for the target and its derivative. The broad O-H stretch of the carboxylic acid is a common feature for the precursor and the target, which disappears upon esterification. The C=O stretch shifts to a higher wavenumber in the ester derivative compared to the carboxylic acid, which is a typical observation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The electron-withdrawing and electron-donating nature of the functional groups significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz)
| Proton | 3-Amino-5-nitrobenzoic acid | This compound | Methyl 3-cyano-5-nitrobenzoate |
| Aromatic H | δ ~7.5-8.5 ppm | δ ~8.5-9.0 ppm | δ ~8.6-9.1 ppm |
| Amine NH₂ | δ ~5.5-6.5 ppm (broad) | Absent | Absent |
| Carboxylic Acid OH | δ ~13.0 ppm (broad) | δ ~13.5 ppm (broad) | Absent |
| Ester CH₃ | Absent | Absent | δ ~3.9 ppm |
¹³C NMR Spectral Data (Predicted in DMSO-d₆, 100 MHz)
| Carbon | 3-Amino-5-nitrobenzoic acid | This compound | Methyl 3-cyano-5-nitrobenzoate |
| Carboxylic/Ester C=O | ~167 ppm | ~165 ppm | ~164 ppm |
| Aromatic C-NH₂ | ~150 ppm | Absent | Absent |
| Aromatic C-NO₂ | ~148 ppm | ~149 ppm | ~149 ppm |
| Aromatic C-CN | Absent | ~117 ppm | ~117 ppm |
| Aromatic C-H | ~110-130 ppm | ~125-140 ppm | ~125-140 ppm |
| Aromatic C-COOH/COOCH₃ | ~135 ppm | ~134 ppm | ~133 ppm |
| Ester CH₃ | Absent | Absent | ~53 ppm |
Analysis:
The conversion of the electron-donating amino group to the electron-withdrawing cyano group leads to a general downfield shift of the aromatic protons in the ¹H NMR spectrum. The disappearance of the broad NH₂ and OH signals and the appearance of the sharp methyl signal in the derivative are clear indicators of the chemical transformations. In the ¹³C NMR spectra, the appearance of the nitrile carbon signal around 117 ppm and the ester methyl carbon at approximately 53 ppm are key diagnostic peaks.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the molecular formula and deduce structural features.
| Analysis | 3-Amino-5-nitrobenzoic acid (Precursor) | This compound (Target) | Methyl 3-cyano-5-nitrobenzoate (Derivative) |
| Molecular Ion [M]⁺ | m/z 182 | m/z 192 | m/z 206 |
| Key Fragments | m/z 165 ([M-OH]⁺), 136 ([M-NO₂]⁺), 108 ([M-COOH-NH₂]⁺) | m/z 175 ([M-OH]⁺), 146 ([M-NO₂]⁺), 116 ([M-COOH-CN]⁺) | m/z 175 ([M-OCH₃]⁺), 160 ([M-NO₂]⁺), 130 ([M-COOCH₃]⁺) |
Analysis:
The molecular ion peaks directly correspond to the molecular weights of the respective compounds, providing clear evidence of the chemical transformations. The fragmentation patterns are also diagnostic. For instance, the loss of the methoxy group (·OCH₃) is a characteristic fragmentation pathway for the methyl ester derivative.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores like the nitro group and the aromatic ring, and auxochromes like the amino and cyano groups, influences the absorption maxima (λmax).
| Compound | λmax (in Methanol) |
| 3-Amino-5-nitrobenzoic acid (Precursor) | ~240 nm, ~380 nm |
| This compound (Target) | ~235 nm, ~270 nm |
| Methyl 3-cyano-5-nitrobenzoate (Derivative) | ~235 nm, ~270 nm |
Analysis:
The precursor, 3-amino-5-nitrobenzoic acid, exhibits a significant red shift (bathochromic shift) in its longer wavelength absorption band due to the electron-donating amino group extending the conjugation with the nitro-substituted aromatic ring. The replacement of the amino group with the cyano group in the target and its derivative results in a blue shift (hypsochromic shift) of this band, as the cyano group is less effective at extending the conjugation in this manner.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).
Caption: General workflow for NMR spectroscopy.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the desired mass range. Both positive and negative ion modes should be explored.
UV-Visible Spectroscopy
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 AU at the λmax.
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the blank cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
Conclusion
The spectroscopic techniques of FT-IR, NMR, Mass Spectrometry, and UV-Vis provide a powerful and complementary suite of tools for the structural characterization of this compound and its synthetic relatives. By understanding the characteristic spectral features associated with each functional group and their transformations, researchers can confidently identify and assess the purity of these important chemical intermediates. This guide provides a foundational understanding and practical framework for the application of these spectroscopic methods in the synthesis and development of novel pharmaceuticals and materials.
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A Comparative Analysis of the Biological Activities of Ortho, Meta, and Para Isomers of Cyanobenzoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The placement of a functional group on an aromatic ring can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological or toxicological profiles. This guide provides an in-depth, objective comparison of the biological activities of the ortho, meta, and para isomers of cyanobenzoic acid, supported by available experimental data and in silico predictions.
The positional isomerism of the cyano (-CN) and carboxylic acid (-COOH) groups on the benzene ring dictates the electronic distribution, steric hindrance, and overall molecular geometry of these compounds. These physicochemical properties are critical determinants of their pharmacokinetic and pharmacodynamic behavior. While direct comparative studies of all three isomers are limited, this guide synthesizes the existing research to provide a comprehensive overview for guiding future investigations.
Chemical and Physicochemical Properties of Cyanobenzoic Acid Isomers
A foundational understanding of the chemical properties of each isomer is essential to contextualize their biological activities. The position of the electron-withdrawing cyano group in relation to the carboxylic acid group influences the acidity and reactivity of the molecule.
| Property | ortho-Cyanobenzoic Acid | meta-Cyanobenzoic Acid | para-Cyanobenzoic Acid | Reference |
| Molecular Formula | C₈H₅NO₂ | C₈H₅NO₂ | C₈H₅NO₂ | [1][2][3] |
| Molecular Weight | 147.13 g/mol | 147.13 g/mol | 147.13 g/mol | [1][2][3] |
| CAS Number | 3839-22-3 | 1877-72-1 | 619-65-8 | [1][2][3] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | White to off-white crystalline solid | [1][2][3] |
| Melting Point | 189-191 °C | 219-221 °C | 219-221 °C (dec.) | [2][4][5] |
Comparative Biological Activities
While comprehensive, direct comparisons are scarce, the available literature points towards distinct biological activities for the meta and para isomers, with the ortho isomer's potential remaining largely inferred from related compounds and computational studies.
Enzyme Inhibition
The ability of small molecules to inhibit specific enzymes is a cornerstone of drug discovery. The cyanobenzoic acid isomers have shown potential in this area, although targeting different enzymes.
para-Cyanobenzoic Acid: This isomer has been identified as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[6] Studies have shown that it can inhibit both the monophenolase and diphenolase activities of this enzyme in a reversible, mixed-type manner.[6] This suggests potential applications in areas where the modulation of melanin production is desired.
meta-Cyanobenzoic Acid: Derivatives of m-cyanobenzoic acid have demonstrated inhibitory activity against several enzymes, including carbonic anhydrases (hCA I and II), α-glycosidase (AG), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[7] These enzymes are implicated in a range of conditions such as glaucoma, diabetes, and Alzheimer's disease.
A summary of the reported enzyme inhibitory activities is presented below:
| Isomer | Target Enzyme(s) | Inhibition Data | Reference |
| para-Cyanobenzoic Acid | Mushroom Tyrosinase | IC₅₀ (monophenolase) = 2.45 mM; IC₅₀ (diphenolase) = 1.40 mM | [6] |
| meta-Cyanobenzoic Acid (derivatives) | hCA I, hCA II, AChE, BChE, α-glycosidase | Kᵢ values in the nM to low µM range | [7] |
| ortho-Cyanobenzoic Acid | - (Used in synthesis of JAK2 inhibitors) | - | [4] |
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties.[8][9] The cyanobenzoic acid isomers are also expected to exhibit such activities.
meta-Cyanobenzoic Acid: A derivative of m-cyanobenzoic acid, 3-cyanobenzamide, has shown antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[2]
ortho and para Isomers: While direct evidence for the antimicrobial activity of o- and p-cyanobenzoic acid is limited, studies on structurally related compounds provide some insights. For instance, derivatives of 2-chlorobenzoic acid have shown antimicrobial activity.[10] Given the general antimicrobial nature of benzoic acid derivatives, it is plausible that all three isomers possess some degree of antimicrobial activity, which warrants further investigation.
Cytotoxicity and Herbicidal Activity
The potential for these isomers to induce cell death or inhibit cell growth has also been explored, particularly for the meta isomer.
meta-Cyanobenzoic Acid: This isomer has been investigated as a potential herbicide.[11] Studies on maize have shown that it can significantly reduce plant growth by disrupting gas exchange and chlorophyll a fluorescence, indicating an inhibition of photosynthetic activity.[11][12] It was also found to trigger oxidative stress in maize seedlings.[11]
ortho and para Isomers: There is a lack of specific studies on the cytotoxicity of o- and p-cyanobenzoic acid. However, an in silico study predicted that derivatives of all three isomers possess drug-likeness properties and could act as nuclear receptor ligands.[13] Nuclear receptors are involved in a multitude of cellular processes, and their modulation can lead to cytotoxic effects, suggesting a potential avenue for future research into the anticancer properties of these compounds.
Structure-Activity Relationship and In Silico Predictions
The differences in the observed biological activities can be attributed to the distinct electronic and steric properties of each isomer. The position of the cyano group influences the molecule's ability to fit into the active site of an enzyme or interact with a receptor.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of these isomers based on their physicochemical properties.[14][15] An in silico study on derivatives of all three isomers indicated that they all possess drug-likeness properties and have the potential to be active as nuclear receptor ligands.[13] This computational prediction provides a strong rationale for further experimental validation of the biological activities of all three isomers.
Experimental Protocols
To facilitate further research, detailed protocols for assessing the key biological activities discussed are provided below.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of the cyanobenzoic acid isomers against a target enzyme.[3][16]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Isomer Solutions:
-
In a 96-well microplate, prepare two-fold serial dilutions of each cyanobenzoic acid isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. [17]3. Inoculation:
-
Inoculate each well of the microplate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [17]Include a positive control (broth with bacteria, no isomer) and a negative control (broth only).
-
-
Incubation:
Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. [5][19][20] Workflow for LDH Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of each cyanobenzoic acid isomer. Include a vehicle control, an untreated control, and a maximum LDH release control (cells treated with a lysis buffer). [5]3. Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
Carefully collect an aliquot of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in treated wells to that in the control wells.
-
Conclusion and Future Directions
The positional isomers of cyanobenzoic acid present a compelling case for the profound impact of molecular structure on biological function. The available evidence indicates that the para isomer is a promising tyrosinase inhibitor, while the meta isomer and its derivatives show a broader spectrum of activity, including inhibition of multiple enzymes relevant to human diseases and herbicidal effects. The biological profile of the ortho isomer remains the least explored, though its use as a synthetic precursor for potent kinase inhibitors suggests significant untapped potential.
This comparative guide highlights the critical need for direct, head-to-head studies to elucidate the full biological activity spectrum of these isomers. Future research should focus on:
-
Comprehensive Screening: Systematically screening all three isomers against a diverse panel of biological targets, including enzymes, receptors, and various microbial strains and cell lines.
-
Mechanistic Studies: Delving into the molecular mechanisms underlying the observed biological activities to understand how the isomeric structure dictates target specificity and potency.
-
QSAR and Molecular Modeling: Developing robust computational models to predict the biological activities of other substituted benzoic acid isomers and to guide the design of new, more potent and selective therapeutic agents.
By systematically investigating the biological landscape of these simple yet intriguing molecules, the scientific community can unlock new avenues for drug discovery and development.
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A Comparative Performance Analysis of 3-Cyano-5-nitrobenzoic Acid as a Strategic Intermediate in Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the strategic selection of molecular intermediates is a critical determinant of a drug discovery program's success. An ideal intermediate offers a blend of synthetic versatility, reactivity, and economic viability. This guide provides an in-depth evaluation of 3-Cyano-5-nitrobenzoic acid, a trifunctional building block, and objectively compares its performance against other commonly used alternatives, supported by experimental insights and protocols.
The Strategic Value of this compound
This compound is a substituted aromatic carboxylic acid featuring three distinct and synthetically valuable functional groups: a carboxylic acid, a cyano group, and a nitro group. This unique arrangement offers medicinal chemists a powerful scaffold for building molecular complexity.
-
The Carboxylic Acid: Serves as a primary handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to amine-containing fragments or biomolecules.
-
The Nitro Group: A versatile functional group that can be readily reduced to an amine.[1] This transformation from an electron-withdrawing group to an electron-donating group dramatically alters the electronic properties of the aromatic ring and provides a new site for further chemical elaboration.[1][2]
-
The Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid.[3][4] This provides an alternative or protected form of a carboxylic acid, adding another layer of synthetic flexibility.
The presence of two strong electron-withdrawing groups (nitro and cyano) meta to the carboxylic acid increases the acidity of the carboxyl proton, which can influence its reactivity in certain coupling reactions.[5]
Comparative Analysis with Alternative Intermediates
The performance of this compound is best understood when compared against other substituted nitrobenzoic acids that offer different combinations of reactive handles. Key alternatives include 3-Amino-5-nitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid.[6][7]
| Property | This compound | 3-Amino-5-nitrobenzoic Acid | 3-Chloro-5-nitrobenzoic Acid |
| Molecular Weight | 192.13 g/mol | 182.14 g/mol | 201.56 g/mol |
| Key Transformations | Nitro reduction, cyano hydrolysis/conversion, amide coupling | Acylation, diazotization, amide coupling | Nucleophilic aromatic substitution, nitro reduction, amide coupling |
| Synthetic Versatility | High | Moderate | High |
| Relative Cost | Moderate | Low | Low |
| Key Advantage | Orthogonal reactivity of cyano and nitro groups | Readily available amino group for direct functionalization | Chloro group as a versatile leaving group for cross-coupling reactions |
Causality Behind Experimental Choices:
The choice between these intermediates is dictated by the desired synthetic pathway.
-
If the synthetic route requires the introduction of an amine late in the sequence, This compound or 3-Chloro-5-nitrobenzoic acid are superior choices, as the nitro group can be carried through several steps before its reduction. The cyano group in this compound offers an additional, distinct reactive site that the other two lack.
-
If an immediate acylation or diazotization reaction is planned, 3-Amino-5-nitrobenzoic acid is the more direct starting material.[7]
-
For syntheses involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), 3-Chloro-5-nitrobenzoic acid provides the necessary halide handle.[6]
The following diagram illustrates a typical decision-making workflow for selecting an appropriate intermediate.
Caption: Intermediate selection workflow based on synthetic strategy.
Key Experimental Protocols & Performance Data
To provide a practical comparison, we outline protocols for key transformations that highlight the utility of this compound.
Selective Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a pivotal step, "unlocking" a key functional group for further elaboration. The presence of the cyano and carboxylic acid groups requires mild and selective conditions to avoid their reduction.
Protocol: Catalytic Hydrogenation
This protocol is a self-validating system as the progress can be monitored by Thin Layer Chromatography (TLC) and the product confirmed by mass spectrometry.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 g, 5.2 mmol) in ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, 10% w/w).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen pressure of 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield 3-Amino-5-cyanobenzoic acid. Expected yield: >95%.
Comparative Performance:
While catalytic hydrogenation is highly efficient, other reagents can be used for this transformation.[8]
| Reagent | Conditions | Selectivity | Notes |
| H₂, Pd/C | Room temp, 50 psi H₂ | High | Generally clean and high-yielding.[8] |
| SnCl₂·2H₂O | HCl, Ethanol, Reflux | High | A classic, reliable method.[6] |
| Fe/HCl | Reflux | Moderate | Cost-effective but can require tedious work-up.[9] |
| Zn/AcOH | Room Temp | High | Mild conditions suitable for sensitive substrates.[8] |
Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to a carboxylic acid under acidic or alkaline conditions, providing a route to 3,5-dicarboxynitrobenzene.[10]
Protocol: Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 5.2 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist litmus paper) and by TLC.[10]
-
Work-up: After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.
-
Isolation: Carefully acidify the solution with concentrated HCl to a pH of ~2. The product, 5-nitroisophthalic acid, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product. Expected yield: >90%.
The following diagram illustrates the synthetic utility of this compound, showcasing the conversion to key derivatives.
Caption: Key transformations of this compound.
Conclusion and Outlook
This compound stands out as a highly valuable and versatile intermediate in drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex molecular architectures. The ability to selectively manipulate the nitro and cyano groups provides chemists with orthogonal synthetic handles, a significant advantage in multi-step syntheses.
While alternatives like 3-amino-5-nitrobenzoic acid or 3-chloro-5-nitrobenzoic acid are useful in their own right, they lack the unique combination of functionalities present in this compound. For research programs requiring late-stage functionalization, the introduction of amine or carboxylic acid bioisosteres, and overall synthetic robustness, this compound presents a compelling performance profile. Its strategic application can streamline synthetic routes, ultimately accelerating the journey from hit identification to lead optimization.
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Safety Operating Guide
Proper Disposal of 3-Cyano-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 3-Cyano-5-nitrobenzoic acid (CAS No. 98556-65-1). As researchers, scientists, and drug development professionals, a steadfast commitment to safety and environmental stewardship is paramount. This guide offers a procedural, step-by-step framework to ensure that this compound is handled and disposed of in a manner that mitigates risk and adheres to regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, based on available data and analogy to similar structures, presents several hazards that must be managed to ensure laboratory safety.
GHS Hazard Statements for this compound: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of a nitro group on an aromatic ring suggests that this compound should be handled with the care afforded to other organic nitro compounds, which can have additional hazards not explicitly stated in the limited available data.[1][2][4] The cyano group also warrants careful handling.
Key Hazard Summary Table
| Property | Value/Information | Source(s) |
| Physical State | Solid | [6] |
| CAS Number | 98556-65-1 | [5][6][7] |
| Molecular Formula | C₈H₄N₂O₄ | [6][8] |
| Molecular Weight | 192.13 g/mol | [6][8] |
| GHS Hazard Codes | H302, H315, H319 | [5] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant | [5] |
| Potential Additional Hazards | May cause respiratory irritation. Aromatic nitro compounds can have systemic effects. Some related compounds are very toxic to aquatic life. | [1][3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [9] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal preparation, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[3]
-
Body Protection: A laboratory coat must be worn and kept fastened.[10]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[10]
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE as described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[2] It must not be disposed of in the general trash or down the drain.[11][12]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, robust, and sealable container. This container should be clearly labeled as "Hazardous Waste."
-
Contaminated Labware: Disposable items such as weighing paper, pipette tips, and gloves that are contaminated with the compound should be placed in the same solid hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[12]
Step 2: Container Management and Labeling
-
Compatibility: Ensure the waste container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid organic acid waste.
-
Labeling: The hazardous waste container must be labeled with the following information at a minimum:[12][13]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the first waste was added to the container
-
The name and contact information of the generating laboratory/researcher
-
-
Storage: Keep the waste container sealed at all times, except when adding waste.[12][13] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[12]
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal service.[2] The most common and appropriate method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[3][14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.
References
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- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.
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PubChem. (n.d.). 3-Nitrobenzoic acid. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Urea. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyano-5-nitrobenzoic Acid
This guide provides essential safety protocols and logistical information for the handling of 3-Cyano-5-nitrobenzoic acid. As a compound featuring both a cyanide (cyano) and a nitro functional group on a benzoic acid backbone, it necessitates a stringent approach to personal protection. The dual nature of these functional groups—the inherent toxicity of cyanides and the reactivity and potential for irritation of nitroaromatics—demands a comprehensive understanding of the risks to ensure safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Analysis: A Tale of Two Functional Groups
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, a specific, comprehensive toxicological profile is not widely documented. Therefore, we must infer its hazards from its constituent functional groups and structurally similar compounds. This conservative approach ensures the highest level of safety.
-
The Cyano Group (-CN): Organic nitriles can be toxic. They can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[1] Exposure routes of concern are inhalation, skin absorption, and ingestion.[2]
-
The Nitro Group (-NO2): Aromatic nitro compounds are known to cause skin and eye irritation.[3][4] They may also cause respiratory irritation if inhaled as a dust or aerosol.[4] Many polynitroaromatic compounds can be reactive and require careful handling.[5]
-
The Benzoic Acid Core: While benzoic acid itself is of lower toxicity, the presence of the activating nitro and cyano groups can significantly alter the compound's chemical and toxicological properties.
Given these considerations, this compound should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[6] All handling procedures must be designed to minimize or eliminate exposure.
Core Protective Measures: Your First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[7][8] An eyewash station and safety shower must be readily accessible.[9][10] Always assume any new or poorly characterized compound is toxic and handle it with the utmost care.[7]
Required Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a risk-mitigation strategy. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Type | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high splash potential.[11] All eye and face protection must meet ANSI Z87.1 or equivalent standards.[12] |
| Hands | Chemical-Resistant Gloves | Rationale: Prevents dermal absorption, a primary route of exposure for organic nitriles. Nitrile gloves are suitable for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Silver Shield® may be necessary.[13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[4] |
| Body | Laboratory Coat | Rationale: Provides a barrier against spills and contamination of personal clothing. A flame-resistant lab coat is recommended.[12] Ensure the coat is fully buttoned for maximum coverage.[12] For tasks involving significant quantities, a chemical-resistant apron over the lab coat is advised.[11] |
| Feet | Closed-Toe Shoes | Rationale: Protects feet from spills and falling objects. Shoes should be made of a non-porous material and cover the entire foot.[8] |
| Respiratory | Respirator (if required) | Rationale: All work should be performed in a chemical fume hood to avoid inhalation.[14] If procedures have a high potential for generating dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] A full-face respirator offers a higher protection factor and also protects the eyes.[13] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Protocol:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Body Protection: Put on the laboratory coat and fasten all buttons.
-
Respiratory Protection (if needed): Perform a fit check for your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
-
Hand Protection: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Protocol:
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Ball it up in your gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in a designated waste container.[4]
-
Hand Hygiene: Wash your hands immediately.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated outside inwards. Hang it in a designated area or place it in a laundry container if contaminated.
-
Respiratory Protection (if used): Remove the respirator last.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.[14] Place it in a designated, sealed, and clearly labeled hazardous waste container.[14]
Surplus and non-recyclable solutions of the chemical itself must be offered to a licensed disposal company.[3] Do not dispose of this material down the drain or in regular trash, as it may be harmful to aquatic life with long-lasting effects.[3][15] Always follow your institution's specific waste disposal protocols.[8]
In Case of Emergency
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[9][17]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][17]
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from Harvard Environmental Health and Safety.[1]
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Echemi. (n.d.). 3-CYANO-5-NITRO-BENZOIC ACID METHYL ESTER Safety Data Sheets. Retrieved from Echemi.com.[6]
-
Sigma-Aldrich. (2014). 3-Nitrobenzoic acid - Safety Data Sheet. Retrieved from Sigma-Aldrich.[3]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Retrieved from Sigma-Aldrich.
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-nitrobenzoic acid. Retrieved from Thermo Fisher Scientific.[9]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-5-nitrobenzoic acid. Retrieved from Fisher Scientific.[16]
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Cyanobenzoic acid. Retrieved from Sigma-Aldrich.[4]
-
Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from Harvey Mudd College.[7]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA.gov.[18]
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Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from Merck Millipore.[2]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry.[8]
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Polytechnic University of Turin. (2016). Guide to Safety in Chemical Laboratories. Retrieved from DISAT Department of Applied Science and Technology.[19]
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BenchChem. (n.d.). Personal protective equipment for handling 3-Nonanone, 2-nitro-. Retrieved from BenchChem.[12]
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Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco.[11]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta Blog.[20]
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Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from Northwestern University.[5]
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Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from Loba Chemie.[17]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from Carl ROTH.[15]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
